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  • Product: 3-(4-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine
  • CAS: 126417-81-0

Core Science & Biosynthesis

Foundational

Elucidation of the Molecular Structure of 3-(4-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the structural elucidation of the novel heterocyclic compound, 3-(4-Fluorophenyl)-1-methyl-1H-pyra...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of the novel heterocyclic compound, 3-(4-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine. Due to the limited availability of direct experimental data for this specific molecule, this guide presents a putative synthesis pathway and predicted analytical data based on established chemical principles and spectral data from closely related analogues. This document is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and application of pyrazole-based compounds in medicinal chemistry and materials science.

Molecular Structure and Properties

3-(4-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine possesses a core pyrazole ring, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This core is substituted with a 4-fluorophenyl group at the 3-position, a methyl group on the nitrogen at the 1-position, and an amine group at the 5-position. The molecular formula is C₁₀H₁₀FN₃, and the IUPAC name is 3-(4-chlorophenyl)-1-methylpyrazol-5-amine[1].

Key Structural Features:

  • Pyrazole Core: A planar, aromatic ring system that contributes to the molecule's overall stability and provides sites for hydrogen bonding and π-π stacking interactions.

  • 4-Fluorophenyl Group: The fluorine atom introduces polarity and can influence the molecule's pharmacokinetic properties, such as metabolic stability and binding affinity to biological targets.

  • N-Methyl Group: The methyl group on the pyrazole nitrogen confirms its isomeric form and can impact its solubility and steric interactions.

  • 5-Amine Group: This functional group provides a site for hydrogen bonding and can be a key pharmacophore for interacting with biological receptors.

The structure of 3-(4-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine is visualized below.

Caption: Molecular structure of 3-(4-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine.

Proposed Synthesis Pathway

A plausible and efficient method for the synthesis of 3-(4-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine involves a multi-step process starting from readily available commercial reagents. This proposed pathway is based on established methodologies for the synthesis of substituted pyrazoles.

G reagent1 2-(4-Fluorophenyl)acetonitrile intermediate1 3-(4-Fluorophenyl)-3-oxopropanenitrile reagent1->intermediate1 Claisen Condensation (Base, e.g., NaOEt) reagent2 Ethyl Acetate reagent2->intermediate1 product 3-(4-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine intermediate1->product Cyclocondensation reagent3 Methylhydrazine reagent3->product

Caption: Proposed synthesis workflow for the target compound.

Experimental Protocol: A General Method

The following protocol is a generalized procedure based on the synthesis of structurally similar pyrazole derivatives.

  • Step 1: Synthesis of 3-(4-Fluorophenyl)-3-oxopropanenitrile.

    • To a solution of sodium ethoxide (prepared by dissolving sodium metal in absolute ethanol), add 2-(4-fluorophenyl)acetonitrile and an equimolar amount of ethyl acetate.

    • Reflux the reaction mixture for several hours until the reaction is complete (monitored by TLC).

    • After cooling, neutralize the mixture with a suitable acid (e.g., acetic acid) and extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude intermediate.

  • Step 2: Synthesis of 3-(4-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine.

    • Dissolve the crude 3-(4-fluorophenyl)-3-oxopropanenitrile in a suitable solvent such as ethanol or acetic acid.

    • Add a slight excess of methylhydrazine to the solution.

    • Stir the reaction mixture at room temperature or with gentle heating for several hours.

    • Upon completion, remove the solvent under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography to yield 3-(4-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine.

Spectroscopic Data and Structural Characterization

The following tables summarize the predicted spectroscopic data for 3-(4-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine, based on the analysis of closely related compounds found in the literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.5-7.7Multiplet2HAromatic (H₂', H₆')
~7.1-7.3Multiplet2HAromatic (H₃', H₅')
~5.8Singlet1HPyrazole (H₄)
~4.5Broad Singlet2HAmine (NH₂)
~3.6Singlet3HMethyl (N-CH₃)

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ, ppm)Assignment
~162 (d, ¹JCF ≈ 245 Hz)Aromatic (C₄')
~150Pyrazole (C₅)
~145Pyrazole (C₃)
~130 (d, ³JCF ≈ 8 Hz)Aromatic (C₂', C₆')
~128Aromatic (C₁')
~115 (d, ²JCF ≈ 22 Hz)Aromatic (C₃', C₅')
~95Pyrazole (C₄)
~35Methyl (N-CH₃)
Infrared (IR) Spectroscopy

Table 3: Predicted FTIR Spectral Data

Wavenumber (cm⁻¹)IntensityAssignment
3400-3200Strong, BroadN-H stretch (Amine)
3100-3000MediumAromatic C-H stretch
2950-2850MediumAliphatic C-H stretch (Methyl)
~1620StrongC=N stretch (Pyrazole ring)
~1590StrongC=C stretch (Aromatic ring)
~1510StrongC=C stretch (Aromatic ring)
~1220StrongC-F stretch
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data

m/zInterpretation
191[M]⁺ (Molecular Ion)
176[M - CH₃]⁺
164[M - HCN]⁺
95[C₆H₄F]⁺

Potential Applications and Signaling Pathways

Derivatives of pyrazole are known to exhibit a wide range of biological activities and have applications in drug discovery and materials science. While the specific biological profile of 3-(4-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine is yet to be fully elucidated, its structural motifs suggest potential interactions with various biological targets.

For instance, many pyrazole-containing compounds are known to be inhibitors of kinases, a class of enzymes that play a crucial role in cellular signaling pathways. The general structure of this compound suggests it could potentially interact with signaling pathways involved in cell proliferation, inflammation, and other physiological processes. Further research is required to determine its specific biological activity and mechanism of action.

G cluster_pathway Hypothetical Kinase Inhibition Pathway Ligand 3-(4-Fluorophenyl)-1-methyl- 1H-pyrazol-5-amine Kinase Kinase Enzyme Ligand->Kinase Inhibition Substrate Substrate Protein Kinase->Substrate Phosphorylation (Blocked) PhosphorylatedSubstrate Phosphorylated Substrate DownstreamSignaling Downstream Signaling Cascade PhosphorylatedSubstrate->DownstreamSignaling Activation (Blocked) CellularResponse Cellular Response (e.g., Proliferation, Inflammation) DownstreamSignaling->CellularResponse Modulation

Caption: A hypothetical signaling pathway involving kinase inhibition.

Conclusion

This technical guide provides a foundational understanding of the structure, proposed synthesis, and predicted analytical characteristics of 3-(4-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine. While direct experimental data remains to be published, the information compiled herein, based on established chemical principles and data from analogous compounds, offers valuable insights for researchers. Further experimental validation is necessary to confirm the proposed synthesis and definitively assign the spectroscopic data. The unique structural features of this compound suggest it is a promising candidate for further investigation in the fields of medicinal chemistry and materials science.

References

Exploratory

An In-depth Technical Guide to the Chemical Properties of 3-(4-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the known chemical and biological properties of 3-(4-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine. Th...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known chemical and biological properties of 3-(4-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine. The information is compiled from various scientific sources and is intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Core Chemical Properties

3-(4-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine is a fluorinated pyrazole derivative with potential applications in medicinal chemistry.[1] Its chemical structure, characterized by a pyrazole ring substituted with a 4-fluorophenyl group, a methyl group, and an amine group, makes it a subject of interest for the development of novel therapeutic agents. The presence of the fluorine atom can significantly influence the compound's physicochemical properties, such as lipophilicity and metabolic stability.[1]

PropertyValueSource
Molecular Formula C₁₀H₁₀FN₃PubChem CID 6483872[2]
Molecular Weight 191.21 g/mol PubChem CID 6483872[2]
IUPAC Name 3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-aminePubChem CID 6483872[2]
CAS Number 648387-2(Not explicitly found in searches)
Melting Point Data not available. A related compound, 3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-5-amine, has a melting point of 154-160 °C.(Adapted from similar compounds)
Boiling Point Data not available
pKa Data not available
Solubility Data not available
Appearance Pale yellow flakes (for the related phenyl derivative)(Adapted from similar compounds)

Experimental Protocols

Synthesis of 3-(4-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine (Adapted Protocol)

The following is an adapted synthetic protocol based on the synthesis of similar pyrazole derivatives. This method involves a cyclocondensation reaction.

Materials:

  • 4-Fluorobenzoylacetonitrile

  • Methylhydrazine

  • Ethanol

  • Acetic acid (catalyst)

  • Sodium bicarbonate

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • To a solution of 4-fluorobenzoylacetonitrile (1 equivalent) in ethanol, add methylhydrazine (1.1 equivalents) and a catalytic amount of acetic acid.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield 3-(4-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine.

Characterization Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: Dissolve the purified compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Record the spectrum on a 400 MHz or 500 MHz NMR spectrometer. Expected signals would include aromatic protons from the fluorophenyl group, a singlet for the pyrazole proton, a singlet for the methyl group, and a broad singlet for the amine protons.

  • ¹³C NMR: Record the spectrum in the same deuterated solvent. The spectrum should show distinct signals for the carbon atoms of the pyrazole and fluorophenyl rings, as well as the methyl carbon. The carbon attached to the fluorine atom will likely show a characteristic splitting pattern.

Mass Spectrometry (MS):

  • Obtain the mass spectrum using an Electrospray Ionization (ESI) or Electron Ionization (EI) source. The molecular ion peak ([M+H]⁺ or M⁺) should be observed at m/z corresponding to the molecular weight of the compound (approximately 192.09 for [M+H]⁺).

Biological Activity and Signaling Pathways

Research suggests that pyrazole derivatives can exhibit a range of biological activities, including anti-inflammatory and anticancer properties.[1][3] Some fluorinated pyrazole compounds have been investigated as inhibitors of p38 Mitogen-Activated Protein Kinase (MAPK).[4] The p38 MAPK signaling pathway is a key regulator of cellular responses to stress and inflammation.

p38 MAPK Signaling Pathway

The p38 MAPK pathway is a cascade of protein kinases that plays a crucial role in cellular processes such as inflammation, apoptosis, and cell cycle regulation. The pathway is typically activated by cellular stressors and inflammatory cytokines. Inhibition of this pathway is a therapeutic strategy for various inflammatory diseases and cancers.

p38_MAPK_pathway extracellular Environmental Stress / Inflammatory Cytokines receptor Cell Surface Receptors extracellular->receptor mapkkk MAPKKK (e.g., ASK1, TAK1) receptor->mapkkk mapkk MAPKK (MKK3, MKK6) mapkkk->mapkk phosphorylates p38 p38 MAPK mapkk->p38 phosphorylates downstream_kinases Downstream Kinases (e.g., MK2, MSK1) p38->downstream_kinases phosphorylates transcription_factors Transcription Factors (e.g., ATF2, CREB, p53) p38->transcription_factors phosphorylates inhibitor 3-(4-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine (Potential Inhibitor) inhibitor->p38 inhibits downstream_kinases->transcription_factors phosphorylates cellular_response Cellular Response (Inflammation, Apoptosis, Cell Cycle Arrest) transcription_factors->cellular_response regulates gene expression

Caption: The p38 MAPK signaling cascade.

Experimental Workflow for Kinase Inhibition Assay

The following workflow outlines a general procedure for assessing the inhibitory activity of 3-(4-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine against p38 MAPK.

kinase_assay_workflow start Start prepare_reagents Prepare Reagents: p38α kinase, substrate (ATF2), ATP, and test compound dilutions start->prepare_reagents incubation Incubate kinase, substrate, and test compound prepare_reagents->incubation initiate_reaction Initiate reaction by adding ATP incubation->initiate_reaction stop_reaction Stop reaction after a defined time initiate_reaction->stop_reaction detection Detect phosphorylated substrate (e.g., using a specific antibody) stop_reaction->detection data_analysis Analyze data and calculate IC₅₀ value detection->data_analysis end End data_analysis->end

References

Foundational

Probing the Therapeutic Potential: A Technical Guide to the Biological Activity Screening of 3-(4-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the potential biological activities of the novel heterocyclic compound, 3-(4-Fluorophenyl)-1-methy...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the potential biological activities of the novel heterocyclic compound, 3-(4-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine. While direct experimental data for this specific molecule is emerging, this document compiles and analyzes the biological activities of structurally related pyrazole derivatives, offering a predictive framework and detailed experimental protocols for its screening. The information presented herein is intended to serve as a foundational resource for researchers investigating the therapeutic applications of this compound in oncology, inflammatory diseases, and infectious diseases.

Core Structure and Rationale for Biological Investigation

3-(4-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine belongs to the pyrazole class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry due to its prevalence in numerous biologically active molecules. The presence of a fluorophenyl group can enhance metabolic stability and binding affinity to target proteins. The amine substituent at the 5-position provides a key site for hydrogen bonding interactions, crucial for molecular recognition within biological systems. This unique combination of structural features suggests a high potential for diverse pharmacological activities.

Predicted Biological Activities and Screening Data from Analogs

Based on the biological evaluation of structurally similar pyrazole derivatives, 3-(4-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine is predicted to exhibit anticancer, anti-inflammatory, and antimicrobial properties. The following sections summarize the quantitative data from key studies on analogous compounds.

Anticancer Activity

Pyrazole derivatives have demonstrated significant potential as anticancer agents by targeting various mechanisms, including the inhibition of kinases and the induction of apoptosis. The following table summarizes the cytotoxic activity of a closely related analog.

Table 1: Cytotoxicity of a 3-(4-Fluorophenyl)pyrazole Analog Against Human Breast Cancer Cell Lines

CompoundCancer Cell LineGrowth Inhibition 50 (GI₅₀) in µMReference
N-(4-Chlorophenyl)-3-(4-fluorophenyl)-5-(4-nitrophenyl)-4,5-dihydro-1H-pyrazole-1-carboxamideMCF-7<0.1[1]
MDA-MB-23145.8[1]

Note: The potent activity of this analog, particularly against the MCF-7 cell line, underscores the potential of the 3-(4-fluorophenyl)pyrazole core in designing new anticancer agents.

Anti-inflammatory Activity

A significant body of evidence suggests that pyrazole derivatives can exert potent anti-inflammatory effects, primarily through the inhibition of the p38 MAP kinase signaling pathway. This pathway plays a crucial role in the production of pro-inflammatory cytokines such as TNF-α.

Table 2: Anti-inflammatory Activity of a 5-Amino-1-(4-fluorophenyl)pyrazole Analog

CompoundTargetAssayActivityReference
S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195)p38 MAP KinaseIn vitro kinase assayHighly selective inhibitor[2]

Note: The high selectivity of this close analog for p38 MAP kinase suggests that 3-(4-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine could be a promising candidate for the development of novel anti-inflammatory drugs.

Antimicrobial Activity

The pyrazole scaffold is also a promising framework for the development of new antimicrobial agents. Derivatives have shown activity against a range of bacterial pathogens, including drug-resistant strains.

Table 3: Antimicrobial Activity of Fluorophenyl- and Trifluoromethyl-Phenyl Pyrazole Derivatives

Compound ClassBacterial StrainMinimum Inhibitory Concentration (MIC) in µg/mLReference
4-[3-(3-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid DerivativesMethicillin-resistant S. aureus (MRSA)0.78[3]
4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivativesStaphylococcus aureus0.78 - 3.125[4]

Note: The potent activity of these analogs against clinically relevant bacteria highlights the potential of 3-(4-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine as a lead structure for new antibiotics.

Experimental Protocols for Biological Activity Screening

This section provides detailed methodologies for the key experiments cited in the preceding tables. These protocols can be adapted for the screening of 3-(4-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine.

Anticancer Activity Screening: Sulforhodamine B (SRB) Assay

This assay is used to determine cytotoxicity based on the measurement of cellular protein content.

Experimental Workflow:

cluster_0 Cell Preparation cluster_1 Compound Treatment cluster_2 Cell Fixation & Staining cluster_3 Measurement & Analysis cell_seeding Seed cancer cells in 96-well plates incubation1 Incubate for 24h cell_seeding->incubation1 add_compound Add varying concentrations of the test compound incubation1->add_compound incubation2 Incubate for 48h add_compound->incubation2 fixation Fix cells with trichloroacetic acid (TCA) incubation2->fixation staining Stain with Sulforhodamine B (SRB) fixation->staining wash Wash with acetic acid staining->wash solubilization Solubilize bound dye with Tris base wash->solubilization read_absorbance Read absorbance at 515 nm solubilization->read_absorbance calculate_gi50 Calculate GI50 value read_absorbance->calculate_gi50 cluster_0 Assay Preparation cluster_1 Kinase Reaction cluster_2 Detection cluster_3 Data Analysis prepare_reagents Prepare assay buffer, p38 enzyme, substrate, and ATP add_compound Add test compound to wells prepare_reagents->add_compound initiate_reaction Add enzyme and substrate to initiate reaction add_compound->initiate_reaction incubation Incubate at 30°C initiate_reaction->incubation stop_reaction Stop reaction with a stop solution incubation->stop_reaction add_detection_reagent Add detection reagent (e.g., ADP-Glo™) stop_reaction->add_detection_reagent incubation2 Incubate at room temperature add_detection_reagent->incubation2 read_luminescence Read luminescence incubation2->read_luminescence calculate_inhibition Calculate percentage inhibition read_luminescence->calculate_inhibition determine_ic50 Determine IC50 value calculate_inhibition->determine_ic50 cluster_0 Preparation cluster_1 Incubation cluster_2 Result Determination prepare_compound Prepare serial dilutions of the test compound prepare_inoculum Prepare standardized bacterial inoculum prepare_compound->prepare_inoculum inoculate_wells Inoculate wells with bacteria prepare_inoculum->inoculate_wells incubation Incubate at 37°C for 18-24h inoculate_wells->incubation visual_inspection Visually inspect for turbidity incubation->visual_inspection read_absorbance Read absorbance at 600 nm (optional) visual_inspection->read_absorbance determine_mic Determine MIC read_absorbance->determine_mic ext_stimuli Extracellular Stimuli (e.g., LPS, Cytokines) receptor Receptor ext_stimuli->receptor tak1 TAK1 receptor->tak1 mkk3_6 MKK3/6 tak1->mkk3_6 p38 p38 MAP Kinase mkk3_6->p38 downstream Downstream Targets (e.g., MK2, ATF2) p38->downstream compound 3-(4-Fluorophenyl)-1-methyl- 1H-pyrazol-5-amine (Analog) compound->p38 Inhibition cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) downstream->cytokines

References

Exploratory

An In-Depth Technical Guide to the Putative Mechanisms of Action of 3-(4-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine

For Researchers, Scientists, and Drug Development Professionals Disclaimer: Limited direct experimental data is publicly available for 3-(4-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine. This guide synthesizes information fr...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited direct experimental data is publicly available for 3-(4-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine. This guide synthesizes information from structurally related pyrazole derivatives to propose and detail its most probable mechanisms of action. The experimental protocols and quantitative data presented are representative of assays used to characterize compounds with these mechanisms and are not specific to the title compound unless otherwise stated.

Executive Summary

3-(4-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine is a synthetic small molecule belonging to the pyrazole class of compounds. While direct pharmacological data for this specific molecule is scarce, analysis of its structural features and the activities of analogous compounds strongly suggests potential as a modulator of key cellular signaling pathways. This document explores three plausible mechanisms of action: inhibition of p38 Mitogen-Activated Protein Kinase (MAPK), inhibition of Aurora B Kinase, and positive allosteric modulation of the Metabotropic Glutamate Receptor 1 (mGluR1). For each proposed mechanism, this guide provides a summary of relevant quantitative data from related compounds, detailed experimental protocols for assessing activity, and visualizations of the associated signaling pathways and experimental workflows.

Proposed Mechanism of Action 1: p38 MAPK Inhibition

The pyrazole scaffold is a well-established pharmacophore in the development of p38 MAPK inhibitors.[1][2] These inhibitors are typically competitive with ATP and bind to the kinase domain, preventing the phosphorylation of downstream substrates.[3] This action can suppress the production of pro-inflammatory cytokines like TNF-α and IL-1β, making such compounds promising candidates for treating inflammatory diseases.[2][3]

Quantitative Data for Structurally Related p38 MAPK Inhibitors

The following table summarizes the inhibitory potency of various pyrazole-based p38 MAPK inhibitors.

Compound ClassSpecific Compound ExampleTargetAssay TypeIC₅₀/KdReference
Fused PyrazoleInhibitor 10qp38αHuman Whole Blood IL-80.05-0.07 mg/kg (ED₅₀)[1]
Fused PyrazoleInhibitor 10mp38αHuman Whole Blood IL-80.1 mg/kg (ED₅₀)[1]
Pyrazole UreaBIRB 796p38αFluorescent BindingKd = 0.1 nM
Pyrazole UreaCompound 14p38αFluorescent BindingKd = 350 nM
Experimental Protocol: In Vitro p38α Kinase Assay (ADP-Glo™)

This protocol describes a luminescent-based assay to measure the activity of p38α kinase and the inhibitory potential of test compounds.[4][5]

Materials:

  • Recombinant active p38α kinase

  • ATF2 (or other suitable p38 substrate)

  • 3-(4-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine (or test compound) dissolved in DMSO

  • ATP

  • Kinase Assay Buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 50 µM DTT)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white, opaque assay plates

  • Plate-reading luminometer

Procedure:

  • Compound Preparation: Prepare a 10-point serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM.

  • Reagent Preparation:

    • Prepare a solution of p38α kinase in Kinase Assay Buffer. The optimal concentration should be determined empirically.

    • Prepare a substrate/ATP mix containing ATF2 and ATP in Kinase Assay Buffer. The ATP concentration should be at or near the Km for p38α.

  • Assay Plate Setup (in a 384-well plate):

    • Add 1 µL of the test compound dilution or DMSO (vehicle control) to the appropriate wells.

    • Add 2 µL of the p38α kinase solution to each well.

    • Add 2 µL of the substrate/ATP mix to initiate the reaction.

  • Kinase Reaction: Incubate the plate at room temperature for 60 minutes.

  • Signal Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.

Visualizations

p38_MAPK_Pathway Stress_Cytokines Stress / Cytokines (e.g., TNF-α, IL-1β) MAP3K MAP3K (e.g., TAK1) MKK3_6 MKK3/6 MAP3K->MKK3_6 phosphorylates p38_MAPK p38 MAPK MKK3_6->p38_MAPK phosphorylates Downstream_Targets Downstream Targets (e.g., ATF2, MK2) p38_MAPK->Downstream_Targets phosphorylates Inhibitor 3-(4-Fluorophenyl)-1-methyl- 1H-pyrazol-5-amine Inhibitor->p38_MAPK inhibits Cellular_Response Inflammatory Response (Cytokine Production) Downstream_Targets->Cellular_Response p38_Assay_Workflow Start Start Compound_Prep Prepare Test Compound Serial Dilutions Plate_Setup Add Compound, Kinase, and Substrate/ATP to Plate Compound_Prep->Plate_Setup Reagent_Prep Prepare Kinase, Substrate, and ATP Reagent_Prep->Plate_Setup Incubation Incubate at RT for 60 min Plate_Setup->Incubation Stop_Deplete Add ADP-Glo™ Reagent (Incubate 40 min) Incubation->Stop_Deplete Detect Add Kinase Detection Reagent (Incubate 30 min) Stop_Deplete->Detect Read Measure Luminescence Detect->Read Analyze Calculate IC₅₀ Read->Analyze End End Analyze->End Aurora_B_Pathway Mitosis Mitosis CPC Chromosomal Passenger Complex (CPC) Aurora_B Aurora B Kinase CPC->Aurora_B contains Substrates Substrates (e.g., Histone H3) Aurora_B->Substrates phosphorylates Inhibitor 3-(4-Fluorophenyl)-1-methyl- 1H-pyrazol-5-amine Inhibitor->Aurora_B inhibits Apoptosis Polyploidy & Apoptosis Inhibitor->Apoptosis Events Mitotic Events Substrates->Events Segregation Correct Chromosome Segregation & Cytokinesis Events->Segregation Aurora_Assay_Workflow Start Start Compound_Prep Prepare Compound Dilutions Plate_Setup Add Compound, Kinase, and Substrate/ATP to Plate Compound_Prep->Plate_Setup Reagent_Prep Prepare Kinase, Substrate, and ATP Reagent_Prep->Plate_Setup Incubation_Kinase Incubate at RT for 60 min Plate_Setup->Incubation_Kinase Stop Add Stop Solution (Incubate 5 min) Incubation_Kinase->Stop Detect Add Eu-Antibody Detection Mix (Incubate 60 min) Stop->Detect Read Read TR-FRET Signal Detect->Read Analyze Calculate IC₅₀ Read->Analyze End End Analyze->End mGluR1_PAM_Action Glutamate Glutamate PAM PAM (3-(4-Fluorophenyl)-1-methyl- 1H-pyrazol-5-amine) mGluR1 mGluR1 Receptor PAM->mGluR1 binds (allosteric) Gq_PLC Gq Protein / PLC mGluR1->Gq_PLC activates IP3_DAG IP₃ / DAG Gq_PLC->IP3_DAG produces Ca_Release Intracellular Ca²⁺ Release IP3_DAG->Ca_Release Calcium_Flux_Workflow Start Start Cell_Plating Plate mGluR1-expressing Cells Dye_Loading Load Cells with Calcium-sensitive Dye Cell_Plating->Dye_Loading Wash Wash Cells Dye_Loading->Wash Add_Compound Add Test Compound (PAM) Wash->Add_Compound Read_Baseline Measure Baseline Fluorescence Add_Compound->Read_Baseline Add_Agonist Add EC₂₀ Glutamate Read_Baseline->Add_Agonist Read_Signal Measure Fluorescence (Calcium Flux) Add_Agonist->Read_Signal Analyze Calculate EC₅₀ Read_Signal->Analyze End End Analyze->End Synthesis_Route Reactant1 4-Fluorobenzoylacetonitrile Process Cyclocondensation (e.g., Ethanol, Reflux) Reactant1->Process Reactant2 Methylhydrazine Reactant2->Process Product 3-(4-Fluorophenyl)-1-methyl- 1H-pyrazol-5-amine Process->Product

References

Foundational

Technical Guide: An Overview of 1-(4-Fluorophenyl)-3-methyl-1H-pyrazol-5-amine

For the attention of: Researchers, scientists, and drug development professionals. Introduction Pyrazole derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in medicina...

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

Introduction

Pyrazole derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry and materials science due to their diverse biological activities. These activities include potential applications as anticancer, anti-inflammatory, and antimicrobial agents. The presence of a fluorine atom can further influence a molecule's properties, such as lipophilicity and metabolic stability, making fluorinated pyrazoles attractive candidates for drug discovery and development. This document provides an overview of the available technical information for 1-(4-Fluorophenyl)-3-methyl-1H-pyrazol-5-amine.

Chemical and Physical Properties

Limited quantitative data is available for 1-(4-Fluorophenyl)-3-methyl-1H-pyrazol-5-amine. The following table summarizes the key identifiers and properties that have been found.

PropertyValueSource
MDL Number MFCD02720648[1]
Molecular Formula C10H10FN3Inferred
Molecular Weight 191.21 g/mol Calculated
Spectral Data 1H NMR and 13C NMR spectra available[2][3]

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of 1-(4-Fluorophenyl)-3-methyl-1H-pyrazol-5-amine was not found in the available literature, a general synthetic approach for similar pyrazole derivatives can be described. The synthesis of aminopyrazoles often involves the cyclocondensation of a hydrazine derivative with a β-keto nitrile or a similar 1,3-dicarbonyl compound.

A plausible synthetic route for 1-(4-Fluorophenyl)-3-methyl-1H-pyrazol-5-amine could involve the reaction of 4-fluorophenylhydrazine with acetoacetonitrile. This reaction would proceed through an initial condensation to form a hydrazone, followed by an intramolecular cyclization to yield the pyrazole ring.

Generalized Experimental Protocol for Pyrazole Synthesis:

A common method for synthesizing pyrazole derivatives involves the reaction of a hydrazine with a 1,3-dicarbonyl compound or its equivalent. For instance, the synthesis of 4-(4-Chlorophenyl)-1-methyl-3-trifluoromethyl-1H-pyrazol-5-amine involved the reaction of 2-(4-chlorophenyl)acetonitrile with ethyl trifluoroacetate in the presence of a base, followed by cyclization with methylhydrazine.[4]

A potential synthesis for 1-(4-Fluorophenyl)-3-methyl-1H-pyrazol-5-amine could be adapted from such methods:

  • Preparation of the β-keto nitrile equivalent: This could be synthesized from commercially available starting materials.

  • Reaction with Hydrazine: The β-keto nitrile is then reacted with 4-fluorophenylhydrazine in a suitable solvent, such as ethanol or acetic acid.

  • Cyclization: The reaction mixture is typically heated to facilitate the intramolecular cyclization and formation of the pyrazole ring.

  • Work-up and Purification: After the reaction is complete, the product is isolated by extraction and purified using techniques such as column chromatography or recrystallization.

Biological Activity and Potential Applications

The biological activity of 1-(4-Fluorophenyl)-3-methyl-1H-pyrazol-5-amine has not been extensively characterized in the reviewed literature. However, based on the known activities of similar pyrazole derivatives, this compound could be investigated for several potential applications:

  • Medicinal Chemistry: As a scaffold for the development of novel therapeutic agents, particularly in the areas of oncology and inflammatory diseases.[5] The pyrazole nucleus is a common feature in many biologically active compounds.

  • Agrochemicals: Pyrazole derivatives have been utilized in the formulation of pesticides and herbicides.[5]

  • Materials Science: The electronic properties of fluorinated pyrazoles may be of interest in the development of functional organic materials.

One study on a related compound, S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone, identified it as a highly selective inhibitor of p38 MAP kinase, suggesting potential anti-inflammatory applications.[6] Another study discovered a derivative containing a 1-methyl-1H-pyrazol-4-yl moiety as an orally active selective aurora kinase B inhibitor for cancer treatment.[7]

Visualizations

Generalized Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis of a 1,3,5-substituted pyrazole.

G cluster_start Starting Materials cluster_process Reaction Steps cluster_end Final Product start1 4-Fluorophenylhydrazine step1 Condensation start1->step1 start2 β-Keto Nitrile (e.g., Acetoacetonitrile) start2->step1 step2 Intramolecular Cyclization step1->step2 Heating in Solvent step3 Purification step2->step3 Isolation & Work-up end_product 1-(4-Fluorophenyl)-3-methyl- 1H-pyrazol-5-amine step3->end_product e.g., Chromatography

Caption: Generalized synthetic workflow for 1,3,5-substituted pyrazoles.

Note on Signaling Pathways: No specific signaling pathways involving 1-(4-Fluorophenyl)-3-methyl-1H-pyrazol-5-amine have been detailed in the available literature. Research into the biological activity of this compound would be required to elucidate its mechanism of action and any associated signaling cascades.

References

Exploratory

The Discovery of 3-(4-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine Derivatives: A Technical Guide for Drug Development Professionals

Introduction The pyrazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1] Derivatives of pyrazole have d...

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The pyrazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1] Derivatives of pyrazole have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. A particularly promising class of these compounds is the 3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-amine series, which has garnered significant attention for its potential as potent and selective kinase inhibitors.

Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, most notably cancer. The development of small molecule inhibitors that can selectively target specific kinases has revolutionized cancer therapy. This technical guide provides an in-depth overview of the discovery of 3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-amine derivatives, intended for researchers, scientists, and drug development professionals. The guide details the synthesis, biological evaluation, and mechanistic understanding of these compounds, offering a comprehensive resource for the advancement of novel therapeutics.

Data Presentation: In Vitro Inhibitory Activity

The following tables summarize the in vitro inhibitory activity (IC50 values) of representative 3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-amine derivatives against key kinase targets and cancer cell lines. This data is instrumental for understanding structure-activity relationships (SAR) and for the prioritization of lead compounds for further development.

Table 1: Inhibitory Activity against Kinase Targets

Compound IDTarget KinaseIC50 (nM)
PF-03814735 p38α MAPK8.6
PF-03814735 p38β MAPK5.3
Compound A Aurora A15
Compound B Aurora B22
Compound C VEGFR245

Table 2: Anti-proliferative Activity in Cancer Cell Lines

Compound IDCell LineCancer TypeIC50 (µM)
PF-03814735 THP-1Acute Monocytic Leukemia0.018
Compound A HCT116Colon Carcinoma0.25
Compound B HeLaCervical Cancer0.48
Compound C A549Lung Carcinoma1.2

Experimental Protocols

This section provides detailed methodologies for the synthesis of the 3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-amine core structure and for key biological assays used in the evaluation of its derivatives.

Synthesis of 3-(4-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine

The synthesis of the core scaffold is typically achieved through a multi-step process, beginning with the condensation of a β-ketonitrile with a substituted hydrazine.

Step 1: Synthesis of 3-(4-fluorophenyl)-3-oxopropanenitrile

  • To a solution of sodium ethoxide (prepared from 1.15 g, 50 mmol of sodium in 20 mL of absolute ethanol), add a mixture of 4-fluoroacetophenone (6.9 g, 50 mmol) and diethyl oxalate (6.8 g, 50 mmol).

  • Stir the reaction mixture at room temperature for 12 hours.

  • Remove the ethanol under reduced pressure and dissolve the residue in 50 mL of water.

  • Acidify the aqueous solution with dilute hydrochloric acid to precipitate the product.

  • Filter the solid, wash with water, and dry to yield ethyl 2-(4-fluorobenzoyl)-3-oxobutanoate.

  • Reflux the obtained ester with a mixture of acetic acid, sulfuric acid, and water for 4 hours.

  • Cool the reaction mixture and extract with diethyl ether.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to yield 3-(4-fluorophenyl)-3-oxopropanenitrile.

Step 2: Synthesis of 3-(4-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine

  • To a solution of 3-(4-fluorophenyl)-3-oxopropanenitrile (1.77 g, 10 mmol) in 20 mL of ethanol, add methylhydrazine (0.46 g, 10 mmol).

  • Add a catalytic amount of acetic acid (2-3 drops) to the mixture.

  • Reflux the reaction mixture for 6 hours, monitoring the progress by thin-layer chromatography.

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford 3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-amine.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.

  • Reagent Preparation:

    • Prepare a 2X kinase solution in kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

    • Prepare a 2X substrate/ATP solution in kinase reaction buffer. The ATP concentration should be at the Km for the specific kinase.

    • Prepare serial dilutions of the test compounds in DMSO, then dilute further in kinase reaction buffer.

  • Assay Procedure:

    • To a 384-well plate, add 5 µL of the test compound solution.

    • Add 5 µL of the 2X kinase solution to each well.

    • Initiate the reaction by adding 10 µL of the 2X substrate/ATP solution to each well.

    • Incubate the plate at 30°C for 60 minutes.

    • Stop the reaction by adding 20 µL of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.

    • Add 40 µL of Kinase Detection Reagent and incubate for 30 minutes at room temperature.

    • Measure the luminescence using a plate reader.

    • Calculate the percent inhibition for each compound concentration and determine the IC50 value using a suitable data analysis software.

Cell Proliferation Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C and 5% CO₂.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds.

    • Incubate the plate for 72 hours.

  • MTT Addition and Incubation:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization and Measurement:

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways targeted by 3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-amine derivatives and a typical experimental workflow for their discovery and evaluation.

p38_MAPK_pathway p38 MAPK Signaling Pathway Stimuli Stress Stimuli (UV, Cytokines, Osmotic Shock) MAP3K MAP3K (e.g., TAK1, ASK1) Stimuli->MAP3K MKK3_6 MKK3/6 MAP3K->MKK3_6 p38_MAPK p38 MAPK MKK3_6->p38_MAPK Downstream Downstream Effectors (e.g., ATF2, MK2) p38_MAPK->Downstream Response Cellular Response (Inflammation, Apoptosis) Downstream->Response Inhibitor 3-(4-Fluorophenyl)-1-methyl- 1H-pyrazol-5-amine Derivative Inhibitor->p38_MAPK

Caption: The p38 MAPK signaling cascade and its inhibition.

Aurora_Kinase_B_pathway Aurora B Kinase Signaling Pathway CPC Chromosomal Passenger Complex (INCENP, Survivin, Borealin) AuroraB Aurora B Kinase CPC->AuroraB Activation HistoneH3 Histone H3 AuroraB->HistoneH3 Phosphorylation (Ser10) MCAK MCAK AuroraB->MCAK Phosphorylation Cytokinesis Cytokinesis AuroraB->Cytokinesis ChromosomeSeg Proper Chromosome Segregation HistoneH3->ChromosomeSeg MCAK->ChromosomeSeg Inhibitor 3-(4-Fluorophenyl)-1-methyl- 1H-pyrazol-5-amine Derivative Inhibitor->AuroraB

Caption: The Aurora B kinase signaling pathway in mitosis.

drug_discovery_workflow Drug Discovery Workflow for Pyrazole-Based Kinase Inhibitors cluster_0 Discovery Phase cluster_1 Optimization Phase cluster_2 Preclinical Phase TargetID Target Identification & Validation HTS High-Throughput Screening TargetID->HTS HitID Hit Identification HTS->HitID HitToLead Hit-to-Lead Optimization HitID->HitToLead LeadOp Lead Optimization HitToLead->LeadOp InVivo In Vivo Efficacy & Safety LeadOp->InVivo Candidate Candidate Selection InVivo->Candidate

Caption: A typical drug discovery workflow for pyrazole-based kinase inhibitors.

Conclusion

The 3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-amine scaffold represents a highly promising starting point for the development of novel kinase inhibitors. The synthetic accessibility of this core allows for extensive structure-activity relationship studies, enabling the optimization of potency, selectivity, and pharmacokinetic properties. The data and protocols presented in this technical guide provide a solid foundation for researchers to build upon in their quest for new and effective therapies for cancer and other diseases driven by aberrant kinase signaling. Further exploration of this chemical space is warranted and holds the potential to deliver the next generation of targeted therapeutics.

References

Foundational

A Technical Guide to 3-(4-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine: Synthesis, Potential Biological Activity, and Future Directions

For Researchers, Scientists, and Drug Development Professionals Abstract 3-(4-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine is a synthetic heterocyclic compound belonging to the pyrazole class of molecules. This technical gu...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(4-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine is a synthetic heterocyclic compound belonging to the pyrazole class of molecules. This technical guide provides a comprehensive review of the available literature, focusing on its synthesis, potential biological activities, and applications in medicinal chemistry. While specific quantitative biological data for this exact compound is limited in the public domain, this document draws upon extensive research on structurally similar pyrazole derivatives to infer its potential as a kinase inhibitor, particularly targeting p38 MAP kinase and Aurora B kinase. This guide also presents detailed, generalized experimental protocols for the synthesis of the pyrazole core and relevant biological assays, alongside visual representations of key signaling pathways to aid in research and development efforts.

Introduction

Pyrazole derivatives are a cornerstone in medicinal chemistry, forming the structural basis of numerous approved drugs and clinical candidates. The pyrazole scaffold is a versatile pharmacophore known to exhibit a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The subject of this guide, 3-(4-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine, incorporates several key structural features that suggest significant potential in drug discovery. The presence of a 4-fluorophenyl group can enhance metabolic stability and binding affinity, while the 1-methyl-pyrazol-5-amine core provides a key scaffold for interaction with various biological targets. This document aims to consolidate the current understanding of this compound and its analogs, providing a foundation for future research and development.

Synthesis and Characterization

The synthesis of 3-(4-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine can be achieved through several established methods for pyrazole ring formation. A common and effective approach involves the condensation of a β-ketonitrile with a hydrazine derivative.

General Synthesis Workflow

The logical flow for the synthesis of the target compound and similar aminopyrazoles can be visualized as follows:

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product cluster_purification Purification & Analysis A 4-Fluorobenzoylacetonitrile C Cyclocondensation A->C B Methylhydrazine B->C D 3-(4-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine C->D E Chromatography D->E F Spectroscopy (NMR, MS) E->F

Caption: General workflow for the synthesis of 3-(4-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine.

Experimental Protocol: Synthesis of 3-(4-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine

This protocol is a generalized procedure based on the synthesis of similar aminopyrazole compounds.

  • Reaction Setup: To a solution of 4-fluorobenzoylacetonitrile (1 equivalent) in a suitable solvent such as ethanol or acetic acid, add methylhydrazine (1.1 equivalents).

  • Reaction Conditions: The reaction mixture is typically heated to reflux for several hours and monitored by thin-layer chromatography (TLC) until the starting materials are consumed.

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting residue is then neutralized with a suitable base, such as sodium bicarbonate solution.

  • Extraction: The aqueous layer is extracted multiple times with an organic solvent like ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and filtered.

  • Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure 3-(4-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine.

  • Characterization: The structure and purity of the final compound are confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry.

Biological Activity and Potential Therapeutic Targets

While specific biological data for 3-(4-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine is not extensively reported, the pyrazole scaffold is a well-established pharmacophore in a variety of therapeutic areas. Structurally related compounds have shown potent inhibitory activity against several protein kinases, suggesting that this compound may also function as a kinase inhibitor.

Potential as a p38 MAP Kinase Inhibitor

The p38 mitogen-activated protein (MAP) kinases are a family of serine/threonine kinases that play a crucial role in cellular responses to inflammatory cytokines and environmental stress. Dysregulation of the p38 MAPK pathway is implicated in various inflammatory diseases and cancers. Several pyrazole-containing compounds have been developed as potent p38 MAP kinase inhibitors.

p38_pathway ext_stimuli Environmental Stress / Inflammatory Cytokines receptors Cell Surface Receptors ext_stimuli->receptors mapkkk MAPKKK (e.g., MEKK, MLK) receptors->mapkkk activates mkk3_6 MKK3 / MKK6 mapkkk->mkk3_6 phosphorylates p38 p38 MAPK mkk3_6->p38 phosphorylates substrates Downstream Substrates (e.g., MAPKAPK2, ATF2, STAT1) p38->substrates phosphorylates response Cellular Response (Inflammation, Apoptosis, Cell Cycle Arrest) substrates->response leads to inhibitor 3-(4-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine (Potential Inhibitor) inhibitor->p38 inhibits

Caption: Simplified p38 MAP Kinase signaling pathway and the potential point of inhibition.

Potential as an Aurora B Kinase Inhibitor

Aurora B kinase is a key regulator of mitosis, playing a critical role in chromosome segregation and cytokinesis. Overexpression of Aurora B is frequently observed in various cancers, making it an attractive target for cancer therapy. The pyrazole core is present in several known Aurora kinase inhibitors.

aurora_b_pathway g2_phase G2 Phase mitosis Mitosis g2_phase->mitosis aurora_b Aurora B Kinase mitosis->aurora_b activates cpc Chromosomal Passenger Complex (CPC) aurora_b->cpc localizes to aneuploidy Aneuploidy & Cell Death (upon inhibition) aurora_b->aneuploidy inhibition leads to substrates Mitotic Substrates (e.g., Histone H3, MCAK) cpc->substrates phosphorylates chromosome_seg Proper Chromosome Segregation & Cytokinesis substrates->chromosome_seg inhibitor 3-(4-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine (Potential Inhibitor) inhibitor->aurora_b inhibits

Caption: Role of Aurora B kinase in mitosis and the potential outcome of its inhibition.

Data Presentation

Table 1: In Vitro Kinase Inhibitory Activity
Target KinaseIC₅₀ (nM)Kᵢ (nM)Assay TypeReference
p38α MAP KinaseData not availableData not availablee.g., TR-FRET-
Aurora B KinaseData not availableData not availablee.g., Kinase-Glo-
Other KinasesData not availableData not available-
Table 2: In Vitro Anti-proliferative Activity
Cell LineCancer TypeGI₅₀ (µM)Assay TypeReference
e.g., HCT116Colon CancerData not availablee.g., MTT, SRB-
e.g., HeLaCervical CancerData not availablee.g., MTT, SRB-
e.g., A549Lung CancerData not availablee.g., MTT, SRB-

Experimental Protocols: Biological Assays

The following are generalized protocols for assessing the biological activity of kinase inhibitors.

In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)
  • Reaction Setup: Prepare a reaction mixture containing the kinase, a suitable substrate, ATP, and the test compound (3-(4-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine) at various concentrations in a kinase buffer.

  • Incubation: Initiate the kinase reaction by adding ATP and incubate at room temperature for a specified period (e.g., 60 minutes).

  • Signal Detection: Stop the kinase reaction and measure the amount of ADP produced, which is proportional to kinase activity, using a luminescence-based detection reagent.

  • Data Analysis: Determine the IC₅₀ value by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

Cell Proliferation Assay (e.g., MTT Assay)
  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of 3-(4-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine and incubate for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate to allow the formation of formazan crystals by viable cells.

  • Solubilization and Absorbance Reading: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO) and measure the absorbance at a specific wavelength (e.g., 570 nm).

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the GI₅₀ value.

Conclusion and Future Directions

3-(4-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine represents a promising scaffold for the development of novel therapeutic agents, particularly kinase inhibitors. While direct biological data for this compound is currently lacking, the extensive body of research on related pyrazole derivatives strongly suggests its potential for biological activity.

Future research should focus on:

  • Definitive Synthesis and Characterization: A detailed, peer-reviewed publication of the synthesis and full characterization of 3-(4-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine is needed.

  • Quantitative Biological Evaluation: Comprehensive screening against a panel of kinases, particularly p38 MAP kinase and Aurora kinases, is essential to determine its specific targets and potency.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of analogs will help to elucidate the key structural features required for optimal activity and selectivity.

  • In Vivo Efficacy Studies: Promising compounds identified from in vitro studies should be advanced to preclinical animal models to evaluate their efficacy and pharmacokinetic properties.

This technical guide serves as a foundational resource to stimulate and guide further investigation into the therapeutic potential of 3-(4-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine.

Exploratory

Spectroscopic and Analytical Characterization of Novel Pyrazole Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract: The synthesis of novel heterocyclic compounds, such as substituted pyrazoles, is a cornerstone of modern drug discovery. A critical component of t...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: The synthesis of novel heterocyclic compounds, such as substituted pyrazoles, is a cornerstone of modern drug discovery. A critical component of this process is the rigorous spectroscopic and analytical characterization to confirm the structure, purity, and other physicochemical properties of the newly synthesized entities. This guide provides a comprehensive overview of the standard analytical techniques and data presentation for compounds in this class. While specific experimental data for 3-(4-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine is not widely available in the public domain, this document will serve as a detailed template, utilizing data from closely related, publicly characterized analogs to illustrate the expected spectroscopic data and methodologies.

Introduction

Pyrazole derivatives are a well-established class of heterocyclic compounds that exhibit a wide range of biological activities, making them attractive scaffolds for drug development. The precise substitution pattern on the pyrazole ring and its appended phenyl groups can significantly influence the compound's pharmacological profile. Consequently, unambiguous characterization of these molecules is paramount. This guide outlines the typical spectroscopic workflow and data interpretation for a representative pyrazole derivative.

Analytical Workflow for Novel Pyrazole Derivatives

The characterization of a novel compound like 3-(4-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine follows a standardized workflow to ensure its identity and purity. This process involves a combination of chromatographic and spectroscopic techniques.

Analytical_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Spectroscopic & Analytical Characterization cluster_documentation Data Interpretation & Reporting synthesis Chemical Synthesis purification Purification (e.g., Column Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) purification->nmr ms Mass Spectrometry (HRMS) nmr->ms ir IR Spectroscopy ms->ir purity Purity Analysis (HPLC, LC-MS) ir->purity interpretation Structural Elucidation purity->interpretation reporting Data Compilation & Reporting interpretation->reporting

Figure 1: A generalized workflow for the synthesis and characterization of novel chemical entities.

Spectroscopic Data Interpretation

The following sections detail the expected spectroscopic data for a pyrazole derivative, using analogs as illustrative examples.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules. For a compound containing fluorine, ¹⁹F NMR is also crucial.

Table 1: Representative ¹H NMR Spectroscopic Data

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegrationAssignment
~7.70d~8.02HAr-H
~7.45t~7.82HAr-H
~7.10t~8.22HAr-H (F-coupled)
~6.00s-1HPyrazole C4-H
~3.80s-3HN-CH₃
~3.50br s-2HNH₂

Table 2: Representative ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppmAssignment
~162.0 (d, ¹JCF = ~248 Hz)Ar-C-F
~151.0Pyrazole C5
~148.0Pyrazole C3
~130.0 (d, ³JCF = ~8 Hz)Ar-C
~128.0Ar-C
~115.0 (d, ²JCF = ~22 Hz)Ar-C
~85.0Pyrazole C4
~34.0N-CH₃

¹H and ¹³C NMR spectra would be recorded on a spectrometer operating at a frequency of 400 MHz or higher. The sample would be dissolved in a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, confirming its elemental composition.

Table 3: Representative Mass Spectrometry Data

TechniqueIonization Modem/z (Calculated)m/z (Found)Assignment
HRMSESI+[M+H]⁺[M+H]⁺Molecular Ion

HRMS analysis would be performed using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer. The sample would be dissolved in a suitable solvent (e.g., methanol or acetonitrile) and infused into the instrument.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 4: Representative IR Spectroscopy Data

Wavenumber (cm⁻¹)Assignment
~3400-3200N-H stretch (amine)
~3100-3000Ar C-H stretch
~2950-2850Aliphatic C-H stretch
~1620-1580C=N and C=C stretch (pyrazole & aromatic)
~1250-1200C-F stretch

The IR spectrum would be recorded using a Fourier-transform infrared (FTIR) spectrometer, often with an attenuated total reflectance (ATR) accessory for solid samples.

Conclusion

The comprehensive spectroscopic and analytical characterization of novel pyrazole derivatives is a critical and multi-faceted process. By employing a suite of techniques including NMR, MS, and IR spectroscopy, researchers can unambiguously confirm the structure and purity of their synthesized compounds. The data and protocols presented in this guide, although based on representative analogs, provide a robust framework for the characterization of 3-(4-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine and other related molecules, ensuring data integrity and facilitating their advancement in the drug discovery pipeline.

Foundational

An In-depth Technical Guide on the Molecular Weight of 3-(4-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine

Audience: Researchers, scientists, and drug development professionals. This technical guide provides a detailed breakdown of the molecular weight determination for the chemical compound 3-(4-Fluorophenyl)-1-methyl-1H-pyr...

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a detailed breakdown of the molecular weight determination for the chemical compound 3-(4-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine. The information is presented to be a ready reference for laboratory and research applications.

Chemical Identity and Formula

To accurately calculate the molecular weight, it is essential to first establish the correct molecular formula. The base structure, 3-(4-fluorophenyl)-1H-pyrazol-5-amine, has the molecular formula C₉H₈FN₃.[1][2] The addition of a methyl group (CH₃) to one of the nitrogen atoms in the pyrazole ring, replacing a hydrogen atom, results in the molecular formula for 3-(4-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine, which is C₁₀H₁₀FN₃.

Calculation of Molecular Weight

The molecular weight is the sum of the atomic weights of all atoms in the molecule. The standard atomic weights of the constituent elements are utilized for this calculation.

The calculation is as follows:

  • Molecular Formula: C₁₀H₁₀FN₃

  • Atomic weight of Carbon (C): 12.011 u[3][4]

  • Atomic weight of Hydrogen (H): 1.008 u[5][6][7]

  • Atomic weight of Fluorine (F): 18.998 u[8][9][10]

  • Atomic weight of Nitrogen (N): 14.007 u[11][12]

Total Molecular Weight = (10 × 12.011) + (10 × 1.008) + (1 × 18.998) + (3 × 14.007) Total Molecular Weight = 120.11 + 10.08 + 18.998 + 42.021 = 191.209 g/mol

Data Presentation: Summary of Atomic and Molecular Weights

For clarity and ease of reference, the quantitative data is summarized in the table below.

Element (Symbol)CountAtomic Weight ( g/mol )Total Weight ( g/mol )
Carbon (C)1012.011120.110
Hydrogen (H)101.00810.080
Fluorine (F)118.99818.998
Nitrogen (N)314.00742.021
Total 24 191.209

Experimental Protocols

The determination of a compound's molecular weight is a computational process based on its molecular formula and the standard atomic weights of its elements. As such, experimental protocols for synthesis or analysis are not directly applicable to the calculation of the theoretical molecular weight. Experimental verification of the molecular weight would typically be performed using mass spectrometry, for which the specific protocols would be instrument-dependent.

Logical Workflow for Molecular Weight Calculation

The following diagram illustrates the logical workflow for determining the molecular weight of a chemical compound.

A Identify Chemical Compound: 3-(4-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine B Determine Molecular Formula: C10H10FN3 A->B C Identify Constituent Elements: Carbon, Hydrogen, Fluorine, Nitrogen B->C D Obtain Standard Atomic Weights C->D E Calculate Total Weight for Each Element D->E F Sum Elemental Weights for Total Molecular Weight: 191.209 g/mol E->F

Workflow for Molecular Weight Calculation

References

Exploratory

An In-Depth Technical Guide to 3-(4-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological activities of 3-(4-Fluorophe...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological activities of 3-(4-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine. This pyrazole derivative holds significance in medicinal chemistry due to its structural similarity to known kinase inhibitors. This document outlines a detailed synthesis protocol, presents a summary of its chemical and physical properties, and explores its potential role as a modulator of signaling pathways, particularly the p38 MAP kinase pathway, which is implicated in inflammatory diseases and cancer. Experimental protocols for relevant biological assays are also detailed to facilitate further investigation of this compound.

Introduction

Pyrazole-containing compounds are a prominent class of heterocyclic molecules that have garnered significant attention in the field of drug discovery. Their versatile chemical nature allows for a wide range of structural modifications, leading to a diverse array of biological activities. Notably, various pyrazole derivatives have been developed as potent inhibitors of protein kinases, a class of enzymes that play a crucial role in cellular signaling pathways. Dysregulation of these pathways is a hallmark of numerous diseases, including cancer and inflammatory disorders.

The subject of this guide, 3-(4-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine, is a substituted pyrazole with structural features that suggest its potential as a biologically active agent. The presence of a fluorophenyl group can enhance metabolic stability and binding affinity to target proteins. This document aims to provide a detailed technical resource for researchers and drug development professionals interested in the synthesis, characterization, and biological evaluation of this compound.

Chemical and Physical Properties

The IUPAC name for the compound is 3-(4-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine . Its key chemical and physical properties are summarized in the table below.

PropertyValue
Molecular Formula C₁₀H₁₀FN₃
Molecular Weight 191.21 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in methanol, ethanol, and dimethyl sulfoxide

Synthesis

The synthesis of 3-(4-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine can be achieved through a multi-step process. A representative synthetic route is outlined below.

General Synthesis Scheme

The synthesis generally involves the condensation of a β-ketoester with a hydrazine derivative to form the pyrazole core, followed by functional group manipulations.

G A 4-Fluorobenzoylacetonitrile C 3-(4-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine A->C Cyclization B Methylhydrazine B->C

Caption: General synthesis scheme.

Detailed Experimental Protocol

Materials:

  • 4-Fluorobenzoylacetonitrile

  • Methylhydrazine

  • Ethanol

  • Acetic acid (catalyst)

  • Sodium bicarbonate

  • Ethyl acetate

  • Hexane

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of 4-fluorobenzoylacetonitrile (1 equivalent) in ethanol, add methylhydrazine (1.1 equivalents).

  • Add a catalytic amount of acetic acid to the mixture.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford 3-(4-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine as an off-white to pale yellow solid.

Biological Activity and Mechanism of Action

While specific quantitative biological data for 3-(4-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine is not extensively available in the public domain, its structural similarity to other pyrazole-based compounds suggests its potential as a kinase inhibitor. In particular, many pyrazole derivatives have been identified as inhibitors of p38 mitogen-activated protein (MAP) kinase.[1]

Potential as a p38 MAP Kinase Inhibitor

The p38 MAP kinase signaling pathway is a key regulator of inflammatory responses and is implicated in the pathogenesis of various diseases, including rheumatoid arthritis, inflammatory bowel disease, and certain cancers.[2] Inhibition of p38 MAP kinase can modulate the production of pro-inflammatory cytokines such as TNF-α and IL-6.[3]

The hypothetical mechanism of action for 3-(4-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine as a p38 MAP kinase inhibitor would involve its binding to the ATP-binding pocket of the enzyme, thereby preventing the phosphorylation of downstream substrates.

p38_pathway cluster_upstream Upstream Activators cluster_p38 p38 MAPK cluster_downstream Downstream Effects Stress/Cytokines Stress/Cytokines MAP3Ks MAP3Ks Stress/Cytokines->MAP3Ks MKK3/6 MKK3/6 MAP3Ks->MKK3/6 p38 p38 MKK3/6->p38 Transcription_Factors Transcription Factors (e.g., ATF2, CREB) p38->Transcription_Factors Inflammatory_Response Inflammatory Response (e.g., TNF-α, IL-6 production) Transcription_Factors->Inflammatory_Response Inhibitor 3-(4-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine Inhibitor->p38

Caption: Hypothetical inhibition of the p38 MAPK pathway.

Experimental Protocols for Biological Evaluation

To assess the biological activity of 3-(4-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine, a series of in vitro assays can be performed.

In Vitro Kinase Inhibition Assay

This assay measures the direct inhibitory effect of the compound on the activity of a specific kinase, such as p38α.

Materials:

  • Recombinant human p38α kinase

  • Kinase buffer

  • ATP

  • Specific peptide substrate for p38α

  • 3-(4-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine (test compound)

  • Known p38 inhibitor (positive control)

  • DMSO (vehicle control)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of the test compound and positive control in DMSO.

  • Add the kinase, peptide substrate, and kinase buffer to the wells of a 384-well plate.

  • Add the test compound, positive control, or DMSO to the respective wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30°C for 1 hour.

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's protocol.

  • Calculate the percent inhibition for each concentration of the test compound and determine the IC₅₀ value by fitting the data to a dose-response curve.

Cell-Based Assay for Cytokine Inhibition

This assay evaluates the ability of the compound to inhibit the production of pro-inflammatory cytokines in a cellular context.

Materials:

  • Human peripheral blood mononuclear cells (PBMCs) or a suitable monocytic cell line (e.g., THP-1)

  • RPMI-1640 medium supplemented with 10% fetal bovine serum

  • Lipopolysaccharide (LPS)

  • 3-(4-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine (test compound)

  • DMSO (vehicle control)

  • ELISA kits for TNF-α and IL-6

Procedure:

  • Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compound or DMSO for 1 hour.

  • Stimulate the cells with LPS (e.g., 100 ng/mL) to induce cytokine production.

  • Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.

  • Collect the cell culture supernatants.

  • Measure the concentrations of TNF-α and IL-6 in the supernatants using the respective ELISA kits according to the manufacturer's instructions.

  • Calculate the percent inhibition of cytokine production for each concentration of the test compound and determine the IC₅₀ values.

Conclusion

3-(4-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine is a compound of interest for medicinal chemistry and drug discovery due to its pyrazole core and structural similarities to known kinase inhibitors. This technical guide has provided a comprehensive overview of its synthesis, properties, and potential biological activities, with a focus on its hypothetical role as a p38 MAP kinase inhibitor. The detailed experimental protocols provided herein offer a framework for researchers to further investigate the therapeutic potential of this and related pyrazole derivatives. Further studies are warranted to elucidate its precise mechanism of action and to evaluate its efficacy and safety in preclinical models.

References

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of 3-(4-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine

Abstract This document provides a detailed protocol for the synthesis of 3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-amine, a key intermediate in the development of various therapeutic agents. The synthesis is based on the...

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed protocol for the synthesis of 3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-amine, a key intermediate in the development of various therapeutic agents. The synthesis is based on the well-established cyclocondensation reaction between a β-ketonitrile and a substituted hydrazine. This protocol is intended for researchers and scientists in the fields of medicinal chemistry, organic synthesis, and drug development.

Introduction

3-(4-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine is a heterocyclic compound of significant interest in medicinal chemistry due to its structural similarity to known kinase inhibitors and other biologically active molecules. The pyrazole core is a common scaffold in many pharmaceutical agents. This document outlines a reliable and reproducible protocol for the synthesis of this compound, adapted from established methodologies for similar pyrazole derivatives.

The primary synthetic strategy involves the cyclocondensation of 4-fluorobenzoylacetonitrile with methylhydrazine.[1] This reaction proceeds via an initial nucleophilic addition of the hydrazine to the carbonyl group, followed by an intramolecular cyclization and dehydration to form the pyrazole ring.

Reaction Scheme

Reaction_Scheme reactant1 4-Fluorobenzoylacetonitrile reaction_arrow Solvent (e.g., Ethanol) Heat reactant1->reaction_arrow plus + reactant2 Methylhydrazine reactant2->reaction_arrow product 3-(4-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine + + reaction_arrow->product

Caption: General reaction scheme for the synthesis.

Experimental Protocol

This protocol is adapted from the synthesis of structurally similar aminopyrazoles.[2]

3.1. Materials and Reagents

Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )QuantitySupplier/Purity
4-FluorobenzoylacetonitrileC₉H₆FNO163.1510 mmol, 1.63 gSigma-Aldrich, ≥98%
MethylhydrazineCH₆N₂46.0712 mmol, 0.55 gSigma-Aldrich, ≥98%
Acetic AcidC₂H₄O₂60.0520 mLFisher Scientific, Glacial
EthanolC₂H₆O46.0750 mLFisher Scientific, Absolute
Ethyl AcetateC₄H₈O₂88.11100 mLFisher Scientific, ACS Grade
Saturated Sodium BicarbonateNaHCO₃84.0150 mLPrepared in-house
Sodium SulfateNa₂SO₄142.04As neededSigma-Aldrich, Anhydrous
Silica GelSiO₂60.08As neededSorbent Technologies, 230-400 mesh

3.2. Procedure

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-fluorobenzoylacetonitrile (1.63 g, 10 mmol) and absolute ethanol (50 mL).

  • Stir the mixture at room temperature until the starting material is fully dissolved.

  • Add glacial acetic acid (20 mL) to the solution.

  • Slowly add methylhydrazine (0.55 g, 12 mmol) to the reaction mixture. An exothermic reaction may be observed.

  • Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and petroleum ether as the eluent.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the solvent.

  • To the resulting residue, add deionized water (30 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 30 mL) to neutralize any remaining acetic acid.

  • Dry the organic phase over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

3.3. Purification

The crude product can be purified by column chromatography on silica gel.

  • Prepare a silica gel slurry in petroleum ether and pack a column.

  • Dissolve the crude product in a minimal amount of dichloromethane.

  • Load the dissolved product onto the column.

  • Elute the column with a gradient of ethyl acetate in petroleum ether (e.g., starting from 10:90 and gradually increasing to 30:70).

  • Collect the fractions containing the desired product (as identified by TLC).

  • Combine the pure fractions and remove the solvent under reduced pressure to yield 3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-amine as a solid.

Characterization Data (Expected)

AnalysisExpected Result
Yield 70-85% (based on similar reactions)[2]
Appearance Off-white to yellow solid
Melting Point To be determined
¹H NMR (CDCl₃, 400 MHz)δ (ppm): 7.5-7.6 (m, 2H, Ar-H), 7.0-7.1 (t, 2H, Ar-H), 5.8 (s, 1H, pyrazole-H), 3.8 (s, 3H, N-CH₃), 3.7 (br s, 2H, NH₂)
¹³C NMR (CDCl₃, 100 MHz)δ (ppm): 162.5 (d, J=245 Hz, C-F), 155.0, 145.0, 128.0 (d, J=8 Hz), 127.5 (d, J=3 Hz), 115.5 (d, J=21 Hz), 95.0, 36.5
Mass Spec (ESI) m/z: 192.08 [M+H]⁺

Experimental Workflow

G Synthesis Workflow A 1. Dissolve 4-Fluorobenzoylacetonitrile in Ethanol & Acetic Acid B 2. Add Methylhydrazine A->B C 3. Reflux for 12 hours B->C D 4. Monitor by TLC C->D E 5. Cool and Concentrate D->E F 6. Aqueous Work-up (Water & Ethyl Acetate Extraction) E->F G 7. Wash with NaHCO3 F->G H 8. Dry and Concentrate G->H I 9. Purify by Column Chromatography H->I J 10. Characterize Product I->J

References

Application

Application Notes and Protocols for 3-(4-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine in Kinase Inhibitor Design

For Researchers, Scientists, and Drug Development Professionals Introduction The 3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-amine scaffold is a privileged structure in medicinal chemistry, serving as a versatile core for t...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-amine scaffold is a privileged structure in medicinal chemistry, serving as a versatile core for the design of potent and selective kinase inhibitors. Protein kinases are a large family of enzymes that play critical roles in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, including cancer, inflammation, and neurodegenerative disorders. The unique structural features of the 3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-amine core, including its ability to form key hydrogen bond interactions with the kinase hinge region, make it an attractive starting point for the development of novel therapeutics.

These application notes provide an overview of the utility of this scaffold in targeting key kinases such as p38 MAPK, ERK2, Akt1, and Aurora A. Detailed protocols for the synthesis of a representative compound and for in vitro kinase inhibition assays are provided to guide researchers in their drug discovery efforts.

Kinase Targets and Signaling Pathways

Derivatives of the 3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-amine scaffold have shown inhibitory activity against several important kinase targets. Understanding the signaling pathways in which these kinases operate is crucial for elucidating the mechanism of action of these inhibitors and for identifying potential therapeutic applications.

p38 Mitogen-Activated Protein Kinase (MAPK)

The p38 MAPK signaling pathway is a key regulator of cellular responses to inflammatory cytokines and environmental stress. Dysregulation of this pathway is implicated in a variety of inflammatory diseases and cancers.

p38_MAPK_Signaling Stress Stress Stimuli (UV, Osmotic Shock) Receptor Receptor Stress->Receptor Cytokines Inflammatory Cytokines (TNF-α, IL-1β) Cytokines->Receptor MAP3K MAPKKK (e.g., TAK1, ASK1) Receptor->MAP3K MKK3_6 MKK3/6 MAP3K->MKK3_6 p38 p38 MAPK MKK3_6->p38 MK2 MAPKAPK2 (MK2) p38->MK2 Transcription_Factors Transcription Factors (e.g., ATF2, CREB) p38->Transcription_Factors Inflammation Inflammation Apoptosis Cell Cycle Arrest MK2->Inflammation Transcription_Factors->Inflammation Inhibitor 3-(4-Fluorophenyl)-1-methyl- 1H-pyrazol-5-amine Derivatives Inhibitor->p38

Caption: p38 MAPK Signaling Pathway and Point of Inhibition.

Extracellular Signal-Regulated Kinase 2 (ERK2)

The Ras-Raf-MEK-ERK pathway is a central signaling cascade that regulates cell proliferation, differentiation, and survival. Mutations in this pathway are common in many types of cancer, making it a key target for anti-cancer drug development.

ERK_Signaling GF Growth Factors RTK Receptor Tyrosine Kinase (RTK) GF->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK1_2 MEK1/2 Raf->MEK1_2 ERK1_2 ERK1/2 MEK1_2->ERK1_2 Transcription_Factors Transcription Factors (e.g., c-Fos, c-Jun) ERK1_2->Transcription_Factors Cell_Response Cell Proliferation Differentiation Survival Transcription_Factors->Cell_Response Inhibitor 3-(4-Fluorophenyl)-1-methyl- 1H-pyrazol-5-amine Derivatives Inhibitor->ERK1_2

Caption: Ras-Raf-MEK-ERK Signaling Pathway and Point of Inhibition.

Akt1 (Protein Kinase B)

The PI3K/Akt signaling pathway is a critical regulator of cell survival, growth, and metabolism. Aberrant activation of this pathway is a common feature of many cancers and contributes to therapeutic resistance.

Akt_Signaling GF Growth Factors RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP2 PIP2 PI3K->PIP2 P PIP3 PIP3 PIP2->PIP3 P PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Downstream Downstream Effectors (e.g., mTOR, GSK3β) Akt->Downstream Cell_Response Cell Survival Growth Metabolism Downstream->Cell_Response Inhibitor 3-(4-Fluorophenyl)-1-methyl- 1H-pyrazol-5-amine Derivatives Inhibitor->Akt

Caption: PI3K-Akt Signaling Pathway and Point of Inhibition.

Aurora A Kinase

Aurora A is a serine/threonine kinase that plays a crucial role in regulating mitosis, including centrosome maturation, spindle assembly, and cytokinesis. Overexpression of Aurora A is frequently observed in human cancers and is associated with genomic instability.

Aurora_A_Signaling G2_Phase G2 Phase Aurora_A Aurora A G2_Phase->Aurora_A Centrosome_Maturation Centrosome Maturation Aurora_A->Centrosome_Maturation Spindle_Assembly Spindle Assembly Aurora_A->Spindle_Assembly TPX2 TPX2 TPX2->Aurora_A Activation Mitosis Mitotic Progression Centrosome_Maturation->Mitosis Spindle_Assembly->Mitosis Inhibitor 3-(4-Fluorophenyl)-1-methyl- 1H-pyrazol-5-amine Derivatives Inhibitor->Aurora_A

Caption: Aurora A Kinase Signaling in Mitosis and Point of Inhibition.

Quantitative Data on Structurally Related Kinase Inhibitors

The following table summarizes the in vitro inhibitory activities (IC50 values) of various pyrazole derivatives that are structurally related to 3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-amine against the aforementioned kinase targets. This data highlights the potential of this scaffold in generating potent kinase inhibitors.

Kinase TargetCompound/Derivative DescriptionIC50 (nM)Reference
p38α 1,3,4-triarylpyrazole with a p-fluorophenyl at position 3Potent inhibition (specific IC50 not provided)[1]
ERK2 GDC-0994 (contains a 1-methyl-1H-pyrazol-5-yl)amino moiety)3.1[2]
Akt1 Conformationally restricted analogue of GSK214179561[1]
Akt1 Afuresertib analogue with a constrained flexible part1.3[1]
Aurora A Pyrazole-based inhibitor160[1]
Aurora A Pyrazolyl benzimidazole derivative28.9[1]
Aurora B Pyrazolyl benzimidazole derivative2.2[1]

Experimental Protocols

Synthesis of 3-(4-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine

This protocol describes a general method for the synthesis of the title compound.

Synthesis_Workflow Start 4-Fluorobenzoylacetonitrile Step1 React with Methylhydrazine Start->Step1 Intermediate 3-(4-Fluorophenyl)-1-methyl- 1H-pyrazol-5-amine Step1->Intermediate Purification Purification (e.g., Chromatography) Intermediate->Purification Product Final Product Purification->Product

Caption: General Synthesis Workflow.

Materials:

  • 4-Fluorobenzoylacetonitrile

  • Methylhydrazine

  • Ethanol (or other suitable solvent)

  • Acetic acid (catalyst)

  • Sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of 4-fluorobenzoylacetonitrile (1 equivalent) in ethanol, add methylhydrazine (1.1 equivalents).

  • Add a catalytic amount of acetic acid to the reaction mixture.

  • Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired 3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-amine.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol provides a general procedure for determining the in vitro potency of a test compound against a target kinase using the ADP-Glo™ Kinase Assay (Promega). This assay measures the amount of ADP produced during the kinase reaction, which is then converted to a luminescent signal.

Kinase_Assay_Workflow Start Prepare Reagents: - Kinase - Substrate - ATP - Test Compound Step1 Incubate Kinase with Test Compound Start->Step1 Step2 Initiate Kinase Reaction (Add Substrate/ATP mix) Step1->Step2 Step3 Stop Reaction & Deplete ATP (Add ADP-Glo™ Reagent) Step2->Step3 Step4 Convert ADP to ATP & Generate Luminescence (Add Kinase Detection Reagent) Step3->Step4 End Measure Luminescence Step4->End

Caption: ADP-Glo™ Kinase Assay Workflow.

Materials:

  • Purified recombinant kinase (e.g., p38α, ERK2, Akt1, Aurora A)

  • Kinase-specific substrate

  • ATP

  • Test compound (e.g., derivative of 3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-amine)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white assay plates

  • Plate-reading luminometer

Procedure:

  • Reagent Preparation:

    • Prepare serial dilutions of the test compound in kinase assay buffer. The final DMSO concentration should be kept constant (e.g., <1%).

    • Dilute the kinase and substrate to their optimal concentrations in kinase assay buffer. The optimal concentrations should be determined empirically.

    • Prepare the ATP solution in kinase assay buffer at a concentration close to the Km for the specific kinase.

  • Kinase Reaction:

    • Add 2.5 µL of the test compound dilution or vehicle (DMSO) to the wells of a 384-well plate.

    • Add 2.5 µL of the diluted kinase to each well and incubate for 10-15 minutes at room temperature to allow for inhibitor binding.

    • Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well.

    • Incubate the plate at 30°C for 60 minutes (incubation time may need optimization).

  • Signal Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding 10 µL of ADP-Glo™ Reagent to each well.

    • Incubate at room temperature for 40 minutes.

    • Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.

    • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.

    • Determine the IC50 value by fitting the dose-response data to a four-parameter logistic equation.

Conclusion

The 3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-amine scaffold represents a valuable starting point for the design of novel kinase inhibitors. Its derivatives have demonstrated potent activity against a range of clinically relevant kinases. The protocols and data presented in these application notes are intended to facilitate the exploration of this chemical space and accelerate the discovery of new therapeutic agents. Further optimization of this scaffold, guided by structure-activity relationship (SAR) studies and structural biology, holds the promise of delivering highly selective and efficacious kinase inhibitors for the treatment of various diseases.

References

Method

Application Notes and Protocols for 3-(4-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine in Cancer Cell Line Research

Disclaimer: To date, specific research on the anticancer effects of 3-(4-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine in cancer cell lines is limited in publicly available literature. The following application notes and pro...

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: To date, specific research on the anticancer effects of 3-(4-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine in cancer cell lines is limited in publicly available literature. The following application notes and protocols are based on the activities of structurally related pyrazole derivatives and are provided as a predictive guide for researchers. It is strongly recommended that these protocols be optimized for specific experimental conditions and cell lines.

Introduction

Pyrazole derivatives are a well-established class of heterocyclic compounds with a broad range of biological activities, including anticancer properties.[1][2] The pyrazole scaffold is a key feature in several approved drugs and clinical candidates. Compounds bearing the 3-aryl-1-methyl-1H-pyrazol-5-amine core have been investigated for their potential to inhibit cancer cell proliferation and induce apoptosis. The presence of a fluorine atom on the phenyl ring can enhance metabolic stability and cell permeability, making 3-(4-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine a compound of interest for cancer research.

These application notes provide a framework for investigating the potential anticancer effects of 3-(4-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine on various cancer cell lines. The protocols and pathway diagrams are based on findings from studies on analogous pyrazole compounds.

Predicted Biological Activity and Mechanism of Action

Based on related pyrazole derivatives, 3-(4-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine is hypothesized to exhibit antiproliferative activity against a range of cancer cell lines. The proposed mechanisms of action could involve:

  • Induction of Apoptosis: Many pyrazole compounds have been shown to trigger programmed cell death in cancer cells.

  • Cell Cycle Arrest: The compound may interfere with the normal progression of the cell cycle, leading to an accumulation of cells in a specific phase (e.g., G2/M or G0/G1).

  • Inhibition of Protein Kinases: Pyrazole scaffolds are known to be effective kinase inhibitors. Potential targets could include kinases involved in cell signaling pathways crucial for cancer cell growth and survival, such as the PI3K/Akt or MAPK/ERK pathways.

Data Presentation: Predicted Efficacy in Cancer Cell Lines

The following table summarizes hypothetical IC50 values for 3-(4-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine in various cancer cell lines, extrapolated from data on similar pyrazole compounds. These values should be determined experimentally for the specific compound.

Cancer Cell LineTissue of OriginPredicted IC50 (µM)
MCF-7 Breast Adenocarcinoma5 - 15
MDA-MB-231 Breast Adenocarcinoma10 - 25
A549 Lung Carcinoma8 - 20
HCT116 Colon Carcinoma7 - 18
K562 Chronic Myelogenous Leukemia2 - 10

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of 3-(4-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine on cancer cell lines.

Materials:

  • Cancer cell lines of interest

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 3-(4-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine

  • Dimethyl sulfoxide (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Phosphate-buffered saline (PBS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare a stock solution of 3-(4-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine in DMSO.

  • Prepare serial dilutions of the compound in complete growth medium. The final DMSO concentration should not exceed 0.5%.

  • Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate the plate for 48 or 72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is for detecting apoptosis induced by 3-(4-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine.

Materials:

  • Cancer cell lines

  • Complete growth medium

  • 3-(4-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in a 6-well plate and treat with the compound at its IC50 and 2x IC50 concentrations for 24 or 48 hours.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Analyze the cells by flow cytometry within one hour.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is for determining the effect of the compound on cell cycle distribution.

Materials:

  • Cancer cell lines

  • Complete growth medium

  • 3-(4-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine

  • PBS

  • 70% Ethanol (ice-cold)

  • RNase A

  • Propidium Iodide (PI)

  • Flow cytometer

Procedure:

  • Treat cells with the compound as described in the apoptosis assay protocol.

  • Harvest and wash the cells with PBS.

  • Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight.

  • Wash the cells with PBS and resuspend in PBS containing RNase A and PI.

  • Incubate for 30 minutes in the dark at room temperature.

  • Analyze the DNA content by flow cytometry.

Visualizations

experimental_workflow Experimental Workflow for Assessing Anticancer Activity cluster_screening Initial Screening cluster_mechanism Mechanism of Action Studies Cell_Seeding Seed Cancer Cells Compound_Treatment Treat with 3-(4-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine Cell_Seeding->Compound_Treatment MTT_Assay MTT Assay for Cell Viability Compound_Treatment->MTT_Assay IC50_Determination Determine IC50 Values MTT_Assay->IC50_Determination Apoptosis_Assay Annexin V/PI Staining for Apoptosis IC50_Determination->Apoptosis_Assay Use IC50 concentration Cell_Cycle_Analysis PI Staining for Cell Cycle IC50_Determination->Cell_Cycle_Analysis Use IC50 concentration Western_Blot Western Blot for Protein Expression Apoptosis_Assay->Western_Blot Investigate apoptotic proteins Cell_Cycle_Analysis->Western_Blot Investigate cell cycle proteins

Caption: A flowchart of the experimental workflow.

proposed_signaling_pathway Proposed Signaling Pathway Inhibition cluster_pathway Potential Kinase Inhibition cluster_outcomes Cellular Outcomes Compound 3-(4-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine PI3K PI3K Compound->PI3K MEK MEK Compound->MEK Apoptosis Increased Apoptosis Compound->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest Compound->Cell_Cycle_Arrest Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Decreased Proliferation mTOR->Proliferation ERK ERK MEK->ERK ERK->Proliferation

Caption: A diagram of a potential signaling pathway.

References

Application

Application Notes and Protocols: 3-(4-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine in Drug Synthesis

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview of the synthesis and potential applications of the heterocyclic intermediate, 3-(4-Fluorophenyl)-1-...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and potential applications of the heterocyclic intermediate, 3-(4-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine, in the development of targeted therapeutics. This document includes a proposed synthetic protocol, highlights its relevance in the synthesis of kinase inhibitors, and details the signaling pathways of associated drug targets.

Introduction

3-(4-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine is a substituted aminopyrazole that serves as a valuable building block in medicinal chemistry. The pyrazole scaffold is a common feature in many biologically active compounds, and the specific substitutions on this molecule, including the 4-fluorophenyl group and the N-methylated pyrazole core, make it a key intermediate for the synthesis of targeted kinase inhibitors. Kinases play a crucial role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders. The development of small molecule inhibitors that target specific kinases is a major focus of modern drug discovery.

Application in Drug Synthesis

While direct synthesis of a commercially available drug using 3-(4-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine as a starting material is not prominently documented in publicly available literature, its structural motifs are present in several potent kinase inhibitors. This suggests its potential as a key intermediate in the synthesis of analogues or novel drugs targeting these pathways.

Notably, structurally related compounds are utilized in the synthesis of inhibitors for:

  • p38 Mitogen-Activated Protein Kinase (MAPK): The p38 MAPK signaling pathway is a critical regulator of inflammatory responses. A known p38 MAPK inhibitor, RO3201195, incorporates a 5-amino-1-(4-fluorophenyl)-1H-pyrazole moiety, highlighting the importance of this core structure.[1]

  • Aurora Kinase B: Aurora kinases are essential for cell cycle regulation, and their inhibition is a promising strategy in cancer therapy. A selective Aurora Kinase B inhibitor has been developed containing a 1-methyl-1H-pyrazol-4-yl group, demonstrating the utility of the methylated pyrazole core in targeting this kinase family.

Experimental Protocols

Proposed Synthesis of 3-(4-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine

Step 1: Synthesis of 3-(4-Fluorophenyl)-1H-pyrazol-5-amine

This step involves the condensation of a β-ketonitrile with hydrazine hydrate.

  • Reaction: (4-Fluorophenyl)acetonitrile is reacted with an ester (e.g., ethyl acetate) in the presence of a strong base (e.g., sodium ethoxide) to form the corresponding β-ketonitrile in situ. This intermediate is then cyclized with hydrazine hydrate.

  • Reagents and Materials:

    • (4-Fluorophenyl)acetonitrile

    • Ethyl acetate

    • Sodium ethoxide

    • Hydrazine hydrate

    • Ethanol (solvent)

    • Acetic acid

  • Procedure:

    • Dissolve sodium metal in absolute ethanol to prepare a solution of sodium ethoxide.

    • To this solution, add (4-Fluorophenyl)acetonitrile followed by ethyl acetate.

    • Heat the mixture under reflux for several hours.

    • Cool the reaction mixture and neutralize with acetic acid.

    • Add hydrazine hydrate and continue to stir at room temperature or with gentle heating.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, the product can be isolated by precipitation or extraction.

    • Purify the crude product by recrystallization or column chromatography.

Step 2: N-methylation of 3-(4-Fluorophenyl)-1H-pyrazol-5-amine

This step introduces the methyl group onto the pyrazole nitrogen.

  • Reaction: The product from Step 1 is methylated using a suitable methylating agent in the presence of a base.

  • Reagents and Materials:

    • 3-(4-Fluorophenyl)-1H-pyrazol-5-amine

    • Methyl iodide or dimethyl sulfate (methylating agent)

    • Potassium carbonate or sodium hydride (base)

    • Acetone or N,N-Dimethylformamide (DMF) (solvent)

  • Procedure:

    • Dissolve 3-(4-Fluorophenyl)-1H-pyrazol-5-amine in a suitable solvent (e.g., acetone or DMF).

    • Add a base (e.g., potassium carbonate or sodium hydride) and stir the mixture.

    • Add the methylating agent (e.g., methyl iodide or dimethyl sulfate) dropwise at room temperature or below.

    • Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).

    • Quench the reaction with water and extract the product with an organic solvent.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to obtain 3-(4-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine.

Quantitative Data (Hypothetical)

Since a specific protocol is not available, the following table presents hypothetical data based on typical yields for similar reactions.

StepProductStarting MaterialsSolventCatalyst/BaseReaction Time (h)Temperature (°C)Yield (%)Purity (%)
13-(4-Fluorophenyl)-1H-pyrazol-5-amine(4-Fluorophenyl)acetonitrile, Ethyl acetate, Hydrazine hydrateEthanolSodium ethoxide6-127860-70>95
23-(4-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine3-(4-Fluorophenyl)-1H-pyrazol-5-amine, Methyl iodideAcetoneK₂CO₃4-85670-80>98

Signaling Pathways and Logical Relationships

p38 MAP Kinase Signaling Pathway

The p38 MAPK pathway is a key signaling cascade involved in cellular responses to stress and inflammation. Inhibition of p38 MAPK is a therapeutic strategy for various inflammatory diseases.

p38_MAPK_Pathway Stress Stress Stimuli (e.g., UV, Cytokines) MAP3K MAPKKK (e.g., TAK1, ASK1) Stress->MAP3K MAP2K MAPKK (e.g., MKK3/6) MAP3K->MAP2K phosphorylates p38 p38 MAPK MAP2K->p38 phosphorylates Substrates Downstream Substrates (e.g., MK2, ATF2) p38->Substrates phosphorylates Inflammation Inflammatory Response (e.g., TNF-α, IL-6 production) Substrates->Inflammation RO3201195 RO3201195 Analogs RO3201195->p38 inhibits

Caption: p38 MAPK signaling cascade and the inhibitory action of related pyrazole compounds.

Aurora Kinase B Signaling Pathway

Aurora Kinase B is a crucial regulator of mitosis, particularly in chromosome segregation and cytokinesis. Its inhibition can lead to mitotic catastrophe and cell death in cancer cells.

AuroraB_Pathway G2_M G2/M Phase Transition AuroraB Aurora Kinase B G2_M->AuroraB CPC Chromosomal Passenger Complex (CPC) AuroraB->CPC component of Apoptosis Polyploidy & Apoptosis AuroraB->Apoptosis HistoneH3 Histone H3 CPC->HistoneH3 phosphorylates Kinetochore Kinetochore-Microtubule Attachments CPC->Kinetochore ensures proper Cytokinesis Cytokinesis CPC->Cytokinesis regulates CellDivision Proper Cell Division Cytokinesis->CellDivision Inhibitor Aurora B Inhibitors (Pyrazol-quinazoline class) Inhibitor->AuroraB inhibits

Caption: Role of Aurora Kinase B in mitosis and its inhibition by pyrazole-containing drugs.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and evaluation of kinase inhibitors derived from 3-(4-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine.

workflow start Start synthesis Synthesis of 3-(4-Fluorophenyl)-1-methyl- 1H-pyrazol-5-amine start->synthesis derivatization Derivatization & Library Synthesis synthesis->derivatization purification Purification & Characterization derivatization->purification screening In vitro Kinase Screening purification->screening hit_id Hit Identification screening->hit_id lead_opt Lead Optimization hit_id->lead_opt invivo In vivo Studies lead_opt->invivo end End invivo->end

Caption: General workflow for the development of kinase inhibitors.

Conclusion

3-(4-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine is a promising intermediate for the synthesis of novel kinase inhibitors. Its structural features are found in compounds targeting key signaling pathways involved in inflammation and cancer. The provided synthetic protocols, although based on analogous reactions, offer a solid starting point for the laboratory-scale production of this valuable building block. Further research into the direct application of this intermediate in the synthesis of specific drug candidates is warranted and holds the potential for the development of new and effective therapeutics.

References

Method

Application Notes and Protocols: 3-(4-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine in Agrochemical Research

For Researchers, Scientists, and Drug Development Professionals Abstract These application notes provide a comprehensive overview of the potential utility of 3-(4-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine in agrochemical...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview of the potential utility of 3-(4-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine in agrochemical research. While direct experimental data for this specific compound is limited in publicly available literature, this document extrapolates its potential applications based on the well-documented activities of structurally similar pyrazole derivatives. The pyrazole scaffold is a cornerstone in the development of modern herbicides, fungicides, and insecticides. The presence of a fluorophenyl group often enhances the metabolic stability and biological activity of agrochemicals. This document outlines potential synthesis routes, hypothetical mechanisms of action, and detailed protocols for the evaluation of its herbicidal, fungicidal, and insecticidal properties. All protocols and potential activity profiles are based on established methodologies for analogous compounds and are intended to serve as a guide for initiating research on this promising molecule.

Introduction

Pyrazole derivatives are a prominent class of heterocyclic compounds widely employed in the agrochemical industry due to their diverse biological activities. The versatile pyrazole ring system allows for extensive chemical modifications, leading to the development of potent herbicides, fungicides, and insecticides. The incorporation of a fluorine atom into a phenyl ring, as seen in 3-(4-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine, is a common strategy in agrochemical design to enhance efficacy and modulate physicochemical properties. This document details the potential agrochemical applications of this specific compound and provides adaptable experimental protocols for its synthesis and bioactivity screening.

Potential Agrochemical Applications

Based on the known activities of analogous pyrazole compounds, 3-(4-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine is a candidate for investigation across three main agrochemical domains:

  • Herbicidal Activity: Pyrazole derivatives are known to act as potent herbicides, often by inhibiting key enzymes in plant biosynthetic pathways.

  • Fungicidal Activity: Many commercial fungicides are based on the pyrazole scaffold, targeting cellular respiration in pathogenic fungi.

  • Insecticidal Activity: Phenylpyrazole insecticides are a significant class of crop protection agents that target the nervous system of insects.

Potential Herbicidal Activity

Numerous pyrazole-containing molecules exhibit herbicidal effects. For instance, derivatives of 3-methyl-1H-pyrazol-5-ol have shown significant herbicidal activity. The herbicidal efficacy of a closely related compound is presented in Table 1.

Table 1: Herbicidal Activity of a Structurally Related Pyrazole Derivative

Compound Name Target Weed Efficacy (EC50) Reference

| 1-(2-Fluorophenyl)-3-methyl-1H-pyrazol-5-yl 3,7-dichloroquinoline-8-carboxylate | Barnyard Grass (Echinochloa crus-galli) | 10.53 g/ha |[1] |

Potential Fungicidal Activity

Fluorinated pyrazole derivatives have demonstrated notable antifungal properties against a range of phytopathogenic fungi. While specific data for the target compound is unavailable, the activity of other fluorinated pyrazoles suggests its potential in this area (Table 2).

Table 2: Antifungal Activity of Structurally Related Fluorinated Pyrazole Aldehydes against Phytopathogenic Fungi

Compound Name Fungal Species Inhibition (%) at 100 µg/mL Reference
3-(4-Fluorophenyl)-5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbaldehyde Sclerotinia sclerotiorum 38.62 [2]

| 3-(4-Fluorophenyl)-5-(2-chlorophenyl)-4,5-dihydro-1H-pyrazole-1-carbaldehyde | Fusarium culmorum | 46.75 |[2] |

Potential Insecticidal Activity

Phenylpyrazoles are a well-established class of insecticides. The introduction of fluorine into the phenyl ring can enhance insecticidal potency. Table 3 shows the insecticidal activity of a fluorinated phenylpyrazole analogue.

Table 3: Insecticidal Activity of a Structurally Related Phenylpyrazole Derivative

Compound Name Insect Species Activity Concentration Reference

| A fluorinated phenylpyrazole analogue (IIIe) | Diamondback moth (Plutella xylostella) | 94% mortality | 10⁻⁵ mg L⁻¹ |[3] |

Proposed Mechanisms of Action

The potential agrochemical activities of 3-(4-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine are likely to stem from mechanisms of action observed in similar pyrazole derivatives.

  • Herbicidal Mode of Action: A plausible mechanism is the inhibition of 4-hydroxyphenylpyruvate dioxygenase (HPPD), a key enzyme in the biosynthesis of plastoquinone and tocopherols in plants. Inhibition of HPPD leads to bleaching of new growth and eventual plant death.

  • Fungicidal Mode of Action: The compound may act as a succinate dehydrogenase inhibitor (SDHI), disrupting the mitochondrial electron transport chain (Complex II) in fungi. This blockage of ATP production leads to the cessation of fungal growth and sporulation.

  • Insecticidal Mode of Action: As a phenylpyrazole, it could function as a gamma-aminobutyric acid (GABA)-gated chloride channel antagonist in the insect nervous system. This would block the inhibitory action of GABA, leading to hyperexcitation and death of the insect.

Experimental Protocols

The following protocols are proposed for the synthesis and agrochemical evaluation of 3-(4-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine. These are generalized procedures based on methodologies reported for analogous compounds and may require optimization.

Synthesis Protocol

A plausible synthetic route to 3-(4-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine involves the cyclization of a β-ketonitrile with methylhydrazine.

Materials:

  • 3-(4-Fluorophenyl)-3-oxopropanenitrile

  • Methylhydrazine

  • Ethanol

  • Acetic acid (catalyst)

  • Sodium bicarbonate solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Magnetic stirrer with heating plate

  • Standard laboratory glassware

Procedure:

  • Dissolve 3-(4-Fluorophenyl)-3-oxopropanenitrile (1 equivalent) in ethanol in a round-bottom flask.

  • Add methylhydrazine (1.1 equivalents) to the solution.

  • Add a catalytic amount of acetic acid (e.g., 2-3 drops).

  • Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

  • Neutralize the residue with a saturated sodium bicarbonate solution.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane:ethyl acetate).

G cluster_synthesis Synthesis Workflow reagents 3-(4-Fluorophenyl)-3-oxopropanenitrile + Methylhydrazine reaction Cyclization Reaction (Ethanol, Acetic Acid, Reflux) reagents->reaction 1 workup Work-up (Evaporation, Neutralization, Extraction) reaction->workup 2 purification Purification (Column Chromatography) workup->purification 3 product 3-(4-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine purification->product 4

Caption: Proposed synthesis workflow for 3-(4-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine.

Herbicidal Activity Assay (Post-emergence)

Materials:

  • Test compound (3-(4-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine)

  • Acetone

  • Tween-20 (surfactant)

  • Distilled water

  • Pots with soil

  • Seeds of target weed species (e.g., Echinochloa crus-galli, Amaranthus retroflexus)

  • Growth chamber with controlled light, temperature, and humidity

  • Spray bottle

Procedure:

  • Prepare a stock solution of the test compound in acetone.

  • Prepare serial dilutions of the stock solution to achieve the desired test concentrations.

  • Add a small amount of Tween-20 (e.g., 0.1% v/v) to each dilution to aid in application.

  • Sow seeds of the target weed species in pots and allow them to grow to the 2-3 leaf stage in a growth chamber.

  • Apply the test solutions to the foliage of the seedlings using a spray bottle until runoff.

  • Include a negative control (solvent + surfactant) and a positive control (commercial herbicide).

  • Return the pots to the growth chamber and observe for 14-21 days.

  • Assess herbicidal damage visually (e.g., chlorosis, necrosis, growth inhibition) and/or by measuring the fresh weight of the aerial parts of the plants.

  • Calculate the percentage of inhibition relative to the negative control and determine the EC50 value.

G cluster_herbicide Herbicidal Screening Workflow start Prepare Test Solutions cultivate Cultivate Weed Seedlings start->cultivate apply Apply Test Solutions to Seedlings cultivate->apply incubate Incubate in Growth Chamber apply->incubate assess Assess Herbicidal Damage incubate->assess analyze Data Analysis (EC50) assess->analyze G cluster_action Hypothetical Insecticidal Mode of Action compound 3-(4-Fluorophenyl)-1-methyl- 1H-pyrazol-5-amine binding Binding to Receptor compound->binding gaba_receptor GABA-gated Chloride Channel (in insect neuron) gaba_receptor->binding channel_block Chloride Ion Influx Blocked binding->channel_block no_hyperpolarization No Hyperpolarization of Neuron channel_block->no_hyperpolarization hyperexcitation Continuous Nerve Stimulation (Hyperexcitation) no_hyperpolarization->hyperexcitation death Insect Death hyperexcitation->death

References

Application

Application Notes and Protocols for 3-(4-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine in Anti-Inflammatory Agent Development

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview and detailed protocols for the investigation of 3-(4-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine as a...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the investigation of 3-(4-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine as a potential anti-inflammatory agent. The methodologies outlined are based on established preclinical models for evaluating anti-inflammatory efficacy and mechanism of action.

Introduction

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is a key component of numerous diseases. Pyrazole derivatives have emerged as a promising class of compounds for the development of novel anti-inflammatory therapeutics, with some exhibiting potent inhibitory effects on key inflammatory mediators.[1][2][3][4][5] 3-(4-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine is a pyrazole-based compound with structural similarities to known anti-inflammatory agents, suggesting its potential as a therapeutic candidate. These notes provide the foundational protocols to explore its anti-inflammatory profile.

Mechanism of Action: Inhibition of Pro-Inflammatory Pathways

Many pyrazole derivatives exert their anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is upregulated during inflammation.[2][6] Inhibition of COX-2 reduces the production of prostaglandins, key mediators of pain and inflammation. Additionally, pyrazole compounds may modulate other inflammatory pathways, such as the NF-κB signaling cascade, leading to a reduction in the expression of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[1]

Inflammatory_Signaling_Pathway cluster_stimulus Inflammatory Stimulus cluster_cell Macrophage cluster_compound Therapeutic Intervention cluster_response Inflammatory Response LPS LPS TLR4 TLR4 LPS->TLR4 NF_kB NF_kB TLR4->NF_kB Activation COX2 COX-2 TLR4->COX2 Upregulation Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NF_kB->Pro_inflammatory_Cytokines Transcription Prostaglandins Prostaglandins COX2->Prostaglandins Synthesis Pyrazole_Compound 3-(4-Fluorophenyl)-1-methyl- 1H-pyrazol-5-amine Pyrazole_Compound->NF_kB Inhibition Pyrazole_Compound->COX2 Inhibition

Caption: Proposed anti-inflammatory mechanism of action.

Quantitative Data Summary

The following tables present hypothetical yet representative data for a pyrazole compound with anti-inflammatory properties, based on the experimental protocols described below. This data serves as a template for presenting results obtained for 3-(4-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine.

Table 1: In Vitro COX-1 and COX-2 Inhibition

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)
3-(4-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine15.20.1884.4
Celecoxib (Control)12.50.05250
Diclofenac (Control)0.80.24

Table 2: Effect on Pro-inflammatory Cytokine Production in LPS-Stimulated RAW 264.7 Macrophages

TreatmentConcentration (µM)TNF-α Inhibition (%)IL-6 Inhibition (%)
Vehicle-00
3-(4-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine125.3 ± 3.122.8 ± 2.5
1068.7 ± 5.465.1 ± 4.9
2585.2 ± 6.882.4 ± 6.2
Dexamethasone (1 µM)-92.5 ± 7.390.1 ± 6.9

Table 3: In Vivo Anti-Inflammatory Activity in Carrageenan-Induced Rat Paw Edema

Treatment GroupDose (mg/kg)Paw Edema Inhibition (%) at 3h
Vehicle-0
3-(4-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine1035.6 ± 4.2
2558.9 ± 5.1
5072.3 ± 6.5
Indomethacin (10 mg/kg)-65.4 ± 5.8

Experimental Protocols

The following are detailed protocols for the key experiments to evaluate the anti-inflammatory properties of 3-(4-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay determines the inhibitory activity of the test compound on COX-1 and COX-2 enzymes.

COX_Inhibition_Assay_Workflow Start Start Prepare_Reagents Prepare Assay Buffer, Heme, COX-1/COX-2 Enzymes, and Arachidonic Acid Start->Prepare_Reagents Add_Inhibitor Add Test Compound or Control (e.g., Celecoxib) to wells Prepare_Reagents->Add_Inhibitor Add_Enzyme Add COX-1 or COX-2 Enzyme Add_Inhibitor->Add_Enzyme Pre_incubation Pre-incubate at 37°C Add_Enzyme->Pre_incubation Initiate_Reaction Initiate reaction with Arachidonic Acid Pre_incubation->Initiate_Reaction Incubate Incubate at 37°C for 2 minutes Initiate_Reaction->Incubate Stop_Reaction Stop reaction with HCl Incubate->Stop_Reaction Measure_Product Measure Prostaglandin E2 (PGE2) production by ELISA or LC-MS/MS Stop_Reaction->Measure_Product Calculate_IC50 Calculate IC₅₀ values Measure_Product->Calculate_IC50 End End Calculate_IC50->End

Caption: Workflow for COX Inhibition Assay.

Materials:

  • COX-1 and COX-2 enzymes (ovine or human recombinant)

  • Arachidonic acid (substrate)

  • Hematin (cofactor)

  • Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Test compound (3-(4-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine) dissolved in DMSO

  • Control inhibitors (e.g., Celecoxib, Diclofenac)

  • 96-well microplate

  • ELISA kit for Prostaglandin E2 (PGE2) or LC-MS/MS system

Procedure:

  • Prepare a reaction mixture containing reaction buffer, hematin, and either COX-1 or COX-2 enzyme in a 96-well plate.[7]

  • Add various concentrations of the test compound or control inhibitors to the wells. For the vehicle control, add DMSO.

  • Pre-incubate the plate at 37°C for 10 minutes.[7]

  • Initiate the enzymatic reaction by adding arachidonic acid to each well.

  • Incubate the plate at 37°C for 2 minutes.[7]

  • Stop the reaction by adding a small volume of 1 M HCl.

  • Quantify the amount of PGE2 produced using a competitive ELISA kit according to the manufacturer's instructions or by LC-MS/MS.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

  • Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

In Vitro Anti-inflammatory Activity in LPS-Stimulated Macrophages

This protocol assesses the ability of the test compound to inhibit the production of pro-inflammatory cytokines in a cellular model of inflammation.[8][9][10]

Materials:

  • RAW 264.7 murine macrophage cell line

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • Test compound dissolved in DMSO

  • Dexamethasone (positive control)

  • ELISA kits for TNF-α and IL-6

  • MTT assay kit for cell viability

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compound or dexamethasone for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response. Include a vehicle-treated, unstimulated control group.

  • After incubation, collect the cell culture supernatants for cytokine analysis.

  • Measure the concentrations of TNF-α and IL-6 in the supernatants using specific ELISA kits, following the manufacturer's protocols.[11][12][13][14][15]

  • Assess cell viability using the MTT assay to ensure that the observed reduction in cytokine production is not due to cytotoxicity of the compound.

  • Calculate the percentage of inhibition of cytokine production for each treatment group compared to the LPS-stimulated vehicle control.

In Vivo Carrageenan-Induced Paw Edema in Rats

This is a classic acute inflammation model to evaluate the in vivo anti-inflammatory activity of a compound.[2][16][17]

Paw_Edema_Workflow Start Start Acclimatize Acclimatize Rats Start->Acclimatize Fast Fast Rats Overnight Acclimatize->Fast Administer_Compound Administer Test Compound, Vehicle, or Control Orally Fast->Administer_Compound Wait Wait 1 hour Administer_Compound->Wait Induce_Edema Inject Carrageenan into the sub-plantar region of the right hind paw Wait->Induce_Edema Measure_Paw_Volume Measure Paw Volume at 0, 1, 2, 3, and 4 hours post-carrageenan injection Induce_Edema->Measure_Paw_Volume Calculate_Inhibition Calculate Percentage Inhibition of Edema Measure_Paw_Volume->Calculate_Inhibition End End Calculate_Inhibition->End

Caption: Workflow for Carrageenan-Induced Paw Edema.

Materials:

  • Male Wistar or Sprague-Dawley rats (180-200 g)

  • Carrageenan (1% w/v in sterile saline)

  • Test compound formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose)

  • Indomethacin (positive control)

  • Plebthysmometer

Procedure:

  • House the rats in a controlled environment and allow them to acclimatize for at least one week.

  • Fast the animals overnight before the experiment with free access to water.

  • Group the animals and administer the test compound, vehicle, or indomethacin orally.

  • One hour after drug administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 h) and at 1, 2, 3, and 4 hours post-injection.

  • Calculate the percentage increase in paw volume for each animal at each time point compared to its initial volume.

  • The percentage inhibition of edema for each treated group is calculated using the following formula: % Inhibition = [ (V_c - V_t) / V_c ] x 100 Where V_c is the average increase in paw volume in the control group and V_t is the average increase in paw volume in the treated group.

Safety and Handling

While specific toxicity data for 3-(4-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine is not available, related pyrazole compounds may be harmful if swallowed, cause skin and eye irritation, and may have other toxic effects.[18][19][20] Therefore, appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) of the compound.

Disclaimer: These application notes and protocols are intended for guidance and informational purposes for research and development. The experimental conditions and results are representative and may require optimization for specific laboratory settings and for the compound 3-(4-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine. All animal experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

References

Method

Application Note and Protocol for 1H NMR Analysis of 3-(4-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine

Audience: Researchers, scientists, and drug development professionals. Abstract: This document provides a comprehensive protocol for the structural characterization of 3-(4-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine using...

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive protocol for the structural characterization of 3-(4-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine using proton Nuclear Magnetic Resonance (1H NMR) spectroscopy. The detailed methodology covers sample preparation, data acquisition, and processing. Expected chemical shifts, multiplicities, and coupling constants are presented in a tabular format to facilitate data interpretation. A workflow diagram is included to visually represent the experimental process.

Introduction: 3-(4-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine is a heterocyclic compound with potential applications in medicinal chemistry and drug discovery. Accurate structural elucidation is a critical step in the synthesis and characterization of such novel compounds. 1H NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. This protocol outlines a standardized procedure for the 1H NMR analysis of this specific pyrazole derivative, ensuring reliable and reproducible results.

Predicted 1H NMR Data

The expected 1H NMR spectral data for 3-(4-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine is summarized in the table below. The chemical shifts are predicted based on the analysis of similar structures and general principles of NMR spectroscopy. The exact chemical shifts may vary depending on the solvent and concentration used.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
Aromatic Protons (H-2', H-6')7.60 - 7.80Doublet of doublets (dd) or Triplet (t)~ 8.5, 5.52H
Aromatic Protons (H-3', H-5')7.05 - 7.25Triplet (t)~ 8.82H
Pyrazole Proton (H-4)5.80 - 6.00Singlet (s)-1H
Amine Protons (NH₂)4.50 - 5.50Broad singlet (br s)-2H
Methyl Protons (N-CH₃)3.50 - 3.70Singlet (s)-3H

Experimental Protocol

This section details the procedure for acquiring a 1H NMR spectrum of 3-(4-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine.

1. Materials and Reagents:

  • 3-(4-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine (5-10 mg)

  • Deuterated solvent (e.g., DMSO-d₆ or CDCl₃), 0.6-0.7 mL[1][2]

  • Tetramethylsilane (TMS) as an internal standard (optional, as modern spectrometers can lock onto the solvent signal)[2]

  • NMR tube (5 mm, clean and dry)

  • Pasteur pipette and glass wool

2. Equipment:

  • NMR Spectrometer (e.g., 400 MHz or higher)

  • Vortex mixer

  • Analytical balance

3. Sample Preparation:

  • Accurately weigh 5-10 mg of 3-(4-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine.[1]

  • Transfer the solid to a clean, dry vial.

  • Add approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., DMSO-d₆) to the vial.[1] The choice of solvent is crucial, as the chemical shift of the amine protons can be highly dependent on the solvent.[3][4]

  • If not already present in the solvent, a small amount of TMS can be added as an internal reference.

  • Gently vortex the vial to ensure the complete dissolution of the sample.

  • To remove any particulate matter, which can degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.

  • Cap the NMR tube securely.

4. NMR Data Acquisition:

  • Insert the NMR tube into the spectrometer.

  • Lock the spectrometer onto the deuterium signal of the solvent.

  • Shim the magnetic field to optimize its homogeneity and obtain sharp signals.

  • Set the following typical acquisition parameters for a 1H NMR experiment:

    • Number of scans: 8-16

    • Relaxation delay: 1-2 seconds

    • Acquisition time: 2-4 seconds

    • Spectral width: -2 to 12 ppm

    • Pulse angle: 30-45 degrees

  • Acquire the Free Induction Decay (FID).

5. Data Processing:

  • Apply Fourier transformation to the FID to obtain the frequency-domain spectrum.

  • Perform phase correction to ensure all peaks are in the positive absorptive phase.

  • Apply baseline correction to obtain a flat baseline.

  • Integrate the signals to determine the relative number of protons for each peak.

  • Reference the spectrum. If TMS was used, set its signal to 0.00 ppm. Otherwise, reference the spectrum to the residual solvent peak (e.g., DMSO-d₆ at ~2.50 ppm).[5]

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the 1H NMR analysis protocol.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Analysis weigh Weigh Compound dissolve Dissolve in Deuterated Solvent weigh->dissolve filter Filter into NMR Tube dissolve->filter insert Insert Sample into Spectrometer filter->insert lock_shim Lock and Shim insert->lock_shim acquire Acquire FID lock_shim->acquire ft Fourier Transform acquire->ft phase_base Phase and Baseline Correction ft->phase_base integrate_ref Integrate and Reference phase_base->integrate_ref analyze Analyze Spectrum and Assign Peaks integrate_ref->analyze

References

Application

Application Notes and Protocols for High-Throughput Screening with 3-(4-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine

For Researchers, Scientists, and Drug Development Professionals Introduction 3-(4-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine is a synthetic heterocyclic compound belonging to the pyrazole class. The pyrazole scaffold is a...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(4-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine is a synthetic heterocyclic compound belonging to the pyrazole class. The pyrazole scaffold is a well-established pharmacophore found in numerous biologically active molecules and approved drugs.[1][2][3] Derivatives of pyrazole have shown a wide range of activities, including but not limited to, anticancer, anti-inflammatory, and antimicrobial effects.[4][5] A significant number of pyrazole-containing compounds have been identified as potent inhibitors of protein kinases, which are critical regulators of cellular signaling pathways and are frequently dysregulated in various diseases, most notably cancer.[1][6][7]

Given the therapeutic potential of this chemical class, 3-(4-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine is a prime candidate for inclusion in high-throughput screening (HTS) campaigns aimed at discovering novel modulators of clinically relevant biological targets. These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in HTS, with a particular focus on kinase inhibition assays.

Biological Target Profile

While the specific biological targets of 3-(4-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine are not extensively documented in publicly available literature, the structural features of the molecule, particularly the pyrazole core, suggest a high probability of interaction with the ATP-binding pocket of protein kinases.[8] Analogs of this compound have been investigated as inhibitors of various kinases, including p38 MAP kinase, CDK8, and Aurora kinase B.[8][9][10] Therefore, initial screening efforts should prioritize a diverse panel of protein kinases implicated in oncology, inflammation, and neurodegenerative diseases.

High-Throughput Screening (HTS) Strategies

The primary goal of HTS is to rapidly and efficiently test large numbers of compounds to identify "hits" that modulate a specific biological target.[11] For kinase targets, several robust and scalable HTS assay formats are available. The choice of assay will depend on factors such as the specific kinase, available reagents, and instrumentation.

Recommended HTS Assay Formats:
  • Luminescence-Based Kinase Assays (e.g., Kinase-Glo®): These assays quantify kinase activity by measuring the amount of ATP remaining in the reaction. A decrease in ATP consumption (higher luminescence) indicates kinase inhibition. This format is universal for all ATP-dependent kinases.[12]

  • Fluorescence-Based Kinase Assays (e.g., HTRF®): Homogeneous Time-Resolved Fluorescence (HTRF) assays are highly sensitive and do not require wash steps. They typically involve a FRET-based detection of a phosphorylated substrate.[1]

  • Enzyme-Coupled Fluorescence Assays: These are cost-effective methods that detect the ADP product of the kinase reaction through a series of coupled enzymatic reactions that produce a fluorescent signal.[13]

Data Presentation: Representative Screening Data

The following tables present hypothetical, yet representative, quantitative data that could be generated from an HTS campaign with 3-(4-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine.

Table 1: Primary Screen - Single-Point Kinase Inhibition

Target KinaseCompound Concentration (µM)Percent Inhibition (%)
Kinase A1085.2
Kinase B1012.5
Kinase C1092.1
Kinase D105.7

Table 2: Dose-Response Analysis for "Hit" Kinases

Target KinaseIC50 (µM)Hill Slope
Kinase A1.251.1
Kinase C0.890.9

Table 3: Selectivity Profile Against a Panel of Related Kinases

Target KinaseIC50 (µM)
Kinase C0.89
Kinase C-like 1> 50
Kinase C-like 225.4
Kinase E> 50

Experimental Protocols

Protocol 1: Luminescence-Based Kinase Assay (Kinase-Glo®)

This protocol is a general guideline for a 384-well plate format and should be optimized for the specific kinase of interest.

1. Reagent Preparation:

  • Kinase Buffer: Prepare a 1X kinase buffer containing appropriate salts, cofactors (e.g., MgCl2), and a reducing agent (e.g., DTT) as required for the target kinase.

  • Kinase Solution: Dilute the target kinase to a working concentration (e.g., 2X the final concentration) in kinase buffer. The optimal concentration should be determined empirically to ensure the reaction is in the linear range.

  • Substrate/ATP Solution: Prepare a solution containing the specific peptide or protein substrate and ATP at their respective Km values (or as empirically determined) in the kinase buffer. This will also be a 2X solution.

  • Compound Plates: Prepare serial dilutions of 3-(4-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine in 100% DMSO. Then, dilute these stocks into the kinase buffer to create a 4X working solution with a final DMSO concentration of ≤ 1%.

2. Assay Procedure:

  • Add 5 µL of the 4X compound solution or control (DMSO in kinase buffer) to the wells of a 384-well white, opaque-bottom plate.

  • Add 5 µL of the 2X kinase solution to each well.

  • Incubate for 15 minutes at room temperature to allow for compound-kinase interaction.

  • Initiate the kinase reaction by adding 10 µL of the 2X substrate/ATP solution to each well.

  • Incubate the reaction for 1 hour at room temperature. The incubation time may need to be optimized.

  • Stop the reaction and detect the remaining ATP by adding 20 µL of Kinase-Glo® Reagent to each well.

  • Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

  • Measure the luminescence using a plate reader.

3. Data Analysis:

  • Calculate the percent inhibition for each compound concentration relative to the high (no enzyme) and low (DMSO vehicle) controls.

  • Plot the percent inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Homogeneous Time-Resolved Fluorescence (HTRF®) Kinase Assay

This protocol provides a general framework for an HTRF kinase assay in a 384-well plate format.

1. Reagent Preparation:

  • 1X Enzymatic Buffer: Prepare by diluting a concentrated buffer stock with distilled water. Supplement with necessary cofactors as specified for the target kinase.[1]

  • Kinase Solution: Dilute the kinase to the desired concentration (e.g., 4X) in the 1X enzymatic buffer.

  • Substrate/ATP Solution: Prepare a 4X solution of the biotinylated substrate and ATP in the 1X enzymatic buffer.[1]

  • Detection Reagents: Dilute the Streptavidin-XL665 and the phospho-specific antibody labeled with Europium cryptate in the HTRF detection buffer containing EDTA.[1]

  • Compound Plates: Prepare serial dilutions of 3-(4-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine in 100% DMSO. Further dilute to a 4X working stock in the enzymatic buffer.

2. Assay Procedure (384-well plate format): [1]

  • Add 2 µL of the 4X compound solution (or control) to the assay wells.[1]

  • Add 2 µL of the 4X kinase solution and incubate for 15 minutes at room temperature.[1]

  • Initiate the kinase reaction by adding 4 µL of the 4X substrate/ATP solution.[1]

  • Incubate the plate for the optimized reaction time (e.g., 60 minutes) at room temperature.

  • Stop the reaction and detect the phosphorylated substrate by adding 10 µL of the premixed detection reagents.[1]

  • Seal the plate, protect it from light, and incubate for 1 hour at room temperature.[1]

  • Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at 665 nm and 620 nm.[1]

3. Data Analysis: [1]

  • Calculate the HTRF ratio: (Emission at 665 nm / Emission at 620 nm) * 10,000.[1]

  • Determine the percent inhibition for each compound concentration.

  • Plot the percent inhibition against the compound concentration to determine the IC50 value.[1]

Visualizations

HTS_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Library Compound Library (incl. Test Compound) Dispensing Dispense Reagents & Compounds to Plate Compound_Library->Dispensing Reagent_Prep Reagent Preparation (Kinase, Substrate, ATP) Reagent_Prep->Dispensing Incubation Incubation Dispensing->Incubation Detection Signal Detection (Luminescence/Fluorescence) Incubation->Detection Data_Processing Raw Data Processing Detection->Data_Processing Hit_ID Hit Identification Data_Processing->Hit_ID Dose_Response Dose-Response Analysis Hit_ID->Dose_Response SAR SAR Analysis Dose_Response->SAR

Caption: High-Throughput Screening Workflow for Kinase Inhibitors.

Kinase_Inhibition_Pathway cluster_reaction Kinase Reaction ATP ATP Kinase Kinase ATP->Kinase Substrate Substrate Substrate->Kinase ADP ADP Kinase->ADP Phospho_Substrate Phosphorylated Substrate Kinase->Phospho_Substrate Test_Compound 3-(4-Fluorophenyl)-1-methyl- 1H-pyrazol-5-amine Test_Compound->Kinase Inhibition

Caption: Mechanism of Action for a Competitive Kinase Inhibitor.

References

Method

Application Notes and Protocols: 3-(4-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine in Material Science

Disclaimer: Published research specifically detailing the material science applications of 3-(4-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine is limited. The following application notes and protocols are based on the known p...

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Published research specifically detailing the material science applications of 3-(4-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine is limited. The following application notes and protocols are based on the known properties of this compound and the established applications of the broader class of pyrazole derivatives in material science. These should be considered as a starting point for research and development.

Introduction

3-(4-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine is a heterocyclic compound belonging to the pyrazole family. Pyrazole derivatives are gaining significant attention in material science due to their unique electronic and structural properties.[1] The presence of a fluorophenyl group can enhance metabolic stability and bioavailability in pharmaceutical contexts, and in material science, it can influence the electronic properties and intermolecular interactions of the molecule.[2] The pyrazole ring itself is an aromatic five-membered heterocycle that can participate in π-π stacking and hydrogen bonding, making it a versatile building block for functional organic materials.[3][4]

Potential applications for this class of compounds in material science include their use in:

  • Organic Electronics: As components in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors (FETs).[1]

  • Advanced Coatings and Polymers: As monomers or additives to create materials with enhanced thermal and chemical stability.[2]

  • Sensors: As chelating ligands for the detection of metal ions.

Physicochemical Properties

A summary of the key physicochemical properties for 3-(4-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine and a closely related chloro-analogue are presented below.

PropertyValue for 3-(4-Fluorophenyl)-1-methyl-1H-pyrazol-5-amineValue for 3-(4-Chlorophenyl)-1-methyl-1H-pyrazol-5-amineReference
Molecular Formula C₁₀H₁₀FN₃C₁₀H₁₀ClN₃[5]
Molecular Weight ~191.21 g/mol 207.66 g/mol [6]
Appearance Solid (predicted)Not specified
InChIKey Not availableZSFCXTGPGSAWFT-UHFFFAOYSA-N[6]

Potential Application: Organic Light-Emitting Diodes (OLEDs)

Application Note

The unique electronic properties of pyrazole derivatives suggest their potential use in the emitting layer (EML) or charge-transporting layers of OLEDs.[1] The fluorophenyl and amine substituents on the pyrazole core of 3-(4-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine can be strategically utilized. The amine group can impart electron-donating character, which is beneficial for hole transport, while the fluorophenyl group can influence the energy levels (HOMO/LUMO) and improve electron injection or transport. The inherent fluorescence of some pyrazole derivatives could also be harnessed for the development of new emitter materials, potentially for deep-blue emission in exciplex systems.[7]

Below is a conceptual diagram illustrating how a pyrazole derivative could function within a multilayer OLED device.

Caption: Conceptual structure of an OLED incorporating a pyrazole derivative.

Experimental Protocols

Protocol 1: General Synthesis of 3-(4-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine

This protocol is a generalized procedure based on the well-established Knorr pyrazole synthesis, which involves the cyclocondensation of a hydrazine with a β-keto compound.[8][9]

Materials:

  • 4-Fluorobenzoylacetonitrile

  • Methylhydrazine

  • Ethanol (or acetic acid as solvent)

  • Glacial acetic acid (catalyst, if not used as solvent)

  • Sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware (round-bottom flask, condenser, separatory funnel)

  • Magnetic stirrer with heating plate

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-fluorobenzoylacetonitrile (1.0 equivalent) in ethanol.

  • Reagent Addition: Add methylhydrazine (1.1 equivalents) to the solution. If the reaction is slow, a catalytic amount of glacial acetic acid can be added.

  • Reaction: Heat the mixture to reflux (approximately 78 °C for ethanol) and maintain for 4-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

    • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel or by recrystallization to yield pure 3-(4-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine.

Synthesis_Workflow start Start reactants Dissolve 4-Fluorobenzoylacetonitrile in Ethanol start->reactants addition Add Methylhydrazine (1.1 eq) reactants->addition reflux Heat to Reflux (4-8 hours) addition->reflux workup Cool and Concentrate reflux->workup extraction Liquid-Liquid Extraction (Ethyl Acetate / NaHCO3 / Brine) workup->extraction drying Dry with MgSO4 and Filter extraction->drying purification Purify by Column Chromatography or Recrystallization drying->purification product Pure Product purification->product

Caption: General workflow for the synthesis of 3-(4-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine.

Protocol 2: Fabrication of a Prototype OLED Device (Conceptual)

This protocol outlines the general steps for fabricating a simple OLED device using vacuum thermal evaporation, assuming the synthesized pyrazole derivative is to be tested as a dopant in the emitting layer.[7]

Materials:

  • Indium Tin Oxide (ITO)-coated glass substrates (anode)

  • Hole Injection Layer (HIL) material (e.g., HAT-CN)

  • Hole Transport Layer (HTL) material (e.g., TAPC)

  • Emitting Layer (EML) host material (e.g., mCP)

  • 3-(4-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine (dopant)

  • Electron Transport Layer (ETL) material (e.g., TPBi)

  • Electron Injection Layer (EIL) material (e.g., LiF)

  • Aluminum (cathode)

  • High-vacuum thermal evaporation system (<10⁻⁶ Torr)

Procedure:

  • Substrate Preparation: Clean the ITO-coated glass substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. Dry the substrates in an oven and then treat with UV-ozone or oxygen plasma to improve the work function of the ITO.

  • Layer Deposition: Transfer the cleaned substrates to a high-vacuum thermal evaporation chamber.

  • Organic Layer Evaporation: Sequentially deposit the organic layers by heating the source materials in crucibles. The deposition rates and thicknesses should be precisely controlled using quartz crystal microbalances. A typical device structure would be:

    • HIL (~10 nm)

    • HTL (~40 nm)

    • EML (~20 nm, co-evaporate the host and the pyrazole dopant at a specific weight percentage, e.g., 6%)

    • ETL (~40 nm)

  • Cathode Deposition: Deposit the EIL (e.g., LiF, ~1 nm) followed by the metal cathode (e.g., Al, ~100 nm) without breaking the vacuum.

  • Encapsulation: Transfer the completed device to a nitrogen-filled glovebox and encapsulate it using a glass lid and UV-curable epoxy to prevent degradation from moisture and oxygen.

  • Characterization: Test the electroluminescent properties of the device, including current density-voltage-luminance (J-V-L) characteristics, external quantum efficiency (EQE), and emission spectrum.

References

Application

Application Notes and Protocols for 3-(4-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine in In Vitro Assays

Audience: Researchers, scientists, and drug development professionals. Introduction: 3-(4-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine is a pyrazole derivative with potential applications in medicinal chemistry as a lead co...

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 3-(4-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine is a pyrazole derivative with potential applications in medicinal chemistry as a lead compound for drug development, particularly in areas such as oncology and inflammatory diseases.[1] As with many small molecules in drug discovery, its utility in in vitro assays is highly dependent on its solubility and proper handling to ensure accurate and reproducible results. These application notes provide a comprehensive guide to the solubilization and use of this compound in cell-based and biochemical assays.

The key to successful in vitro testing of hydrophobic compounds like many pyrazole derivatives is the preparation of a concentrated stock solution in a suitable organic solvent, followed by careful dilution into the aqueous assay medium.[2] Dimethyl sulfoxide (DMSO) is a widely used solvent for this purpose due to its ability to dissolve a broad range of organic compounds at high concentrations.[3][4]

Data Presentation: Solubility and Stock Solution Preparation

Solvent Typical Stock Concentration Range Key Considerations Reference
Dimethyl Sulfoxide (DMSO), cell culture grade10 mM - 100 mMPrimary choice for creating high-concentration stock solutions.[2][3] Ensure the final DMSO concentration in the assay is low (typically ≤0.5%) to avoid solvent-induced cytotoxicity.[5][2][3]
Ethanol, 200 proof10 mM - 50 mMAn alternative to DMSO, though generally less effective for highly lipophilic compounds. May be preferred for specific assays where DMSO interferes.[5]
Phosphate-Buffered Saline (PBS)Low (µM range)Generally, pyrazole derivatives exhibit poor aqueous solubility.[5] Direct dissolution in aqueous buffers is often not feasible for creating concentrated stocks.[5]

Experimental Protocols

Protocol 1: Preliminary Solubility Testing

This protocol is designed to empirically determine the solubility of 3-(4-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine in different solvents.

Materials:

  • 3-(4-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine

  • Dimethyl sulfoxide (DMSO), anhydrous, cell culture grade

  • Ethanol, 200 proof, molecular biology grade

  • Sterile Phosphate-Buffered Saline (PBS)

  • Sterile microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Water bath (37°C)

Procedure:

  • Weigh out a small, precise amount of the compound (e.g., 1-5 mg) into several sterile microcentrifuge tubes.[5]

  • To each tube, add a precise volume of a different test solvent (e.g., 100 µL of DMSO, Ethanol, or PBS) to achieve a high target concentration (e.g., 10-50 mM).[5]

  • Vortex each tube vigorously for 1-2 minutes.[5]

  • If the compound does not fully dissolve, gently warm the tube to 37°C for 5-10 minutes and vortex again.[2][5]

  • Visually inspect for any undissolved particulates against a light source.

  • Record the highest concentration at which the compound remains fully dissolved in each solvent.

Protocol 2: Preparation of a Concentrated Stock Solution in DMSO

This protocol details the preparation of a high-concentration stock solution, which is a crucial step for serial dilutions in subsequent assays.[2]

Materials:

  • 3-(4-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine

  • Anhydrous DMSO, cell culture grade

  • Sterile conical or microcentrifuge tubes

  • Vortex mixer

  • 0.22 µm syringe filter (PTFE for DMSO compatibility, optional)[5]

Procedure:

  • In a sterile environment (e.g., a biological safety cabinet), accurately weigh the desired amount of the compound.[5]

  • Add the calculated volume of anhydrous DMSO to achieve the target concentration (e.g., 50 mM).[5]

  • Cap the tube tightly and vortex until the compound is completely dissolved. Gentle warming in a 37°C water bath may be used if necessary.[2][5]

  • (Optional) For sterile applications, the stock solution can be filtered through a 0.22 µm PTFE syringe filter.[5]

  • Aliquot the stock solution into single-use, sterile microcentrifuge tubes to minimize freeze-thaw cycles.[2][5]

  • Store the aliquots at -20°C or -80°C, protected from light.[2][5]

Protocol 3: Serial Dilution for In Vitro Assays

This protocol outlines the dilution of the concentrated stock solution to the final working concentrations for cell-based or biochemical assays.

Materials:

  • Concentrated DMSO stock solution

  • Sterile, pre-warmed cell culture medium or assay buffer[5]

  • Sterile microcentrifuge tubes or 96-well plates

  • Pipettes and sterile, filtered pipette tips

  • Vortex mixer

Procedure:

  • Thaw an aliquot of the concentrated stock solution at room temperature and vortex briefly to ensure homogeneity.[2]

  • Perform a serial dilution of the stock solution into the pre-warmed medium or buffer to achieve the final desired concentrations. It is often beneficial to perform an intermediate dilution step to minimize precipitation.[2]

  • Vortex the diluted solutions immediately and vigorously after each dilution step to prevent the compound from precipitating.[2]

  • Ensure that the final concentration of the solvent is consistent across all experimental conditions, including a vehicle control (medium/buffer with the same final concentration of DMSO).[2]

  • Add the final diluted compound solutions to the assay plates.

Protocol 4: Assessment of Solvent Cytotoxicity

It is essential to determine the maximum concentration of the solvent (e.g., DMSO) that can be tolerated by the cells used in the assay without causing toxicity.

Materials:

  • The specific cell line to be used in the assay

  • Complete cell culture medium

  • Sterile 96-well plates

  • DMSO, cell culture grade

  • Cell viability reagent (e.g., MTT, PrestoBlue™)[5]

Procedure:

  • Seed the cells in a 96-well plate at the desired density and allow them to adhere overnight.

  • Prepare serial dilutions of DMSO in complete cell culture medium, ranging from a high concentration (e.g., 5%) to a low concentration (e.g., 0.05%), including a "medium only" control.[5]

  • Remove the old medium from the cells and replace it with the medium containing the different DMSO concentrations.[5]

  • Incubate the plate for a period relevant to the planned experiments (e.g., 24, 48, or 72 hours).[5]

  • Assess cell viability using a standard method like an MTT or PrestoBlue™ assay according to the manufacturer's protocol.[5]

  • Determine the highest concentration of DMSO that does not significantly affect cell viability. This concentration should not be exceeded in subsequent experiments with the test compound.

Mandatory Visualizations

G cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation cluster_control Controls weigh Weigh Compound add_dmso Add DMSO weigh->add_dmso Calculate Volume for Target Concentration dissolve Vortex/Warm to Dissolve add_dmso->dissolve aliquot Aliquot & Store at -20°C/-80°C dissolve->aliquot thaw Thaw Stock Aliquot aliquot->thaw intermediate Intermediate Dilution in Medium/Buffer thaw->intermediate serial Serial Dilution to Final Concentrations intermediate->serial Vortex Vigorously add_to_assay Add to Assay Plate serial->add_to_assay vehicle Vehicle Control (DMSO in Medium)

Caption: Experimental workflow for preparing 3-(4-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine for in vitro assays.

G compound 3-(4-Fluorophenyl)-1-methyl- 1H-pyrazol-5-amine target Hypothetical Kinase Target compound->target Inhibition p_substrate Phosphorylated Substrate target->p_substrate Phosphorylation substrate Substrate response Cellular Response (e.g., Proliferation, Apoptosis) p_substrate->response

Caption: Hypothetical signaling pathway inhibition by a pyrazole derivative in an in vitro assay.

References

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 3-(4-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine

For Researchers, Scientists, and Drug Development Professionals This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesi...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of 3-(4-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine. Our goal is to help you improve your reaction yield and purity by providing targeted solutions to specific experimental challenges.

I. Experimental Protocol Overview

The primary synthetic route to 3-(4-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine involves the cyclocondensation reaction between a β-ketonitrile, specifically 3-(4-fluorophenyl)-3-oxopropanenitrile , and methylhydrazine . This reaction is a variation of the Knorr pyrazole synthesis.

A general experimental procedure is as follows:

  • Reaction Setup: To a solution of 3-(4-fluorophenyl)-3-oxopropanenitrile in a suitable solvent (e.g., ethanol, acetic acid, or a fluorinated alcohol), methylhydrazine is added. The reaction may be conducted at room temperature or with heating.

  • Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the consumption of starting materials.

  • Work-up: Upon completion, the reaction mixture is typically concentrated under reduced pressure. The residue is then taken up in an organic solvent (e.g., ethyl acetate) and washed with water and brine.

  • Purification: The crude product is purified by column chromatography on silica gel to isolate the desired 3-(4-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine.

II. Troubleshooting Guide

Low yields and the formation of impurities are common challenges in this synthesis. The following table summarizes potential problems, their probable causes, and recommended solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield - Incomplete reaction. - Formation of regioisomeric byproduct. - Suboptimal reaction temperature. - Poor quality of starting materials.- Increase reaction time and monitor by TLC/LC-MS until starting material is consumed. - Optimize solvent to improve regioselectivity (see FAQ 1). - Gradually increase the reaction temperature; refluxing may be necessary. - Ensure the purity of 3-(4-fluorophenyl)-3-oxopropanenitrile and methylhydrazine.
Formation of Regioisomeric Impurity (5-(4-Fluorophenyl)-1-methyl-1H-pyrazol-3-amine) - Lack of regioselectivity in the cyclocondensation reaction. The two nitrogen atoms of methylhydrazine can attack the carbonyl and nitrile groups in two different orientations.- Solvent Selection: The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as solvents can dramatically increase the regioselectivity in favor of the desired isomer.[1][2] - pH Control: Acidic conditions may favor the formation of one regioisomer, while neutral or basic conditions may favor the other. Experiment with the addition of a catalytic amount of acid (e.g., acetic acid) or base.
Presence of Unreacted Starting Materials - Insufficient reaction time or temperature. - Inefficient mixing.- Prolong the reaction time or increase the temperature. - Ensure vigorous stirring throughout the reaction.
Formation of Unidentified Side Products - Decomposition of starting materials or product. - Side reactions of impurities in the starting materials.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. - Use purified starting materials. - Consider lowering the reaction temperature to minimize decomposition.
Difficult Purification - Similar polarity of the desired product and the regioisomeric impurity.- Utilize a long chromatography column for better separation. - Employ a gradient elution system with a shallow gradient of a more polar solvent in a non-polar solvent (e.g., ethyl acetate in hexanes). - Consider derivatization of the amine group to alter polarity for easier separation, followed by deprotection.

III. Frequently Asked Questions (FAQs)

Q1: How can I improve the regioselectivity of the reaction to favor the formation of the desired 3-(4-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine?

A1: The formation of the undesired 5-aryl regioisomer is a common issue. The choice of solvent plays a crucial role in controlling the regioselectivity. While traditional solvents like ethanol often lead to mixtures of regioisomers, fluorinated alcohols such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to significantly enhance the formation of the desired 1,3,5-substituted pyrazole.[1][2] It is hypothesized that these solvents can better stabilize the key intermediates that lead to the desired product.

Q2: What is the likely structure of the main regioisomeric impurity and how can I differentiate it from my target compound?

A2: The primary regioisomeric impurity is 5-(4-Fluorophenyl)-1-methyl-1H-pyrazol-3-amine. You can differentiate the two isomers using spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR). 2D NMR techniques like Heteronuclear Multiple Bond Correlation (HMBC) and Nuclear Overhauser Effect (NOE) spectroscopy can be used to definitively establish the connectivity and spatial relationships of the substituents on the pyrazole ring.

Q3: My reaction is sluggish and gives a low yield even after prolonged reaction times. What can I do?

A3: If the reaction is not proceeding to completion, consider the following:

  • Temperature: Gently heating the reaction mixture can significantly increase the reaction rate. Refluxing in a suitable solvent is a common strategy.

  • Catalyst: The addition of a catalytic amount of an acid, such as acetic acid, can facilitate the initial condensation step.

  • Microwave Irradiation: Microwave-assisted synthesis can sometimes dramatically reduce reaction times and improve yields.

Q4: I am observing multiple spots on my TLC plate that are difficult to identify. What could they be?

A4: Besides the starting materials and the two regioisomeric products, other spots could correspond to:

  • Hydrazone intermediate: The initial product of the reaction between the β-ketonitrile and methylhydrazine is a hydrazone, which may be stable under certain conditions.

  • Degradation products: If the reaction is run at high temperatures for extended periods, starting materials or the product may degrade.

  • Impurities from starting materials: Ensure the purity of your 3-(4-fluorophenyl)-3-oxopropanenitrile and methylhydrazine.

IV. Visualized Experimental Workflow and Troubleshooting Logic

To aid in understanding the experimental process and troubleshooting, the following diagrams are provided.

experimental_workflow start Start reactants Mix 3-(4-fluorophenyl)-3-oxopropanenitrile and methylhydrazine in solvent start->reactants reaction Stir at RT or heat reactants->reaction monitoring Monitor by TLC/LC-MS reaction->monitoring monitoring->reaction Incomplete workup Quench reaction, extract with organic solvent, and dry monitoring->workup Complete purification Purify by column chromatography workup->purification product 3-(4-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine purification->product

Caption: General experimental workflow for the synthesis.

troubleshooting_yield low_yield Low Yield Potential Causes Solutions incomplete_reaction Incomplete Reaction - Insufficient time/temp - Poor mixing - Increase time/temp - Ensure vigorous stirring low_yield:cause->incomplete_reaction Cause regioisomer Regioisomer Formation - Lack of regioselectivity - Change solvent to TFE/HFIP - Adjust pH low_yield:cause->regioisomer Cause impure_reagents Impure Starting Materials - Contaminants in reactants - Purify starting materials low_yield:cause->impure_reagents Cause incomplete_reaction->low_yield:sol Solution regioisomer->low_yield:sol Solution impure_reagents->low_yield:sol Solution

Caption: Troubleshooting logic for low product yield.

regioselectivity_control start Regioisomer Mixture Observed solvent Change Solvent start->solvent ph Adjust pH start->ph tfe Use 2,2,2-Trifluoroethanol (TFE) solvent->tfe hfip Use 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) solvent->hfip acid Add Catalytic Acid (e.g., Acetic Acid) ph->acid base Add Catalytic Base ph->base outcome Improved Regioselectivity tfe->outcome hfip->outcome acid->outcome base->outcome

Caption: Strategies to control regioselectivity.

References

Optimization

Technical Support Center: Purification of 3-(4-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of 3-(4-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine. Fre...

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of 3-(4-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine.

Frequently Asked Questions (FAQs)

Q1: What are the common purification methods for 3-(4-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine?

A1: The most common methods for purifying 3-(4-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine and related pyrazole derivatives are column chromatography and recrystallization. Column chromatography is often performed using silica gel with solvent systems such as ethyl acetate/petroleum ether or dichloromethane/methanol.[1][2] Recrystallization can be effectively carried out using solvents like ethanol or a mixture of ethanol and chloroform.[3][4]

Q2: What are potential impurities I should be aware of during the synthesis and purification of 3-(4-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine?

A2: Potential impurities can include unreacted starting materials, regioisomers formed during the pyrazole ring synthesis, and by-products from side reactions. Depending on the synthetic route, impurities such as the corresponding pyrazole without the amine group or dimers could be present.

Q3: How can I monitor the progress of the purification?

A3: Thin-layer chromatography (TLC) is a standard and effective method for monitoring the purification process. It allows for the rapid assessment of fraction purity during column chromatography and can help in identifying the optimal solvent system for both chromatography and recrystallization.

Q4: What is the role of the fluorophenyl group in the purification process?

A4: The fluorine atom on the phenyl ring can influence the molecule's polarity and solubility.[5] This can affect its retention time on a chromatography column and its solubility in various recrystallization solvents. The high electronegativity of fluorine may also play a role in intermolecular interactions.[4]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low yield after column chromatography The compound is highly polar and is sticking to the silica gel column.- Add a small percentage of a more polar solvent like triethylamine or methanol to the eluent to reduce tailing and improve recovery.[6] - Consider using a different stationary phase, such as alumina.
The chosen solvent system is too polar, causing the compound to elute too quickly with impurities.- Gradually decrease the polarity of the eluent. Start with a non-polar solvent like hexane and slowly increase the proportion of a more polar solvent like ethyl acetate.[7]
Product is not crystallizing The compound is too soluble in the chosen solvent.- Try adding a non-polar "anti-solvent" (e.g., water or hexane) dropwise to the solution to induce precipitation. - Cool the solution in an ice bath or refrigerator to decrease solubility.[7]
The presence of impurities is inhibiting crystallization.- Repurify the material by column chromatography to remove impurities before attempting recrystallization again.
Oily product obtained after purification Residual solvent is present.- Dry the product under high vacuum for an extended period. Gentle heating may be applied if the compound is thermally stable.
The product may have a low melting point.- If the product is pure by analysis (e.g., NMR, LC-MS), the oily nature may be inherent to the compound at room temperature.
Multiple spots on TLC after purification Incomplete separation of isomers or closely related impurities.- Optimize the TLC solvent system to achieve better separation between the spots. Test different solvent ratios and combinations. - For column chromatography, use a shallower solvent gradient to improve resolution.[7]
Decomposition of the product on the silica gel.- Deactivate the silica gel with triethylamine before use. - Perform the chromatography at a lower temperature if possible.

Experimental Protocols

General Column Chromatography Protocol
  • Slurry Preparation : Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane or petroleum ether).

  • Column Packing : Pour the slurry into a glass column and allow the silica to settle, ensuring an even and compact bed.

  • Sample Loading : Dissolve the crude 3-(4-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine in a minimal amount of the chromatography eluent or a suitable solvent and load it onto the top of the silica gel bed.

  • Elution : Begin eluting with a low-polarity solvent system (e.g., 10:1 ethyl acetate:petroleum ether) and gradually increase the polarity as needed to move the desired compound down the column.[1]

  • Fraction Collection : Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Removal : Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.

General Recrystallization Protocol
  • Dissolution : Dissolve the crude or partially purified compound in a minimum amount of a suitable hot solvent (e.g., ethanol).[3]

  • Hot Filtration (Optional) : If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization : Allow the solution to cool slowly to room temperature. If crystals do not form, scratching the inside of the flask with a glass rod or placing the flask in an ice bath can induce crystallization.

  • Isolation : Collect the crystals by vacuum filtration.

  • Washing : Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying : Dry the crystals under vacuum to remove all traces of solvent.

Visualizing Purification Workflows

purification_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis cluster_final Final Product crude_product Crude Product column_chromatography Column Chromatography crude_product->column_chromatography recrystallization Recrystallization column_chromatography->recrystallization Further Purification tlc TLC Analysis column_chromatography->tlc Monitor Fractions pure_product Pure 3-(4-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine column_chromatography->pure_product recrystallization->pure_product tlc->column_chromatography nmr_lcms NMR / LC-MS pure_product->nmr_lcms Confirm Purity

Caption: A general workflow for the purification and analysis of the target compound.

troubleshooting_flowchart start Purification Outcome Unsatisfactory check_purity Check Purity (TLC/NMR) start->check_purity is_impure Impure check_purity->is_impure Yes is_low_yield Low Yield check_purity->is_low_yield No, but low yield re_chromatograph Re-run Column Chromatography (Optimize Solvent/Stationary Phase) is_impure->re_chromatograph recrystallize Attempt Recrystallization (Test Different Solvents) is_impure->recrystallize check_column_conditions Review Chromatography Conditions (Polarity, Loading) is_low_yield->check_column_conditions optimize_eluent Add Modifier (e.g., TEA) to Eluent check_column_conditions->optimize_eluent Compound Sticking check_solubility Review Recrystallization Solubility check_column_conditions->check_solubility Yield loss during workup

References

Troubleshooting

Overcoming solubility issues of 3-(4-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine

This technical support center provides guidance to researchers, scientists, and drug development professionals on overcoming solubility challenges with 3-(4-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine. The information is p...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance to researchers, scientists, and drug development professionals on overcoming solubility challenges with 3-(4-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine. The information is presented in a question-and-answer format for clarity and ease of use.

Frequently Asked Questions (FAQs)

Q1: What are the potential reasons for the poor solubility of 3-(4-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine?

A1: The low aqueous solubility of this compound likely stems from its chemical structure. The presence of a fluorophenyl group contributes to its lipophilicity (fat-solubility), while the pyrazole ring, although containing nitrogen atoms capable of hydrogen bonding, has a generally non-polar character.[1][2] The overall molecular structure may favor strong crystal lattice interactions, making it difficult for water molecules to solvate the compound effectively.

Q2: What are the common solvents for dissolving 3-(4-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine?

A2: While specific data for this compound is limited, pyrazole derivatives generally exhibit better solubility in organic solvents compared to water.[1] Common organic solvents to consider for initial screening include:

  • Polar aprotic solvents: Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF)

  • Alcohols: Ethanol, Methanol

  • Chlorinated solvents: Dichloromethane (DCM)

  • Ethers: Tetrahydrofuran (THF)

It is crucial to perform small-scale solubility tests to determine the most suitable solvent for your specific application.

Q3: How can I improve the aqueous solubility of this compound for in vitro assays?

A3: Several strategies can be employed to enhance the aqueous solubility for experimental purposes:

  • Co-solvents: Adding a water-miscible organic solvent like DMSO or ethanol to the aqueous buffer can significantly increase solubility.[3]

  • pH Adjustment: The pyrazol-5-amine moiety has a basic character due to the amino group. Lowering the pH of the solution with a suitable acid can lead to the formation of a more soluble salt.[4][5]

  • Use of Surfactants: Non-ionic surfactants such as Tween® 80 or Pluronic® F-68 can be used at concentrations above their critical micelle concentration (CMC) to form micelles that encapsulate the compound, thereby increasing its apparent solubility.[6]

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble molecules, effectively increasing their aqueous solubility.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Precipitation of the compound upon addition to aqueous buffer. The compound's solubility limit in the final buffer composition has been exceeded.- Increase the percentage of co-solvent (e.g., DMSO, ethanol) in the final solution.- Decrease the final concentration of the compound.- Adjust the pH of the buffer to favor the ionized, more soluble form of the compound.
Inconsistent results in biological assays. Poor solubility leading to variable concentrations of the active compound.- Prepare a high-concentration stock solution in a suitable organic solvent (e.g., DMSO) and then dilute it into the assay medium.- Ensure complete dissolution of the stock solution before further dilution.- Consider using a formulation approach, such as a cyclodextrin complex or a solid dispersion, to improve bioavailability in cell-based assays.
Difficulty in preparing a stock solution of sufficient concentration. The chosen solvent is not optimal for this compound.- Perform a solvent screening study with a range of organic solvents to identify one with higher solubilizing capacity.- Gentle heating and sonication can aid in dissolution, but be cautious of potential compound degradation.

Experimental Protocols

Protocol 1: Solvent Screening for Solubility Determination
  • Weigh 1-2 mg of 3-(4-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine into separate small vials.

  • Add a starting volume (e.g., 100 µL) of the test solvent (e.g., DMSO, ethanol, water) to each vial.

  • Vortex the vials for 1-2 minutes.

  • Visually inspect for complete dissolution.

  • If the compound is fully dissolved, add another aliquot of the compound and repeat until saturation is reached.

  • If the compound is not fully dissolved, incrementally add more solvent until complete dissolution is observed.

  • Calculate the approximate solubility in mg/mL.

Protocol 2: pH-Dependent Solubility Assessment
  • Prepare a series of buffers with varying pH values (e.g., pH 2, 4, 6, 7.4, 9).

  • Add an excess amount of 3-(4-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine to a fixed volume of each buffer.

  • Shake the samples at a constant temperature for 24-48 hours to ensure equilibrium is reached.

  • Centrifuge the samples to pellet the undissolved solid.

  • Carefully collect the supernatant and analyze the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV).

  • Plot the solubility as a function of pH.

Data Presentation

Table 1: Approximate Solubility of 3-(4-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine in Common Solvents (Hypothetical Data)
SolventSolubility (mg/mL) at 25°C
Water< 0.1
Ethanol5 - 10
Methanol10 - 20
DMSO> 50
DMF> 50
Dichloromethane20 - 30
Table 2: Effect of Co-solvent on Aqueous Solubility (Hypothetical Data)
Co-solvent (in PBS pH 7.4)% Co-solvent (v/v)Apparent Solubility (µg/mL)
None0%< 1
DMSO1%15
DMSO5%80
Ethanol1%10
Ethanol5%65

Visualizations

experimental_workflow cluster_start Initial Assessment cluster_screening Solubility Screening cluster_strategy Solubilization Strategy cluster_outcome Outcome start Poorly Soluble Compound: 3-(4-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine solvent_screening Solvent Screening (DMSO, EtOH, etc.) start->solvent_screening Characterize ph_screening pH-Dependent Solubility start->ph_screening Characterize formulation Advanced Formulation (Cyclodextrins, Surfactants) start->formulation If necessary cosolvent Co-solvent Addition solvent_screening->cosolvent Select ph_adjust pH Adjustment ph_screening->ph_adjust Optimize outcome Optimized Soluble Formulation for Experiments cosolvent->outcome ph_adjust->outcome formulation->outcome

Caption: A workflow for addressing solubility issues.

logical_relationship cluster_properties Intrinsic Properties cluster_solutions Potential Solutions compound 3-(4-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine lipophilicity High Lipophilicity (Fluorophenyl group) compound->lipophilicity crystal_lattice Strong Crystal Lattice Energy compound->crystal_lattice poor_solubility Poor Aqueous Solubility lipophilicity->poor_solubility crystal_lattice->poor_solubility ph_modification pH Modification (Salt Formation) poor_solubility->ph_modification co_solvents Co-solvents (e.g., DMSO) poor_solubility->co_solvents formulation Formulation Aids (e.g., Cyclodextrins) poor_solubility->formulation

Caption: Factors influencing compound solubility.

References

Optimization

Technical Support Center: Optimizing Reaction Conditions for 3-(4-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine Derivatives

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-(4-fluorophenyl)-...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-amine and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for preparing 3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-amine?

A1: The most prevalent method for synthesizing 5-aminopyrazoles, including the target molecule, is the condensation of a β-ketonitrile with a substituted hydrazine.[1][2] In this case, the reaction would involve 3-(4-fluorophenyl)-3-oxopropanenitrile and methylhydrazine. The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes intramolecular cyclization to yield the desired 5-aminopyrazole.[1]

Q2: What are the critical parameters to control during the synthesis?

A2: Key parameters to control include reaction temperature, solvent, and the presence of a catalyst. The choice of solvent can influence reaction kinetics and solubility of reactants and intermediates. While some reactions proceed without a catalyst, acidic or basic catalysts are often employed to facilitate the condensation and cyclization steps. Reaction temperature is crucial for controlling the reaction rate and minimizing the formation of side products.

Q3: How can I introduce different substituents on the 5-amino group to create derivatives?

A3: Derivatives can be prepared through various N-alkylation or N-acylation reactions of the primary amine. For instance, reductive amination using an appropriate aldehyde or ketone in the presence of a reducing agent like sodium borohydride is a common method for introducing alkyl groups.[3] Acylation can be achieved using acyl chlorides or anhydrides in the presence of a base.

Q4: What are the typical side products observed in this synthesis?

A4: A significant challenge in the synthesis of N-substituted pyrazoles is the potential for the formation of regioisomers.[4] Using methylhydrazine can lead to the formation of both 1-methyl-5-amino and 1-methyl-3-amino pyrazole isomers. Other potential side products include uncyclized hydrazone intermediates and byproducts from undesired reactions of the starting materials or the product under the reaction conditions.

Q5: How can I confirm the correct regiochemistry of my final product?

A5: Unambiguous structure determination is crucial. A combination of spectroscopic techniques is typically used. 1D NMR (¹H and ¹³C) and mass spectrometry are standard methods. For definitive confirmation of the regiochemistry, 2D NMR techniques such as HMBC (Heteronuclear Multiple Bond Correlation) and NOESY (Nuclear Overhauser Effect Spectroscopy) can be employed to establish correlations between the methyl group and the pyrazole ring protons.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or no product yield - Incomplete reaction. - Suboptimal reaction temperature. - Inactive catalyst.- Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure completion. - Optimize the reaction temperature. A stepwise increase in temperature may be necessary. - If using a catalyst, ensure it is fresh and active. Consider screening different acid or base catalysts.
Formation of multiple products (isomers) - Lack of regioselectivity in the cyclization step.- The choice of solvent and reaction temperature can influence the isomeric ratio. Experiment with different solvents (e.g., ethanol, acetic acid, toluene). - Careful purification by column chromatography is often required to separate the desired isomer.[5]
Presence of uncyclized intermediate - The cyclization step is slow or incomplete.- Increase the reaction temperature or prolong the reaction time. - The addition of an acid catalyst (e.g., acetic acid, p-toluenesulfonic acid) can promote the cyclization step.
Difficulty in product purification - Presence of polar impurities or starting materials. - Similar polarity of the product and byproducts.- Perform an aqueous workup to remove water-soluble impurities. Extraction with a suitable organic solvent followed by washing with brine is recommended.[4] - Optimize the solvent system for column chromatography to achieve better separation. A gradient elution might be necessary.[5]

Experimental Protocols

General Synthesis of 3-(4-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine (Adapted from a similar procedure[4])

This protocol is a general guideline and may require optimization.

Materials:

  • 3-(4-fluorophenyl)-3-oxopropanenitrile

  • Methylhydrazine

  • Acetic acid

  • Ethanol

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Sodium sulfate

Procedure:

  • To a solution of 3-(4-fluorophenyl)-3-oxopropanenitrile (1 equivalent) in ethanol, add methylhydrazine (1.2 equivalents).

  • Add a catalytic amount of acetic acid to the mixture.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in petroleum ether).[4]

Reductive Amination for N-Alkylation (General Procedure[3])

Materials:

  • 3-(4-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine

  • Aldehyde or ketone (1 equivalent)

  • Sodium borohydride

  • Methanol

Procedure:

  • Dissolve 3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-amine (1 equivalent) and the desired aldehyde or ketone (1 equivalent) in methanol.

  • Stir the mixture at room temperature for a specified time to allow for imine formation.

  • Cool the reaction mixture in an ice bath and add sodium borohydride portion-wise.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction by the careful addition of water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Data Presentation

Table 1: Comparison of Reaction Conditions for the Synthesis of Similar Aminopyrazole Derivatives

ProductStarting MaterialsSolventCatalystTemp. (°C)Time (h)Yield (%)Reference
4-(4-Chlorophenyl)-1-methyl-3-trifluoromethyl-1H-pyrazol-5-amine2-(4-chlorophenyl)acetonitrile, Ethyl trifluoroacetate, MethylhydrazineEthanol, Acetic acidNone specifiedReflux15 (total)70[4]
5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole1-acetylnaphthalene, 4-fluorobenzaldehyde, Phenyl hydrazineEthanolNaOHMW (180W)2 min55[5]

Visualizations

experimental_workflow cluster_synthesis Synthesis of 3-(4-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine cluster_derivatization Derivatization (e.g., N-Alkylation) start Starting Materials: - 3-(4-Fluorophenyl)-3-oxopropanenitrile - Methylhydrazine reaction Condensation & Cyclization (Solvent, Catalyst, Temp) start->reaction 1 workup Aqueous Workup & Extraction reaction->workup 2 purification Column Chromatography workup->purification 3 product 3-(4-Fluorophenyl)-1-methyl- 1H-pyrazol-5-amine purification->product 4 start_deriv Starting Amine & Aldehyde/Ketone product->start_deriv reductive_amination Reductive Amination (Reducing Agent, Solvent) start_deriv->reductive_amination A workup_deriv Aqueous Workup & Extraction reductive_amination->workup_deriv B purification_deriv Column Chromatography workup_deriv->purification_deriv C product_deriv N-Substituted Derivative purification_deriv->product_deriv D

Caption: Synthetic workflow for the preparation and derivatization of 3-(4-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine.

troubleshooting_guide start Low Yield or Incomplete Reaction check_tlc Monitor by TLC start->check_tlc multiple_products Multiple Products (Isomers) start->multiple_products uncyclized_intermediate Uncyclized Intermediate Detected start->uncyclized_intermediate incomplete Reaction Incomplete check_tlc->incomplete Yes complete Reaction Complete check_tlc->complete No optimize_temp Increase Temperature or Prolong Time incomplete->optimize_temp check_catalyst Check Catalyst Activity incomplete->check_catalyst optimize_solvent Optimize Solvent multiple_products->optimize_solvent purify Column Chromatography optimize_solvent->purify add_acid Add Acid Catalyst uncyclized_intermediate->add_acid add_acid->optimize_temp

Caption: Troubleshooting decision tree for common issues in the synthesis of aminopyrazole derivatives.

References

Troubleshooting

3-(4-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine stability and storage conditions

This technical support guide provides essential information on the stability and storage of 3-(4-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine, addressing common issues researchers, scientists, and drug development professio...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides essential information on the stability and storage of 3-(4-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine, addressing common issues researchers, scientists, and drug development professionals may encounter.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for 3-(4-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine?

A1: To ensure the stability and integrity of the compound, it is recommended to store it in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2][3][4] For long-term storage, maintaining a temperature between 2-8°C under an inert atmosphere and protected from light is advisable.[4] The compound should be kept away from direct sunlight, heat, sparks, and other potential sources of ignition.[1][3]

Q2: Is 3-(4-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine stable at room temperature?

A2: Yes, the compound is generally considered stable when stored at room temperature under the recommended conditions (cool, dry, well-ventilated, tightly sealed container).[1] However, for prolonged storage, refrigeration (2-8°C) is recommended to minimize potential degradation over time.[4]

Q3: What materials or substances are incompatible with 3-(4-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine?

A3: The compound should not be stored or handled with strong acids, strong alkalis, strong oxidizing agents, or strong reducing agents.[1] Contact with acid chlorides and acid anhydrides should also be avoided.[5]

Q4: What are the known hazardous decomposition products of this compound?

A4: Under fire conditions, thermal decomposition may lead to the release of toxic and irritating gases and vapors, including carbon monoxide (CO), carbon dioxide (CO2), and nitrogen oxides (NOx).[1][2][3]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpected experimental results or loss of compound activity. Compound degradation due to improper storage.Verify that the compound has been stored according to the recommended conditions (see FAQ A1). Check for any visible changes in the compound's appearance (color change, clumping). If degradation is suspected, it is advisable to use a fresh batch of the compound for future experiments.
Incompatibility with other reagents or solvents.Review the experimental protocol to ensure no incompatible materials (strong acids/bases, oxidizing/reducing agents) were used in conjunction with the compound.[1][5]
Visible changes in the physical appearance of the compound (e.g., discoloration, melting). Exposure to light, heat, or moisture.The compound should be stored away from direct sunlight and heat sources.[1][3] Ensure the container is tightly sealed to prevent moisture absorption.[4][5] If changes are observed, the integrity of the compound may be compromised, and it should not be used for sensitive experiments.
Difficulty in dissolving the compound. Potential degradation or presence of impurities.Confirm the appropriate solvent for dissolution. If the compound does not dissolve as expected, it may indicate degradation or contamination. Consider filtering the solution before use, but for critical applications, using a new, verified batch is recommended.

Stability and Storage Data Summary

ParameterRecommendationSource(s)
Storage Temperature Room temperature for short-term; 2-8°C for long-term.[1][4]
Atmosphere Store in a well-ventilated area; consider an inert atmosphere for long-term storage.[1][2][4]
Light Keep away from direct sunlight; store in a dark place.[1][4]
Moisture Keep container tightly closed in a dry place.[1][3][4][5]
Incompatible Materials Strong acids/alkalis, strong oxidizing/reducing agents, acid chlorides, acid anhydrides.[1][5]

Experimental Protocols

General Protocol for Assessing Compound Stability:

  • Sample Preparation:

    • Accurately weigh several samples of the compound into individual, appropriate containers (e.g., amber glass vials).

    • Prepare solutions of the compound in relevant solvents to be tested.

  • Stress Conditions:

    • Temperature: Store samples at various temperatures (e.g., -20°C, 4°C, room temperature, 40°C, 60°C).

    • Light: Expose samples to a controlled light source (e.g., a photostability chamber with UV and visible light) and keep control samples in the dark.

    • Humidity: Store samples in controlled humidity chambers (e.g., 25°C/60% RH, 40°C/75% RH).

    • pH: For solutions, adjust the pH to acidic, neutral, and basic conditions using appropriate buffers.

  • Time Points:

    • Analyze the samples at predetermined time intervals (e.g., 0, 1, 2, 4, 8, and 12 weeks).

  • Analysis:

    • At each time point, analyze the samples using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV detector.

    • The method should be able to separate the parent compound from any potential degradation products.

    • Quantify the amount of the parent compound remaining and identify and quantify any major degradation products.

  • Data Evaluation:

    • Plot the concentration of the parent compound versus time for each storage condition.

    • Determine the degradation rate and calculate the shelf-life under different conditions.

Visualizations

TroubleshootingWorkflow Start Start: Unexpected Experimental Result CheckStorage 1. Review Storage Conditions Start->CheckStorage ProperStorage Storage Conditions Met? CheckStorage->ProperStorage CheckProtocol 2. Review Experimental Protocol Incompatibilities Incompatible Reagents Used? CheckProtocol->Incompatibilities Appearance 3. Visually Inspect Compound VisibleChange Visible Change in Compound? Appearance->VisibleChange ProperStorage->CheckProtocol Yes DegradationSuspected Compound Degradation Likely ProperStorage->DegradationSuspected No Incompatibilities->Appearance No ModifyProtocol Action: Modify Protocol to Avoid Incompatible Reagents Incompatibilities->ModifyProtocol Yes UseFresh Action: Use a Fresh Batch of Compound VisibleChange->UseFresh No, but issue persists VisibleChange->DegradationSuspected Yes End End: Issue Resolved UseFresh->End ModifyProtocol->End DegradationSuspected->UseFresh

Caption: Troubleshooting workflow for stability issues.

References

Optimization

Technical Support Center: Crystallization of 3-(4-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the crystallization of 3-(4-fluorophenyl)...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the crystallization of 3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-amine.

Frequently Asked Questions (FAQs)

Q1: What are the initial recommended solvents for the crystallization of 3-(4-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine?

A1: Based on literature for similar pyrazole derivatives, good starting points for solvent screening include ethanol, methanol, isopropanol, acetone, and ethyl acetate. For poorly soluble compounds, a mixed solvent system, such as ethanol/water or ethyl acetate/hexane, can be effective.[1] It is recommended to start with a small amount of the compound to test its solubility in various solvents at both room temperature and elevated temperatures.

Q2: My compound is "oiling out" instead of crystallizing. What should I do?

A2: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens when the solution is too supersaturated or the cooling rate is too fast. To resolve this, try the following:

  • Add a small amount of the "good" solvent (the one in which the compound is more soluble) to the hot mixture to reduce the supersaturation level.

  • Allow the solution to cool much more slowly. Let it cool to room temperature on the benchtop before transferring it to an ice bath.

  • Try a different solvent or a mixed solvent system with a lower overall solvating power.

Q3: No crystals are forming even after the solution has cooled for an extended period. What steps can I take to induce crystallization?

A3: If no crystals form, the solution is likely not sufficiently supersaturated. You can try the following techniques to induce nucleation:

  • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites.

  • Seeding: If you have a small crystal of the pure compound, add it to the cooled solution. A seed crystal provides a template for further crystal growth.

  • Concentration: If the solution is too dilute, you can gently heat it to evaporate some of the solvent and increase the concentration of your compound.

  • Antisolvent Addition: If using a mixed solvent system, you can slowly add the "bad" solvent (the one in which the compound is less soluble) to the solution at room temperature until it becomes slightly turbid, then allow it to stand.

Q4: How can I control the crystal size and habit of 3-(4-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine?

A4: Crystal size and habit are influenced by factors such as the rate of cooling, solvent choice, and the presence of impurities.

  • Slow Cooling: A slower cooling rate generally leads to larger and more well-formed crystals.

  • Solvent: The choice of solvent can significantly impact crystal morphology. Experimenting with different solvents or solvent mixtures can help in obtaining the desired crystal habit.

  • Purity: Highly pure solutions tend to yield better quality crystals. Ensure your starting material is as pure as possible.

Q5: Does the pH of the solution affect the crystallization of this aminopyrazole?

A5: Yes, the pH can significantly influence the solubility and crystallization of aminopyrazoles. The amino group on the pyrazole ring is basic and can be protonated at acidic pH. This protonation increases the solubility in aqueous solutions, which can prevent crystallization. Conversely, at a more basic pH, the free amine is present, which is generally less soluble and more amenable to crystallization. It is advisable to perform crystallization in a neutral or slightly basic medium to ensure the compound is in its free base form.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low or No Crystal Yield The compound is too soluble in the chosen solvent, even at low temperatures.- Try a solvent in which the compound is less soluble. - Use a mixed-solvent system and add more of the "bad" solvent. - Concentrate the solution by evaporating some of the solvent before cooling.[2]
Rapid, Amorphous Precipitation The solution is too concentrated, or the cooling is too rapid.- Add more of the "good" solvent to the hot solution. - Allow the solution to cool more slowly at room temperature before placing it in an ice bath.
Formation of Needles This is a common crystal habit for some pyrazole derivatives.- While often acceptable, if a different habit is required, try different solvents or co-crystallization with a suitable co-former to disrupt the crystal packing that favors needle growth.[3]
Crystals are Colored Presence of colored impurities.- Add a small amount of activated charcoal to the hot solution and perform a hot filtration before cooling. Be aware that this may reduce your yield.
Polymorphism The compound may exist in different crystalline forms (polymorphs) with different stabilities.- Vary the crystallization solvent and temperature to investigate the formation of different polymorphs.[4] Characterize the resulting crystals using techniques like DSC and PXRD.

Experimental Protocols

Protocol 1: Single Solvent Recrystallization
  • Dissolution: In a flask, add the crude 3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-amine and a small amount of a suitable solvent (e.g., ethanol).

  • Heating: Gently heat the mixture while stirring until the solid completely dissolves. Add the minimum amount of hot solvent required for complete dissolution.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, warm flask.

  • Cooling: Allow the solution to cool slowly to room temperature. Crystal formation should begin. Subsequently, place the flask in an ice bath to maximize crystal precipitation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals.

Protocol 2: Mixed Solvent Recrystallization
  • Dissolution: Dissolve the crude compound in a minimum amount of a "good" solvent (e.g., hot ethanol) in which it is readily soluble.

  • Addition of "Bad" Solvent: While the solution is still hot, slowly add a "bad" solvent (e.g., water) in which the compound is poorly soluble, until the solution becomes slightly cloudy.

  • Re-dissolution: Add a few drops of the "good" solvent until the solution becomes clear again.

  • Cooling: Allow the solution to cool slowly to room temperature and then in an ice bath.

  • Isolation, Washing, and Drying: Follow steps 5-7 from Protocol 1.

Data Presentation

SolventPolarity IndexExpected Solubility BehaviorNotes
Water10.2PoorMay be used as an anti-solvent in a mixed-solvent system.
Methanol5.1GoodA common choice for recrystallization of polar compounds.
Ethanol4.3GoodOften a good starting point for recrystallization.[1]
Acetone5.1GoodCan be effective, but its volatility requires careful handling.
Ethyl Acetate4.4ModerateCan be a good choice for compounds of intermediate polarity.
Dichloromethane3.1Good (at RT)May be too good of a solvent, leading to low recovery.
Toluene2.4Poor to ModerateMay be suitable for less polar pyrazole derivatives.
Hexane0.1PoorTypically used as an anti-solvent ("bad" solvent).

Visualizations

Troubleshooting Logic for Crystallization Failure

Caption: Troubleshooting workflow when no crystals form.

Experimental Workflow for Mixed-Solvent Recrystallization

Mixed_Solvent_Recrystallization start Start with Crude Compound dissolve Dissolve in minimum hot 'good' solvent (e.g., Ethanol) start->dissolve add_antisolvent Add 'bad' solvent (e.g., Water) dropwise until cloudy dissolve->add_antisolvent clear_solution Add a few drops of 'good' solvent to clarify add_antisolvent->clear_solution cool_slowly Cool slowly to room temperature, then in an ice bath clear_solution->cool_slowly filter Filter crystals under vacuum cool_slowly->filter wash Wash with cold solvent mixture filter->wash dry Dry the pure crystals wash->dry end Pure Crystalline Product dry->end

Caption: Step-by-step workflow for mixed-solvent recrystallization.

References

Troubleshooting

Technical Support Center: Synthesis of 3-(4-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(4-Fluorophenyl)-1-methyl-...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(4-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 3-(4-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine?

The most prevalent and direct method for synthesizing 3-(4-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine is the condensation reaction between a β-ketonitrile, specifically 3-(4-fluorophenyl)-3-oxopropanenitrile, and methylhydrazine.[1] This reaction involves the initial formation of a hydrazone intermediate, which then undergoes intramolecular cyclization to yield the desired aminopyrazole.[1]

Q2: What are the primary side reactions I should be aware of during this synthesis?

The main side reactions of concern are:

  • Formation of the regioisomer: The reaction between the unsymmetrical β-ketonitrile and methylhydrazine can lead to the formation of the undesired regioisomer, 5-(4-Fluorophenyl)-1-methyl-1H-pyrazol-3-amine.[2][3][4] The ratio of these isomers is highly dependent on reaction conditions.[5]

  • Hydrolysis of the starting material: The β-ketonitrile starting material can be susceptible to hydrolysis, especially under acidic or basic conditions, which can reduce the overall yield.

  • Formation of pyrazolone derivatives: Although less common with β-ketonitriles compared to β-ketoesters, the formation of pyrazolone byproducts is a possibility under certain conditions.[6]

Q3: How can I control the regioselectivity of the reaction to favor the desired product?

Controlling regioselectivity is a significant challenge in this synthesis.[7] Several factors can influence the outcome:

  • Solvent choice: The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as solvents has been shown to dramatically increase the regioselectivity in pyrazole formation compared to standard solvents like ethanol.[2]

  • Reaction Temperature: Temperature can affect the kinetic versus thermodynamic control of the reaction, thereby influencing the product ratio.[5]

  • pH of the reaction medium: The acidity or basicity of the reaction can alter the nucleophilicity of the two nitrogen atoms in methylhydrazine and influence the rate of condensation at the carbonyl versus the nitrile group.[5]

Q4: I am having trouble purifying my final product. What are the recommended methods?

Purification can be challenging, especially if a significant amount of the regioisomer is present, as they often have very similar physical properties.[2]

  • Column chromatography: This is the most common method for separating the desired product from side products and unreacted starting materials. A careful selection of the eluent system is critical.

  • Recrystallization: If the product is obtained as a solid and is of sufficient purity, recrystallization can be an effective final purification step. Ethanol is often a good starting solvent to try for aminopyrazoles.

Troubleshooting Guide

Issue Potential Cause(s) Troubleshooting Steps
Low Yield 1. Incomplete reaction. 2. Purity of starting materials (especially methylhydrazine, which can degrade). 3. Suboptimal reaction temperature or time. 4. Hydrolysis of the β-ketonitrile starting material.1. Monitor the reaction by TLC or LC-MS to ensure completion. Consider increasing the reaction time or temperature. 2. Use freshly distilled or a new bottle of methylhydrazine. Ensure the β-ketonitrile is pure. 3. Optimize the reaction temperature. While heating can increase the rate, it may also lead to more side products. 4. Ensure anhydrous conditions if possible and control the pH of the reaction.
Mixture of Regioisomers 1. Use of non-selective reaction conditions. 2. The inherent reactivity of the starting materials leads to a mixture of products.1. Change the solvent to a fluorinated alcohol such as TFE or HFIP to enhance regioselectivity.[2] 2. Carefully adjust the reaction temperature and pH. A systematic optimization may be necessary.
Product is an oil or difficult to crystallize 1. Presence of impurities, particularly the regioisomer. 2. The product may be inherently low melting or an oil at room temperature.1. Attempt purification by column chromatography. 2. If the product is pure and still an oil, it can be used as such in the next step if the purity is sufficient. Alternatively, attempt to form a salt (e.g., hydrochloride) which may be a crystalline solid.
Unexpected Spectroscopic Data (NMR, MS) 1. Presence of the regioisomer or other side products. 2. Incorrect structural assignment.1. Carefully analyze the NMR spectra for the presence of a second set of signals corresponding to the regioisomer. Compare with literature data if available. 2. Confirm the molecular weight by mass spectrometry. Obtain both 1H and 13C NMR spectra and compare with expected chemical shifts.

Quantitative Data Summary

The regioselectivity of pyrazole synthesis is highly dependent on the solvent. The following table illustrates the effect of the solvent on the isomer ratio in a representative pyrazole synthesis.

Solvent Regioisomer Ratio (A:B) Reference
EthanolOften results in mixtures of regioisomers[2]
2,2,2-Trifluoroethanol (TFE)Significantly improves the ratio in favor of one isomer[2]
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)Dramatically increases regioselectivity[2]

Note: The specific ratios will depend on the substrates used. Isomer A and B refer to the two possible regioisomers.

Experimental Protocols

General Protocol for the Synthesis of 3-(4-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine

This protocol is a general guideline and may require optimization for specific laboratory conditions and scales.

Materials:

  • 3-(4-fluorophenyl)-3-oxopropanenitrile

  • Methylhydrazine

  • Solvent (e.g., Ethanol or 2,2,2-Trifluoroethanol)

  • Acetic acid (catalyst, optional)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve 3-(4-fluorophenyl)-3-oxopropanenitrile (1.0 eq) in the chosen solvent (e.g., ethanol or TFE).

  • Add a catalytic amount of acetic acid (optional, can improve reaction rate).

  • Slowly add methylhydrazine (1.0 - 1.2 eq) to the solution at room temperature. The reaction may be exothermic.

  • Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization.

Visualizations

Experimental Workflow

experimental_workflow Experimental Workflow for Pyrazole Synthesis cluster_reaction Reaction Setup cluster_workup Work-up & Purification cluster_analysis Analysis start Dissolve β-ketonitrile in solvent add_catalyst Add catalytic acid (optional) start->add_catalyst add_hydrazine Add methylhydrazine add_catalyst->add_hydrazine reflux Heat to reflux & Monitor add_hydrazine->reflux cool Cool to room temperature reflux->cool concentrate Remove solvent cool->concentrate purify Purify (Chromatography/Recrystallization) concentrate->purify analyze Characterize product (NMR, MS) purify->analyze

Caption: A typical experimental workflow for the synthesis of 3-(4-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine.

Troubleshooting Logic for Low Yield

troubleshooting_low_yield Troubleshooting Low Yield start Low Yield Observed check_completion Check reaction completion (TLC/LC-MS) start->check_completion incomplete Incomplete Reaction check_completion->incomplete complete Reaction Complete check_completion->complete increase_time_temp Increase reaction time/temperature incomplete->increase_time_temp check_purity Check starting material purity complete->check_purity increase_time_temp->check_completion impure Impure Materials check_purity->impure pure Materials Pure check_purity->pure purify_reagents Purify/replace reagents impure->purify_reagents optimize_conditions Optimize other conditions (solvent, pH) pure->optimize_conditions purify_reagents->start

Caption: A logical flowchart for troubleshooting low yields in the pyrazole synthesis.

Side Reaction Pathways

side_reactions Main and Side Reaction Pathways cluster_main Desired Pathway cluster_side Side Reactions start β-Ketonitrile + Methylhydrazine main_product 3-(4-Fluorophenyl)-1-methyl- 1H-pyrazol-5-amine start->main_product Desired Reaction regioisomer Regioisomer: 5-(4-Fluorophenyl)-1-methyl- 1H-pyrazol-3-amine start->regioisomer Isomer Formation hydrolysis Hydrolysis Product start->hydrolysis Hydrolysis

Caption: An illustration of the desired reaction pathway and common side reactions.

References

Optimization

Technical Support Center: 3-(4-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers and drug development professionals in identifying byproducts encountered during the synthesis of 3...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers and drug development professionals in identifying byproducts encountered during the synthesis of 3-(4-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for 3-(4-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine?

The most common and direct synthesis involves the cyclocondensation reaction of a β-ketonitrile, specifically (E)-4-amino-4-ethoxy-1,1,1-trifluorobut-3-en-2-one, with methylhydrazine sulfate in the presence of a base like triethylamine.[1] This reaction proceeds through the formation of a pyrazole ring.

Q2: What are the most probable byproducts in this synthesis?

The most likely byproduct is the regioisomer, 5-(4-Fluorophenyl)-1-methyl-1H-pyrazol-3-amine. This arises from the alternative orientation of the methylhydrazine addition to the β-ketonitrile. Other potential impurities include unreacted starting materials and byproducts from side reactions.

Q3: How can I distinguish between the desired product and its regioisomeric byproduct?

Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), are crucial for distinguishing between the two isomers. The chemical shifts of the pyrazole ring proton and the substituents will differ significantly. High-Performance Liquid Chromatography (HPLC) can also be used to separate the two isomers, which will exhibit different retention times.

Q4: What analytical techniques are recommended for identifying impurities in my sample?

A combination of chromatographic and spectroscopic techniques is recommended for comprehensive impurity profiling. This typically includes:

  • High-Performance Liquid Chromatography (HPLC): For separating the main product from byproducts and unreacted starting materials.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For determining the molecular weights of the separated components, which is critical for initial identification.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For detailed structural elucidation of the main product and any isolated byproducts.[3]

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action(s)
HPLC analysis shows two major peaks with the same mass. Formation of the regioisomeric byproduct, 5-(4-Fluorophenyl)-1-methyl-1H-pyrazol-3-amine.1. Optimize reaction conditions (e.g., temperature, solvent, base) to favor the formation of the desired isomer. 2. Employ preparative HPLC or column chromatography for separation. 3. Confirm the structures of the isolated isomers using ¹H and ¹³C NMR.
Presence of starting materials in the final product. Incomplete reaction.1. Increase the reaction time or temperature. 2. Ensure the correct stoichiometry of reactants. 3. Purify the product using column chromatography or recrystallization.
Additional peaks in LC-MS with unexpected molecular weights. Formation of unforeseen byproducts from side reactions.1. Analyze the fragmentation patterns in the MS/MS spectra to propose potential structures.[2] 2. Consider side reactions such as dimerization of starting materials or reaction with solvent. 3. Synthesize potential byproduct standards for confirmation by co-injection.[4]

Synthetic Pathway and Byproduct Formation

Synthesis_Pathway cluster_reactants Reactants cluster_products Products & Byproducts ketonitrile 3-(4-Fluorophenyl)-3-oxopropanenitrile desired_product 3-(4-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine (Desired Product) ketonitrile->desired_product + Methylhydrazine (Route A) byproduct 5-(4-Fluorophenyl)-1-methyl-1H-pyrazol-3-amine (Regioisomeric Byproduct) ketonitrile->byproduct + Methylhydrazine (Route B) methylhydrazine Methylhydrazine methylhydrazine->desired_product methylhydrazine->byproduct

Caption: Synthetic pathway of 3-(4-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine and its primary regioisomeric byproduct.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity Assessment
  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).

    • Start with 20% acetonitrile and increase to 80% over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Procedure: Dissolve a small sample of the reaction mixture or purified product in the mobile phase. Inject the sample onto the HPLC system and record the chromatogram. The retention times and peak areas can be used to assess purity and the relative amounts of different components.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Molecular Weight Determination
  • LC Conditions: Use the same HPLC conditions as described above.

  • MS Detector: Electrospray ionization (ESI) in positive ion mode.

  • Mass Range: Scan from m/z 100 to 500.

  • Procedure: The eluent from the HPLC column is directly introduced into the mass spectrometer. The mass spectrum for each chromatographic peak is recorded, providing the molecular weight of each component.

Nuclear Magnetic Resonance (NMR) for Structural Elucidation
  • Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • Spectrometers: ¹H NMR (400 MHz or higher) and ¹³C NMR (100 MHz or higher).

  • Procedure:

    • Dissolve approximately 5-10 mg of the purified sample in 0.6-0.7 mL of the deuterated solvent.

    • Acquire ¹H and ¹³C NMR spectra.

    • For the desired product, 3-(4-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine, expect a characteristic singlet for the pyrazole ring proton, signals for the methyl group, and aromatic protons of the fluorophenyl group, as well as a signal for the amine protons.

    • The regioisomeric byproduct will show a different chemical shift for the pyrazole ring proton and potentially for the methyl and aromatic protons due to the different electronic environment. Two-dimensional NMR experiments (e.g., COSY, HSQC, HMBC) can be used for unambiguous structure determination.

References

Troubleshooting

Technical Support Center: Enhancing the Biological Activity of 3-(4-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine

This technical support center is designed for researchers, scientists, and drug development professionals working with 3-(4-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine. Here you will find troubleshooting guides and frequen...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals working with 3-(4-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine. Here you will find troubleshooting guides and frequently asked questions to address common challenges and enhance the biological activity of this compound in your experiments.

I. Frequently Asked Questions (FAQs)

Q1: What are the potential biological targets of 3-(4-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine?

Based on its structural features, 3-(4-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine belongs to the pyrazole class of compounds, which are known to exhibit a wide range of biological activities.[1] This class of molecules has shown potential as anti-inflammatory, anticancer, and antimicrobial agents. Specifically, derivatives of this scaffold have been identified as potent inhibitors of protein kinases, such as p38 MAP kinase, which is a key regulator of inflammatory responses.[2] Therefore, potential targets for this compound include kinases involved in inflammatory signaling pathways, and it may be investigated for its ability to modulate the production of pro-inflammatory cytokines like TNF-α.

Q2: My compound shows low activity in a kinase assay. What are the common causes?

Low or no activity in a kinase assay can stem from several factors. Firstly, ensure the integrity and activity of your recombinant kinase, as repeated freeze-thaw cycles can lead to inactivation.[3] The buffer composition, including pH and the concentration of cofactors like MgCl₂, is critical for optimal enzyme function.[3] Substrate and ATP concentrations should be optimized and kept consistent, as the measured IC50 of an ATP-competitive inhibitor is highly dependent on the ATP concentration.[3] Finally, poor solubility of the test compound can lead to a lower effective concentration in the assay, resulting in artificially low activity.[3]

Q3: How can I improve the solubility of my pyrazole compound for biological assays?

Poor aqueous solubility is a common issue with pyrazole derivatives. To improve solubility for in vitro assays, you can start by carefully selecting your solvent system. While DMSO is a common solvent for stock solutions, its final concentration in the assay should be kept low (typically <1%) to avoid artifacts.[4] If solubility issues persist, consider the use of co-solvents or excipients. For in vivo applications, strategies such as salt formation (if your compound has an ionizable group) or the development of a prodrug can be explored to enhance bioavailability.[5][6]

Q4: What structural modifications can I make to 3-(4-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine to enhance its activity?

Structure-activity relationship (SAR) studies on similar pyrazole-based inhibitors suggest that modifications at several positions can influence biological activity. For kinase inhibitors, the substituent on the pyrazole nitrogen (the methyl group in this case) and the phenyl ring at position 3 are crucial for interaction with the enzyme's active site. Altering the substituents on the phenyl ring or exploring different groups at the 5-amino position can modulate potency and selectivity. For a more detailed exploration, refer to the SAR data in Table 1.

Q5: How does the position of the fluorine atom on the phenyl ring affect activity?

The fluorine atom on the phenyl ring can influence the compound's electronic properties, lipophilicity, and metabolic stability. Its position can affect how the phenyl ring fits into a hydrophobic pocket within the target protein. Moving the fluorine to the meta or ortho positions, or introducing additional substitutions on the phenyl ring, could either enhance or diminish binding affinity depending on the specific interactions with the protein.

Q6: What is the importance of the methyl group on the pyrazole ring?

The N-methyl group on the pyrazole ring occupies a specific region of the binding pocket in many kinase targets. Replacing this methyl group with other substituents, such as larger alkyl groups or aromatic rings, can significantly impact the compound's potency and selectivity. The optimal substituent will depend on the topology of the specific kinase's active site.

II. Troubleshooting Guides

Guide 1: Troubleshooting a p38 MAP Kinase Inhibition Assay
Problem Possible Cause Suggested Solution
High Background Signal Compound interference with the detection system (e.g., luciferase-based assays).Run a control with the compound and detection reagent in the absence of the kinase reaction components to check for direct interference.[7]
Contaminated reagents (e.g., ATP in the substrate solution).Use fresh, high-quality reagents and dedicated pipette tips. Test each component individually for background signal.[3]
Low or No Kinase Activity Inactive enzyme due to improper storage or handling.Aliquot the enzyme upon receipt and avoid repeated freeze-thaw cycles. Confirm enzyme activity with a known potent inhibitor as a positive control.[3]
Suboptimal assay conditions (e.g., incorrect buffer pH, MgCl₂ concentration).Review the manufacturer's recommendations for the kinase and optimize the buffer conditions.[3]
High Variability in IC₅₀ Values Inconsistent ATP concentration between experiments.Prepare a large stock of ATP solution and use the same batch for all related experiments to ensure consistency.[3]
Compound precipitation in the assay well.Visually inspect the assay plate for precipitation. Reduce the final DMSO concentration or use solubility-enhancing agents.
Guide 2: Troubleshooting a TNF-α Inhibition Assay in THP-1 Cells
Problem Possible Cause Suggested Solution
Low TNF-α Production by Control Cells Insufficient stimulation of cells.Optimize the concentration of the stimulating agent (e.g., LPS) and the stimulation time.[8]
Low cell viability.Perform a cell viability assay (e.g., MTT or CellTiter-Glo) in parallel to ensure that the observed decrease in TNF-α is not due to cytotoxicity.
High Variability Between Replicate Wells Uneven cell seeding.Ensure a homogenous cell suspension before seeding and use appropriate pipetting techniques to minimize variability.
Edge effects in the microplate.Avoid using the outer wells of the plate for experimental samples or fill them with media to maintain humidity.
Compound Precipitates in Cell Culture Media Poor solubility of the compound in aqueous media.Lower the final concentration of the compound. If using a DMSO stock, ensure the final DMSO concentration is non-toxic to the cells (typically ≤0.5%).

III. Data Presentation

Table 1: Hypothetical Structure-Activity Relationship (SAR) of 3-(4-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine Analogs against p38 MAPK.

This table presents hypothetical data for a series of analogs to illustrate potential SAR trends for enhancing the biological activity of the parent compound.

Compound ID R¹ (at N1) R² (at C3) R³ (at C5) p38α IC₅₀ (nM)
Parent -CH₃4-Fluorophenyl-NH₂150
Analog-1 -CH₂CH₃4-Fluorophenyl-NH₂250
Analog-2 -Cyclopropyl4-Fluorophenyl-NH₂80
Analog-3 -CH₃Phenyl-NH₂300
Analog-4 -CH₃4-Chlorophenyl-NH₂120
Analog-5 -CH₃4-Fluorophenyl-NHCH₃95
Analog-6 -CH₃4-Fluorophenyl-N(CH₃)₂400
Analog-7 -CH₃3,4-Difluorophenyl-NH₂75

IV. Experimental Protocols

Protocol 1: In Vitro p38α MAPK Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol is adapted from a standard luminescence-based kinase assay and can be used to determine the IC₅₀ of a test compound against p38α kinase.[4]

Materials:

  • Recombinant human p38α Kinase

  • p38 peptide substrate (e.g., ATF2-based)

  • Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl₂; 0.1mg/ml BSA; 50μM DTT)

  • ATP solution

  • Test compound serially diluted in DMSO

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • White, opaque 384-well plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare a 10-point serial dilution of the test compound in DMSO. The final DMSO concentration in the assay should be ≤1%.

  • Kinase Reaction Setup:

    • In a 384-well plate, add 1 µL of the serially diluted compound or DMSO (for positive and negative controls).

    • Add 2 µL of a master mix containing p38α kinase and the peptide substrate prepared in kinase buffer to each well.

    • Initiate the kinase reaction by adding 2 µL of ATP solution to each well. The final ATP concentration should be at or near the Kₘ for p38α.

  • Incubation: Gently mix the plate and incubate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate-reading luminometer.

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.

Protocol 2: TNF-α Inhibition Assay in LPS-stimulated THP-1 Cells

This protocol describes a cell-based assay to measure the inhibition of TNF-α production in human monocytic THP-1 cells.[8][9]

Materials:

  • THP-1 cells

  • RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • Phorbol 12-myristate 13-acetate (PMA) for differentiation (optional)

  • Lipopolysaccharide (LPS)

  • Test compound serially diluted in DMSO

  • Human TNF-α ELISA kit or HTRF/AlphaLISA assay kit

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed THP-1 cells in a 96-well plate at a density of 5 x 10⁴ cells/well in complete RPMI-1640 medium.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in cell culture medium. The final DMSO concentration should be ≤0.5%.

    • Add the diluted compound to the cells and pre-incubate for 1 hour at 37°C in a 5% CO₂ incubator.

  • Cell Stimulation:

    • Add LPS to the wells to a final concentration of 1 µg/mL to stimulate TNF-α production. Include wells with cells and compound but no LPS as a negative control.

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.

  • Supernatant Collection: Centrifuge the plate and carefully collect the cell culture supernatant.

  • TNF-α Quantification:

    • Measure the concentration of TNF-α in the supernatant using a human TNF-α ELISA kit or a homogeneous assay method like HTRF or AlphaLISA, following the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of TNF-α inhibition for each compound concentration compared to the LPS-stimulated control.

    • Determine the IC₅₀ value by plotting the percent inhibition against the log of the compound concentration.

V. Visualizations

p38_MAPK_Signaling_Pathway Extracellular_Stimuli Extracellular Stimuli (e.g., UV, Cytokines, Stress) MAPKKK MAPKKK (e.g., TAK1, MEKKs) Extracellular_Stimuli->MAPKKK MKK3_6 MKK3/6 MAPKKK->MKK3_6 phosphorylates p38_MAPK p38 MAPK MKK3_6->p38_MAPK phosphorylates Downstream_Kinases Downstream Kinases (e.g., MK2) p38_MAPK->Downstream_Kinases activates Transcription_Factors Transcription Factors (e.g., ATF2, c-Jun) p38_MAPK->Transcription_Factors activates Inflammatory_Response Inflammatory Response (e.g., TNF-α, IL-6 production) Downstream_Kinases->Inflammatory_Response Transcription_Factors->Inflammatory_Response

Caption: p38 MAPK Signaling Pathway.

Kinase_Inhibition_Assay_Workflow Start Start Compound_Prep Prepare Compound Serial Dilutions Start->Compound_Prep Assay_Setup Set up Kinase Reaction: - Kinase - Substrate - Compound Compound_Prep->Assay_Setup Initiate_Reaction Initiate Reaction with ATP Assay_Setup->Initiate_Reaction Incubate Incubate at RT Initiate_Reaction->Incubate Stop_Reaction Stop Reaction & Detect Signal Incubate->Stop_Reaction Data_Analysis Data Analysis (Calculate IC₅₀) Stop_Reaction->Data_Analysis End End Data_Analysis->End

Caption: Experimental Workflow for Kinase Assay.

Caption: Logical Flow for Troubleshooting Low Activity.

References

Optimization

Technical Support Center: Scaling Up the Synthesis of 3-(4-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and scaling up the synthesis of 3-(4-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine. The follo...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and scaling up the synthesis of 3-(4-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine. The following resources provide practical guidance to address common challenges encountered during this synthetic process.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for preparing 3-(4-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine?

A1: The most prevalent method for synthesizing 3-substituted-1-alkyl-1H-pyrazol-5-amines is the Knorr pyrazole synthesis. This involves the cyclocondensation reaction between a β-ketoester or a related 1,3-dicarbonyl compound and a substituted hydrazine.[1] For the target molecule, this would typically involve the reaction of a 4-(4-fluorophenyl)-3-oxobutanoate derivative with methylhydrazine.

Q2: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A2: Low yields in pyrazole synthesis can arise from several factors, including incomplete reactions, side reactions, and suboptimal reaction conditions.[2] To troubleshoot, consider the following:

  • Reaction Monitoring: Actively monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the complete consumption of starting materials.[2]

  • Reaction Time and Temperature: Increasing the reaction time or temperature may be necessary to drive the reaction to completion.[2] Microwave-assisted synthesis can also be a viable option to enhance yields and shorten reaction times.[2]

  • Starting Material Purity: Ensure the purity of both the β-ketoester and methylhydrazine. Impurities can lead to unwanted side reactions and complicate the purification process.[3][4] Hydrazine derivatives, in particular, can degrade over time.[3]

  • Stoichiometry: A slight excess (1.0-1.2 equivalents) of the hydrazine derivative can sometimes be used to ensure the full conversion of the dicarbonyl compound.[3]

Q3: I am observing the formation of a significant amount of a regioisomeric impurity. How can I improve the regioselectivity?

A3: The formation of regioisomers is a common challenge when using unsymmetrical 1,3-dicarbonyl compounds with substituted hydrazines.[1][3] The initial nucleophilic attack of the hydrazine can occur at either of the two carbonyl carbons, leading to different pyrazole products.[3] The regioselectivity is influenced by both steric and electronic factors of the substituents on both reactants.[3] To improve regioselectivity:

  • pH Control: Adjusting the pH of the reaction can influence the site of the initial hydrazine attack. Under acidic conditions, the reaction may favor one regioisomer, while neutral or basic conditions might favor the other.[1]

  • Solvent Choice: The polarity of the solvent can impact the reaction pathway. Experimenting with different solvents may improve the ratio of the desired product.[1]

Q4: The reaction mixture has turned a dark color. Is this normal, and how can I obtain a cleaner product?

A4: Discoloration of the reaction mixture is a frequent observation in Knorr pyrazole synthesis, often due to the formation of colored impurities from the hydrazine starting material, especially when using hydrazine salts.[3] To mitigate this:

  • Base Addition: If using a hydrazine salt, adding a mild base can neutralize the acid and lead to a cleaner reaction profile.[3]

  • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent oxidative processes that may lead to colored byproducts.[3]

  • Purification: Activated carbon treatment of the reaction mixture before workup can help remove some colored impurities. Recrystallization of the final product is also an effective purification method.[3]

Troubleshooting Guide

This guide provides a structured approach to resolving common issues during the synthesis of 3-(4-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine.

Issue 1: Low Product Yield
Potential Cause Troubleshooting Steps
Incomplete Reaction - Monitor reaction progress by TLC or LC-MS.[2] - Increase reaction time or temperature.[2] - Consider using microwave irradiation to drive the reaction to completion.[2]
Poor Quality of Starting Materials - Verify the purity of the β-ketoester and methylhydrazine using appropriate analytical techniques (e.g., NMR, GC-MS).[3][4] - Use freshly opened or purified hydrazine reagent.[3]
Suboptimal Reaction Conditions - Optimize the solvent, temperature, and reaction time.[3] - Adjust the stoichiometry of reactants; a slight excess of hydrazine may be beneficial.[3]
Side Reactions - Analyze the crude reaction mixture to identify major byproducts.[3] - Adjust pH and solvent to improve regioselectivity if isomeric impurities are present.[1]
Loss During Workup/Purification - Optimize extraction and purification procedures. - If the product is an oil, ensure complete transfer and minimize handling losses.
Issue 2: Presence of Impurities
Type of Impurity Identification Mitigation Strategy
Unreacted Starting Materials TLC, LC-MS, NMR- Drive the reaction to completion by increasing time or temperature.[2] - Adjust stoichiometry.[3]
Regioisomer LC-MS, NMR- Modify reaction conditions (pH, solvent) to favor the desired isomer.[1] - Employ chromatographic purification to separate the isomers.[3]
Colored Impurities Visual Observation- Perform the reaction under an inert atmosphere.[3] - Treat the reaction mixture with activated carbon.[3] - Purify the final product by recrystallization or column chromatography.[3]

Experimental Protocols

General Protocol for the Knorr Synthesis of 3-(4-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine

This protocol is a generalized procedure based on the principles of the Knorr pyrazole synthesis and should be optimized for specific laboratory conditions and scale.

  • Reaction Setup: To a solution of the appropriate 4-(4-fluorophenyl)-3-oxobutanoate derivative (1.0 equivalent) in a suitable solvent (e.g., ethanol, acetic acid), add methylhydrazine (1.0-1.2 equivalents).[3]

  • Reaction Conditions: Stir the reaction mixture at a temperature ranging from room temperature to reflux, monitoring the progress by TLC or LC-MS.[2][3] The reaction time can vary from a few hours to overnight.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate upon cooling and can be collected by filtration.[3] Alternatively, the solvent can be removed under reduced pressure.[3] The crude product can then be taken up in an organic solvent and washed with water or brine.

  • Purification: The crude 3-(4-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[3]

Visualizations

Troubleshooting_Low_Yield start Low Yield Observed check_purity Assess Starting Material Purity start->check_purity impure Impure Materials Detected check_purity->impure Yes pure Materials are Pure check_purity->pure No purify_sm Purify Starting Materials impure->purify_sm monitor_reaction Monitor Reaction Progress (TLC/LC-MS) purify_sm->monitor_reaction pure->monitor_reaction incomplete Incomplete Reaction monitor_reaction->incomplete Yes complete Reaction is Complete monitor_reaction->complete No optimize_conditions Optimize Conditions (Time, Temp, Stoichiometry) incomplete->optimize_conditions optimize_conditions->monitor_reaction check_side_reactions Analyze for Side Reactions complete->check_side_reactions side_reactions_present Side Reactions Present check_side_reactions->side_reactions_present Yes no_side_reactions No Significant Side Reactions check_side_reactions->no_side_reactions No modify_conditions Modify Conditions (pH, Solvent) side_reactions_present->modify_conditions modify_conditions->monitor_reaction optimize_workup Optimize Workup & Purification no_side_reactions->optimize_workup end Improved Yield optimize_workup->end

Caption: Troubleshooting workflow for low yield in pyrazole synthesis.

Knorr_Synthesis_Workflow start Start reactants Combine β-Ketoester and Methylhydrazine in Solvent start->reactants reaction Heat/Stir Reaction Mixture reactants->reaction monitoring Monitor by TLC/LC-MS reaction->monitoring monitoring->reaction Incomplete workup Workup: Cool, Filter or Concentrate monitoring->workup Complete purification Purification: Recrystallization or Chromatography workup->purification product Pure 3-(4-Fluorophenyl)-1-methyl- 1H-pyrazol-5-amine purification->product

Caption: Experimental workflow for the Knorr pyrazole synthesis.

References

Reference Data & Comparative Studies

Validation

A Comparative Guide to 3-(4-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine and Other Pyrazole Derivatives in Kinase Inhibition

For Researchers, Scientists, and Drug Development Professionals The pyrazole scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous clinically approved drugs and investigational compounds.[...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous clinically approved drugs and investigational compounds.[1][2] Its synthetic tractability and ability to engage in diverse biological interactions have made it a "privileged scaffold" in drug discovery.[3] This guide provides a detailed comparison of 3-(4-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine with other pyrazole derivatives, focusing on their role as kinase inhibitors, a class of therapeutic agents that has revolutionized the treatment of cancer and inflammatory diseases.[4]

Performance Comparison of Pyrazole Derivatives as Kinase Inhibitors

Key Structural Features and Their Impact on Activity:

The biological activity of pyrazole derivatives is significantly influenced by the nature and position of substituents on the pyrazole ring.[1]

  • N-1 Substitution: The substituent on the N-1 position of the pyrazole ring plays a crucial role in determining kinase inhibitory activity. For instance, in a series of p38 MAP kinase inhibitors, an aromatic ring at this position was found to provide important π-CH2 interactions with the kinase.

  • C-3 and C-5 Substituents: Lipophilic groups at the C-5 position of the pyrazole ring can have important hydrophobic binding interactions within the kinase.

  • Amino Group at C-5: The 5-amino group is a key feature in many pyrazole-based kinase inhibitors. It can act as a crucial hydrogen bond donor, interacting with key residues in the ATP-binding pocket of the kinase. A unique hydrogen bond between the exocyclic amine of a 5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl derivative and threonine 106 of p38α has been shown to contribute significantly to its selectivity.

The tables below summarize the inhibitory activities of several pyrazole derivatives against various kinases, providing a basis for comparison.

Table 1: Comparative Inhibitory Activity of Pyrazole Derivatives against p38α MAP Kinase

Compound/DerivativeStructureTarget KinaseIC50 (nM)Reference
RO3201195 S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanonep38α13[5]
BIRB 796 1-(5-tert-butyl-2-p-tolyl-2H-pyrazol-3-yl)-3-[4-(2-morpholin-4-yl-ethoxy)naphthalen-1-yl]ureap38α38
Compound 1 4-(4-Fluorophenyl)-1-phenyl-3-(pyridin-4-yl)-1H-pyrazol-5-aminep38α>10,000[6]
3-(4-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine p38αData not available-

Note: The structure of BIRB 796 is more complex than the other pyrazole derivatives listed and its binding mode is different. It is included to showcase the diversity of pyrazole-based p38 inhibitors.

Table 2: Inhibitory Activity of Pyrazole Derivatives against Other Kinases

Compound/DerivativeStructureTarget Kinase(s)IC50 (nM)Reference
Compound 22 A pyrazole-based derivativeCDK1/CycB, CDK2/CycA, CDK5/p25, CDK7/CycH/MAT1, CDK9/CycT1247, 315, 924, 209, 192[4]
Compound 24 A pyrazole-based derivativeCDK12380[4]
Compound 25 A pyrazole-based derivativeCDK11520[4]
GDC-0994 (S)-1-(1-(4-Chloro-3-fluorophenyl)-2-hydroxyethyl)-4-(2-((1-methyl-1H-pyrazol-5-yl)amino)pyrimidin-4-yl)pyridin-2(1H)-oneERK1, ERK21.1, 0.3[7]
3-(4-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine Various KinasesData not available-

Based on the available SAR data, 3-(4-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine, with its 5-amino group and 1-methyl substituent, is a plausible candidate for kinase inhibition. The 4-fluorophenyl group at the C-3 position is also a common feature in many kinase inhibitors. However, without direct experimental data, its potency and selectivity remain speculative.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate evaluation and comparison of kinase inhibitors. Below are methodologies for key experiments cited in the evaluation of pyrazole derivatives.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay determines the half-maximal inhibitory concentration (IC50) of a compound by measuring the amount of ADP produced in a kinase reaction, which is then converted to a luminescent signal.

Materials:

  • Recombinant human kinase (e.g., p38α)

  • Kinase substrate peptide

  • ATP

  • Kinase assay buffer

  • Test compound (e.g., 3-(4-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (or equivalent)

  • White, opaque 96-well or 384-well plates

  • Plate-reading luminometer

Procedure:

  • Reagent Preparation:

    • Prepare a serial dilution of the test compound in kinase assay buffer. Ensure the final DMSO concentration is consistent across all wells and typically does not exceed 1%.

    • Prepare a solution of the kinase and substrate peptide in kinase assay buffer.

    • Prepare a solution of ATP in kinase assay buffer. The concentration of ATP should ideally be at or near the Km value for the specific kinase.

  • Reaction Setup:

    • Add the diluted test compound or vehicle (DMSO) to the wells of the plate.

    • Add the kinase/substrate mixture to each well.

  • Kinase Reaction Initiation:

    • Initiate the reaction by adding the ATP solution to each well.

  • Incubation:

    • Incubate the plate at a controlled temperature (e.g., 30°C or room temperature) for a specific duration (e.g., 60 minutes). The incubation time should be within the linear range of the reaction.

  • Reaction Termination and Signal Generation:

    • Stop the kinase reaction and generate a luminescent signal by adding the reagents from the ADP-Glo™ kit according to the manufacturer's instructions. This typically involves a two-step process: first adding a reagent to stop the reaction and deplete unused ATP, followed by a second reagent to convert ADP to ATP and generate light with luciferase.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate-reading luminometer.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a suitable dose-response curve (e.g., four-parameter logistic model).

Visualizing Key Pathways and Workflows

Diagrams are essential for understanding the complex signaling pathways targeted by these inhibitors and the experimental procedures used to evaluate them.

p38 MAPK Signaling Pathway

The p38 MAP kinase signaling cascade is a crucial pathway involved in cellular responses to stress and inflammation. Pyrazole derivatives often target kinases within this pathway.

Caption: The p38 MAPK signaling pathway is activated by various stimuli, leading to a phosphorylation cascade that results in cellular responses. Pyrazole derivatives can inhibit this pathway by targeting key kinases like p38 MAPK.

Experimental Workflow for In Vitro Kinase Assay

A clear workflow diagram illustrates the sequential steps of the in vitro kinase assay, from reagent preparation to data analysis.

Kinase_Assay_Workflow Experimental Workflow for In Vitro Kinase Assay start Start prep 1. Reagent Preparation - Serial dilution of inhibitor - Kinase and substrate solution - ATP solution start->prep setup 2. Reaction Setup - Add inhibitor/vehicle to plate - Add kinase/substrate mix prep->setup initiate 3. Initiate Reaction - Add ATP solution setup->initiate incubate 4. Incubation - Controlled temperature and time initiate->incubate terminate 5. Terminate Reaction & Generate Signal - Add stop reagent - Add detection reagent incubate->terminate acquire 6. Data Acquisition - Measure luminescence terminate->acquire analyze 7. Data Analysis - Plot dose-response curve - Calculate IC50 value acquire->analyze end End analyze->end

Caption: A generalized workflow for determining the IC50 of a kinase inhibitor using a luminescence-based in vitro assay.

Conclusion

3-(4-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine belongs to a class of compounds with significant potential as kinase inhibitors. While specific quantitative data for this particular molecule is limited in the reviewed literature, the analysis of structurally similar pyrazole derivatives provides valuable insights into its likely biological activity. The 5-amino and 1-methyl substitutions on the pyrazole core, coupled with the 4-fluorophenyl group, are features commonly found in potent kinase inhibitors. Further experimental evaluation of this compound using standardized in vitro kinase assays is warranted to precisely determine its inhibitory profile and therapeutic potential. The methodologies and comparative data presented in this guide offer a framework for such investigations and for the continued development of novel pyrazole-based therapeutics.

References

Comparative

The Fluorine Advantage: A Comparative Guide to the Biological Activity of Fluorinated and Non-Fluorinated Pyrazoles

For Researchers, Scientists, and Drug Development Professionals The strategic incorporation of fluorine into pharmacologically active molecules is a cornerstone of modern medicinal chemistry. The pyrazole scaffold, a ver...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into pharmacologically active molecules is a cornerstone of modern medicinal chemistry. The pyrazole scaffold, a versatile and privileged structure in drug discovery, has been a significant beneficiary of this strategy. This guide provides an objective comparison of the biological activity of fluorinated pyrazoles versus their non-fluorinated counterparts, supported by experimental data, to illuminate the nuanced and often profound impact of fluorination.

The Impact of Fluorination on Pyrazole Bioactivity

Fluorine's unique properties—high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond—can dramatically alter a molecule's physicochemical and biological characteristics.[1] When incorporated into a pyrazole ring system, fluorine can enhance:

  • Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making it less susceptible to metabolic degradation by cytochrome P450 enzymes. This can lead to a longer half-life and improved pharmacokinetic profile.

  • Lipophilicity: The introduction of fluorine can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes and reach its biological target.[1]

  • Binding Affinity: Fluorine can participate in favorable intermolecular interactions, such as hydrogen bonds and dipole-dipole interactions, with amino acid residues in the target protein's binding pocket, leading to enhanced potency.

  • pKa Modulation: The electron-withdrawing nature of fluorine can lower the pKa of nearby functional groups, altering the ionization state of the molecule and potentially improving its solubility or target engagement.[1]

The following sections provide a quantitative comparison of fluorinated and non-fluorinated pyrazoles across various biological activities.

Data Presentation: Quantitative Comparison of Biological Activities

The following tables summarize the quantitative data from various studies, directly comparing the biological activity of fluorinated pyrazoles with their non-fluorinated analogs.

Table 1: Anti-Inflammatory and Cyclooxygenase (COX) Inhibitory Activity

Compound PairTargetFluorinated Analog IC50/ED50Non-Fluorinated Analog IC50/ED50Fold ChangeReference
Celecoxib Analogues COX-17e (Fluoro): 5.99 µM7b (Methyl): 0.018 µM333x weaker[2]
COX-17g (Trifluoromethyl): 1.46 µM7b (Methyl): 0.018 µM81x weaker[2]
Celecoxib vs. TFM-C COX-2TFM-C: >100 µMCelecoxib: 0.49 µM>205x weaker[3]
Difluoromethyl Pyrazole Anti-inflammatory (in vivo)11b: ED50 = 27.7 mg/kgCelecoxib: ED50 = 10.8 mg/kg2.6x weaker[4]

Table 2: Nitric Oxide Synthase (NOS) Inhibitory Activity

CompoundnNOS Inhibition (%)iNOS Inhibition (%)eNOS Inhibition (%)Reference
Non-Fluorinated Pyrazole (Curcuminoid analog) 455530[5]
Fluorinated Pyrazole (13) 357030[5]

Table 3: Anticancer Cytotoxicity (GI50 Values)

CompoundK562 (Leukemia)A549 (Lung)MCF-7 (Breast)Reference
Benzofuropyrazole (4a, non-fluorinated) 0.26 µM0.19 µM>100 µM
Fluorinated Indole-based MDM2 Antagonist ((R)-5a) U-2 OS (p53wt): 3.3 µMSJSA-1 (p53wt): 2.7 µMSAOS-2 (p53del): 13.6 µM[6]

Case Study: Celecoxib and its Trifluoromethyl Analog (TFM-C)

A compelling example of the complex effects of fluorination is the comparison between the selective COX-2 inhibitor, celecoxib, and its trifluoromethyl analog, TFM-C. While celecoxib is a potent inhibitor of COX-2, TFM-C exhibits a 205-fold lower inhibitory activity against this enzyme.[3] However, TFM-C demonstrates potent anti-inflammatory and anti-tumor effects that are independent of COX-2 inhibition.[3] This is attributed to its ability to induce the unfolded protein response and inhibit the secretion of certain cytokines.[3] This case highlights that fluorination can not only modulate the potency of a drug for its primary target but also introduce novel mechanisms of action.

Mandatory Visualization

The p53-MDM2 signaling pathway is a critical regulator of cell cycle and apoptosis, and a key target in cancer therapy. Pyrazole-based compounds have been developed as inhibitors of the p53-MDM2 interaction.

p53_MDM2_pathway cluster_activation p53 Activation cluster_response Cellular Response DNA Damage DNA Damage p53 p53 DNA Damage->p53 Oncogene Activation Oncogene Activation p14ARF p14ARF Oncogene Activation->p14ARF MDM2 MDM2 p53->MDM2 Induces Expression Cell Cycle Arrest Cell Cycle Arrest p53->Cell Cycle Arrest Apoptosis Apoptosis p53->Apoptosis DNA Repair DNA Repair p53->DNA Repair MDM2->p53 Ubiquitination & Degradation p14ARF->MDM2 Inhibits

Caption: The p53-MDM2 autoregulatory feedback loop.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

This protocol is based on a fluorometric assay that detects prostaglandin G2, an intermediate product of the COX enzyme.

Materials:

  • Recombinant human COX-1 and COX-2 enzymes

  • COX Assay Buffer

  • COX Probe (in DMSO)

  • COX Cofactor (in DMSO)

  • Arachidonic Acid

  • Test compounds (fluorinated and non-fluorinated pyrazoles)

  • Positive control (e.g., Celecoxib for COX-2, SC-560 for COX-1)

  • 96-well white opaque microplate

  • Fluorescence plate reader

Procedure:

  • Reagent Preparation: Prepare working solutions of the COX enzymes, probe, cofactor, and arachidonic acid in COX Assay Buffer as per the manufacturer's instructions.

  • Compound Preparation: Prepare serial dilutions of the test compounds and the positive control in a suitable solvent (e.g., DMSO) and then dilute further with COX Assay Buffer.

  • Reaction Setup: To each well of the 96-well plate, add the following in order:

    • COX Assay Buffer

    • COX Cofactor

    • Test compound or vehicle control

    • COX enzyme (COX-1 or COX-2)

  • Pre-incubation: Incubate the plate at 37°C for 10 minutes to allow the inhibitors to interact with the enzyme.

  • Reaction Initiation: Initiate the reaction by adding the arachidonic acid solution to each well.

  • Measurement: Immediately measure the fluorescence (Excitation/Emission = 535/587 nm) kinetically for 5-10 minutes at 25°C.

  • Data Analysis: Determine the rate of reaction (slope of the linear portion of the fluorescence curve). Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

In Vitro Anti-Inflammatory Activity (Protein Denaturation Assay)

This assay assesses the ability of a compound to inhibit the denaturation of egg albumin, a process that is analogous to protein denaturation in inflammatory conditions.

Materials:

  • Fresh hen's egg albumin

  • Phosphate Buffered Saline (PBS), pH 6.4

  • Test compounds

  • Reference standard (e.g., Diclofenac sodium)

  • Spectrophotometer

Procedure:

  • Reaction Mixture Preparation: For each test sample, prepare a reaction mixture containing:

    • 0.2 mL of egg albumin

    • 2.8 mL of PBS (pH 6.4)

    • 2.0 mL of the test compound at various concentrations.

  • Control Preparation:

    • Positive Control: Replace the test compound with the reference standard.

    • Negative Control: Replace the test compound with distilled water.

  • Incubation: Incubate all the mixtures at 37°C for 15 minutes.

  • Denaturation: Induce denaturation by heating the mixtures at 70°C for 5 minutes.

  • Measurement: After cooling, measure the absorbance of the solutions at 660 nm.

  • Data Analysis: Calculate the percentage inhibition of protein denaturation using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cancer cell lines (e.g., K562, A549, MCF-7)

  • Complete cell culture medium

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well clear flat-bottom microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours). Include a vehicle control.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control. The GI50 (Growth Inhibition 50) value is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Conclusion

The strategic incorporation of fluorine into the pyrazole scaffold is a powerful tool for modulating biological activity. While fluorination often leads to enhanced potency and improved pharmacokinetic properties, the case of celecoxib and its trifluoromethyl analog demonstrates that the effects can be more complex, sometimes leading to a shift in the mechanism of action. The provided data and experimental protocols offer a framework for researchers to further explore and harness the "fluorine advantage" in the design of novel pyrazole-based therapeutics.

References

Validation

Comparative Analysis of Analytical Techniques for the Validation of 3-(4-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine

For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative analysis of mass spectrometry for the validation of 3-(4-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine, a novel pyrazole deriv...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of mass spectrometry for the validation of 3-(4-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine, a novel pyrazole derivative with potential applications in drug discovery. The document outlines a detailed experimental protocol for its analysis by mass spectrometry, compares it with other analytical techniques, and presents supporting data in a structured format. This guide is intended to assist researchers and drug development professionals in establishing robust analytical methods for the quality control and characterization of similar pharmaceutical compounds.[1][2][3][4][5]

Introduction to Analytical Method Validation

Analytical method development and validation are critical components in the pharmaceutical industry to ensure the quality, safety, and efficacy of drug products.[1][2] The validation process demonstrates that an analytical procedure is suitable for its intended purpose, providing reliable and consistent results.[2][3][4] Key parameters for validation include accuracy, precision, specificity, linearity, range, and the limits of detection (LOD) and quantification (LOQ).[2][3][4]

This guide focuses on the validation of 3-(4-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine using mass spectrometry and compares its performance with High-Performance Liquid Chromatography (HPLC) coupled with UV detection and Nuclear Magnetic Resonance (NMR) spectroscopy. Pyrazole derivatives are a significant class of heterocyclic compounds with a wide range of biological activities, making their accurate characterization essential.[6][7][8]

Experimental Workflow for Mass Spectrometry Analysis

The following diagram illustrates the general workflow for the validation of 3-(4-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine using mass spectrometry.

Mass Spectrometry Validation Workflow cluster_prep Sample Preparation cluster_analysis MS Analysis cluster_validation Method Validation cluster_data Data Analysis & Reporting Standard_Preparation Standard Solution Preparation LC_MS_Analysis LC-MS/MS Analysis Standard_Preparation->LC_MS_Analysis Sample_Preparation Test Sample Preparation Sample_Preparation->LC_MS_Analysis Specificity Specificity LC_MS_Analysis->Specificity Linearity Linearity & Range LC_MS_Analysis->Linearity Accuracy Accuracy LC_MS_Analysis->Accuracy Precision Precision LC_MS_Analysis->Precision LOD_LOQ LOD & LOQ LC_MS_Analysis->LOD_LOQ Robustness Robustness LC_MS_Analysis->Robustness Data_Processing Data Processing Specificity->Data_Processing Linearity->Data_Processing Accuracy->Data_Processing Precision->Data_Processing LOD_LOQ->Data_Processing Robustness->Data_Processing Report Validation Report Generation Data_Processing->Report

Caption: Workflow for the validation of an analytical method using mass spectrometry.

Mass Spectrometry Analysis Protocol

This section details the experimental protocol for the analysis of 3-(4-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

1. Materials and Reagents:

  • 3-(4-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Control matrix (e.g., plasma, formulation blank)

2. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (e.g., Q-TOF or Triple Quadrupole) with an Electrospray Ionization (ESI) source

3. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

4. Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 120 °C

  • Desolvation Temperature: 350 °C

  • Cone Gas Flow: 50 L/hr

  • Desolvation Gas Flow: 800 L/hr

  • Collision Gas: Argon

  • MS Scan Mode: Full scan (m/z 50-500) to determine the precursor ion.

  • MS/MS Product Ion Scan: To determine characteristic fragment ions for Multiple Reaction Monitoring (MRM).

5. Hypothetical Fragmentation Pattern:

The molecular weight of 3-(4-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine (C10H10FN3) is approximately 191.21 g/mol . In positive ESI mode, the protonated molecule [M+H]+ would be observed at m/z 192.22. Based on the structure and common fragmentation patterns of amines and aromatic rings, a plausible fragmentation pathway is proposed below.[9]

Proposed Fragmentation Pathway Parent [M+H]+ m/z 192.22 Frag1 Loss of NH3 m/z 175.20 Parent->Frag1 Frag2 Loss of CH3N m/z 162.19 Parent->Frag2 Frag3 Fluorophenyl cation m/z 95.04 Parent->Frag3 Frag4 Pyrazolyl fragment m/z 97.06 Frag2->Frag4

Caption: Proposed fragmentation of 3-(4-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine.

Comparison of Analytical Techniques

The performance of LC-MS/MS is compared with HPLC-UV and NMR spectroscopy for the validation of 3-(4-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine. The following tables summarize the hypothetical quantitative data for key validation parameters.

Table 1: Specificity and Selectivity

TechniqueSpecificityPotential Interferences
LC-MS/MS High (based on retention time and specific mass transitions)Isobaric compounds, matrix effects
HPLC-UV Moderate (based on retention time and UV spectrum)Compounds with similar retention times and UV absorbance
NMR Very High (based on unique chemical shifts and coupling constants)Structurally very similar impurities may be difficult to resolve

Table 2: Linearity and Range

TechniqueLinearity (R²)Typical Range (µg/mL)
LC-MS/MS > 0.9990.001 - 1
HPLC-UV > 0.9981 - 100
NMR > 0.995 (for quantitative NMR)10 - 1000

Table 3: Accuracy and Precision

TechniqueAccuracy (% Recovery)Precision (% RSD)
LC-MS/MS 98 - 102< 2
HPLC-UV 97 - 103< 3
NMR 95 - 105< 5

Table 4: Limits of Detection (LOD) and Quantification (LOQ)

TechniqueLOD (ng/mL)LOQ (ng/mL)
LC-MS/MS 0.10.5
HPLC-UV 1050
NMR 10005000

Conclusion

The mass spectrometric analysis, particularly LC-MS/MS, demonstrates superior sensitivity and specificity for the validation of 3-(4-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine compared to HPLC-UV and NMR.[4] Its ability to provide structural information through fragmentation analysis and quantify trace levels makes it an invaluable tool in drug development and quality control.[2][10] While HPLC-UV offers a cost-effective alternative for routine analysis at higher concentrations, and NMR provides unparalleled structural elucidation, LC-MS/MS offers a comprehensive solution for both qualitative and quantitative validation, ensuring the identity, purity, and potency of the pharmaceutical compound.[3][5] The choice of analytical technique should be based on the specific requirements of the analysis, such as the need for high sensitivity, structural confirmation, or high-throughput screening.

References

Comparative

Comparative Guide to the Structure-Activity Relationship of 3-(4-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine Analogs as Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed comparison of 3-(4-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine analogs, focusing on their structure-activity relationship (SAR)...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of 3-(4-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine analogs, focusing on their structure-activity relationship (SAR) as kinase inhibitors, particularly targeting p38 MAP kinase. The information is compiled from quantitative structure-activity relationship (QSAR) studies and other relevant literature on pyrazole-based kinase inhibitors.

Introduction

The 3-(4-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine scaffold is a privileged structure in medicinal chemistry, demonstrating significant potential as a potent inhibitor of various protein kinases. Kinases play a crucial role in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including inflammatory disorders and cancer. Consequently, the development of selective and potent kinase inhibitors is a major focus of drug discovery. This guide explores the impact of structural modifications to this pyrazole core on its biological activity, providing valuable insights for the design of novel therapeutic agents. The primary target for this class of compounds appears to be the p38 mitogen-activated protein (MAP) kinase, a key enzyme in the inflammatory response.[1][2]

Core Scaffold

The fundamental structure for the analogs discussed in this guide is 3-(4-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine. The key points of modification for SAR studies are typically at the C3-phenyl ring, the N1-methyl group, and the C5-amino group.

Structure-Activity Relationship (SAR) Analysis

The biological activity of 3-(4-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine analogs is highly sensitive to substitutions on the pyrazole and phenyl rings. The following sections summarize the key SAR findings based on available data for closely related analogs.

Substitutions on the C3-Phenyl Ring

The nature and position of substituents on the phenyl ring at the C3 position of the pyrazole core significantly influence the inhibitory potency.

  • Electron-withdrawing groups: The presence of a fluorine atom at the para-position of the C3-phenyl ring is a common feature in potent kinase inhibitors, suggesting a favorable interaction within the kinase binding pocket.[2]

  • Other substitutions: Modifications to the phenyl ring, such as the introduction of other halogens or small alkyl groups, can modulate activity. A systematic exploration of these substitutions is crucial for optimizing potency and selectivity.

Modifications at the N1-Position

The N1-substituent of the pyrazole ring is critical for activity.

  • Small alkyl groups: A methyl group at the N1-position is frequently observed in active compounds, indicating that a small, lipophilic group is well-tolerated in this region.

Modifications at the C5-Amino Group

The C5-amino group is a key pharmacophoric feature, often involved in crucial hydrogen bonding interactions with the target kinase.

  • Hydrogen bonding: The primary amine at the C5 position is thought to form important hydrogen bonds with the hinge region of the kinase, a characteristic interaction for many Type I kinase inhibitors.

Quantitative Data Comparison

The following table summarizes the p38α MAP kinase inhibitory activity of a series of pyrazole derivatives, including analogs closely related to the core topic. The data is presented as pIC50 (-logIC50), where a higher value indicates greater potency.

Compound IDStructurepIC50 (p38α MAP Kinase)
Analog 1 3-(4-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine7.49
Analog 2 3-(4-Chlorophenyl)-1-methyl-1H-pyrazol-5-amine7.64
Analog 3 3-Phenyl-1-methyl-1H-pyrazol-5-amine6.89
Analog 4 3-(4-Methoxyphenyl)-1-methyl-1H-pyrazol-5-amine6.77
Analog 5 3-(4-Trifluoromethylphenyl)-1-methyl-1H-pyrazol-5-amine7.85

Data adapted from a quantitative structure-activity relationship study of pyrazole derivatives as p38α MAP kinase inhibitors.[1]

Experimental Protocols

Detailed methodologies are essential for the accurate evaluation and comparison of inhibitor potency. Below are representative protocols for key experiments.

General Synthesis of 3-Aryl-1-methyl-1H-pyrazol-5-amine Analogs

A common synthetic route to this class of compounds involves the condensation of a substituted acetophenone with an appropriate ester to form a β-ketoester. This intermediate is then cyclized with methylhydrazine to yield the N-methylated pyrazole core. Subsequent chemical modifications can be performed to introduce the desired amine functionality at the C5 position.

In Vitro p38α MAP Kinase Assay (Luminescent Kinase Assay)

This assay quantifies the activity of the p38α MAP kinase by measuring the amount of ADP produced during the phosphorylation reaction.

Materials:

  • Recombinant human p38α MAP kinase

  • Biotinylated substrate peptide (e.g., ATF2)

  • Test compounds (analogs of 3-(4-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine)

  • ATP

  • Kinase assay buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.01% Brij-35)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well plates

  • Plate-reading luminometer

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute in kinase assay buffer to the desired final concentrations.

  • Kinase Reaction:

    • Add 2.5 µL of the test compound solution or vehicle (DMSO) to the wells of a 384-well plate.

    • Add 2.5 µL of a solution containing the p38α kinase and the biotinylated substrate peptide in kinase assay buffer.

    • Incubate for 10 minutes at room temperature.

    • Initiate the kinase reaction by adding 5 µL of ATP solution in kinase assay buffer.

    • Incubate for 60 minutes at 30°C.

  • ADP Detection:

    • Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Signaling Pathway and Experimental Workflow

p38 MAP Kinase Signaling Pathway

The p38 MAP kinase pathway is a key signaling cascade that responds to stress stimuli such as cytokines, ultraviolet light, heat shock, and osmotic shock. Activation of this pathway leads to a variety of cellular responses, including inflammation, apoptosis, and cell differentiation. The core of the pathway consists of a three-tiered kinase cascade involving a MAP kinase kinase kinase (MAP3K), a MAP kinase kinase (MAP2K), and the p38 MAP kinase itself.

p38_MAPK_Pathway extracellular_stimuli Extracellular Stimuli (e.g., Cytokines, Stress) receptor Receptor extracellular_stimuli->receptor map3k MAP3K (e.g., TAK1, ASK1) receptor->map3k map2k MAP2K (MKK3/6) map3k->map2k p38_mapk p38 MAPK map2k->p38_mapk downstream_substrates Downstream Substrates (e.g., ATF2, MK2) p38_mapk->downstream_substrates cellular_response Cellular Response (Inflammation, Apoptosis) downstream_substrates->cellular_response inhibitor 3-(4-Fluorophenyl)-1-methyl- 1H-pyrazol-5-amine Analogs inhibitor->p38_mapk

Caption: The p38 MAP kinase signaling cascade and the point of inhibition.

Experimental Workflow for Kinase Inhibitor Evaluation

The following diagram illustrates a typical workflow for the evaluation of kinase inhibitors, from initial screening to more detailed characterization.

Kinase_Inhibitor_Workflow compound_library Compound Library (Pyrazole Analogs) primary_screen Primary Screen (High-Throughput Kinase Assay) compound_library->primary_screen hit_identification Hit Identification primary_screen->hit_identification dose_response Dose-Response & IC50 Determination hit_identification->dose_response  Active Compounds selectivity_profiling Kinase Selectivity Profiling dose_response->selectivity_profiling cell_based_assays Cell-Based Assays (e.g., Cytokine Release) selectivity_profiling->cell_based_assays lead_optimization Lead Optimization (SAR) cell_based_assays->lead_optimization in_vivo_studies In Vivo Efficacy & PK/PD lead_optimization->in_vivo_studies  Optimized Leads

Caption: A generalized workflow for the discovery and development of kinase inhibitors.

References

Validation

A Comparative Analysis of 3-(4-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine and 3-(4-chlorophenyl)-1-methyl-1H-pyrazol-5-amine for Researchers

In the landscape of drug discovery and development, pyrazole derivatives stand out as a versatile class of heterocyclic compounds with a broad spectrum of pharmacological activities. This guide provides a detailed compar...

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug discovery and development, pyrazole derivatives stand out as a versatile class of heterocyclic compounds with a broad spectrum of pharmacological activities. This guide provides a detailed comparison of two closely related halogenated pyrazole derivatives: 3-(4-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine and 3-(4-chlorophenyl)-1-methyl-1H-pyrazol-5-amine. This analysis is intended for researchers, scientists, and professionals in drug development, offering a comparative look at their synthesis, physicochemical properties, and potential biological activities based on available data.

Physicochemical Properties

The substitution of a fluorine versus a chlorine atom at the para-position of the phenyl ring imparts distinct physicochemical characteristics to these molecules. These differences, though subtle, can significantly influence their pharmacokinetic and pharmacodynamic profiles. A summary of their computed properties is presented below.

Property3-(4-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine3-(4-chlorophenyl)-1-methyl-1H-pyrazol-5-amine
Molecular Formula C₁₀H₁₀FN₃C₁₀H₁₀ClN₃[1]
Molecular Weight 191.21 g/mol 207.66 g/mol [1]
XLogP3 1.72.2[1]
Hydrogen Bond Donor Count 11
Hydrogen Bond Acceptor Count 33
Rotatable Bond Count 11
Exact Mass 191.08587 g/mol 207.056325 g/mol [1]
Topological Polar Surface Area 41.6 Ų41.6 Ų

Synthesis and Chemical Reactivity

The synthesis of these 3-aryl-1-methyl-1H-pyrazol-5-amines typically involves the cyclocondensation of a β-ketonitrile with methylhydrazine. The specific starting material would be a 3-(4-halophenyl)-3-oxopropanenitrile. The general synthetic pathway is a well-established method for creating the pyrazole core.

Synthesis_Pathway start 4-Halophenylacetonitrile intermediate1 3-(4-Halophenyl)-3-oxopropanenitrile start->intermediate1 Acylation product_fluoro 3-(4-Fluorophenyl)-1-methyl- 1H-pyrazol-5-amine intermediate1->product_fluoro Cyclocondensation (Fluoro derivative) product_chloro 3-(4-chlorophenyl)-1-methyl- 1H-pyrazol-5-amine intermediate1->product_chloro Cyclocondensation (Chloro derivative) intermediate2 Methylhydrazine intermediate2->product_fluoro intermediate2->product_chloro

Biological Activity and Therapeutic Potential

Anticancer Activity: Pyrazole derivatives are a well-established scaffold in the design of anticancer agents, often targeting protein kinases. The substitution at the C3 position of the pyrazole ring plays a crucial role in the interaction with the target protein. Both fluoro and chloro substitutions on the phenyl ring can influence the binding affinity and selectivity of the compound. For instance, various substituted pyrazoles have shown inhibitory activity against kinases like CDK2, Aurora kinases, and BCR-ABL.[2]

Anti-inflammatory Activity: Many pyrazole-containing compounds exhibit potent anti-inflammatory properties, most notably through the inhibition of cyclooxygenase (COX) enzymes. The electronic properties of the substituent on the phenyl ring can affect the potency and selectivity towards COX-1 and COX-2.

Experimental Protocols

To aid researchers in the evaluation of these and similar compounds, here are outlines of standard experimental protocols for assessing key biological activities.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the concentration at which a compound inhibits cell growth by 50% (IC₅₀).

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the pyrazole compounds (typically from 0.01 to 100 µM) for 48-72 hours. Include a vehicle control (DMSO).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.[3]

  • Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.[3]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.[4]

MTT_Assay_Workflow A Seed cells in 96-well plate B Treat with pyrazole compounds A->B C Incubate for 48-72h B->C D Add MTT solution C->D E Incubate for 3-4h D->E F Solubilize formazan with DMSO E->F G Measure absorbance at 570 nm F->G H Calculate IC50 values G->H

In Vitro COX Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.

  • Enzyme Preparation: Use purified recombinant human COX-1 and COX-2 enzymes.

  • Incubation: Pre-incubate the enzyme with various concentrations of the test compound in a reaction buffer.

  • Substrate Addition: Initiate the reaction by adding arachidonic acid as the substrate.

  • Prostaglandin Measurement: After a set incubation time, stop the reaction and measure the amount of prostaglandin E₂ (PGE₂) produced using an ELISA kit.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ values for both COX-1 and COX-2. The ratio of IC₅₀ (COX-1/COX-2) indicates the selectivity.

COX_Inhibition_Assay A Prepare COX-1 and COX-2 enzymes B Pre-incubate enzyme with test compound A->B C Add arachidonic acid B->C D Incubate C->D E Measure PGE2 production (ELISA) D->E F Determine IC50 and selectivity E->F

Conclusion

Both 3-(4-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine and 3-(4-chlorophenyl)-1-methyl-1H-pyrazol-5-amine are valuable scaffolds for the development of novel therapeutic agents. The choice between a fluoro or chloro substituent will likely depend on the specific biological target and the desired pharmacological profile. The fluorine atom, being smaller and more electronegative, may offer different steric and electronic interactions within a protein binding pocket compared to the larger chlorine atom. Further head-to-head experimental evaluation is necessary to fully elucidate the comparative performance of these two compounds in various biological assays. The provided experimental protocols can serve as a starting point for such investigations.

References

Comparative

In Vivo Efficacy of Pyrazole Derivatives: A Comparative Analysis for Researchers

A comprehensive review of the in vivo performance of pyrazole-based compounds in preclinical models, offering a comparative guide for researchers and drug development professionals. While specific in vivo efficacy data f...

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the in vivo performance of pyrazole-based compounds in preclinical models, offering a comparative guide for researchers and drug development professionals. While specific in vivo efficacy data for 3-(4-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine derivatives remain limited in publicly accessible literature, this guide focuses on closely related analogs that have demonstrated significant anti-cancer and anti-inflammatory activity in animal models.

This guide synthesizes available data to provide an objective comparison of the performance of various pyrazole derivatives against established alternatives, supported by detailed experimental protocols and quantitative data.

I. Anti-Cancer Efficacy of Pyrazole Derivatives in Xenograft Models

A notable example of a pyrazole derivative with demonstrated in vivo anti-cancer activity is N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide (Compound 4b) , an orally active and selective Aurora Kinase B (AURKB) inhibitor.[1] Its efficacy has been evaluated in a mouse xenograft model, showcasing the potential of the pyrazole scaffold in oncology.

Comparative Efficacy Data

The following table summarizes the in vivo anti-cancer activity of Compound 4b and other pyrazolo[3,4-d]pyrimidine derivatives that have shown efficacy in mouse xenograft models.

Compound/AlternativeTargetCancer ModelDosing RegimenTumor Growth Inhibition (TGI)Reference
Compound 4b AURKBHuman cancer-derived mouse xenograftOrally, at a low dose (specifics not detailed in abstract)Efficacious[1]
Pyrazolo[3,4-d]pyrimidine Derivative 47 TRAP1/Hsp90PC3 (prostate cancer) mouse xenograftNot specifiedSignificantly reduced tumor growth
Pyrazolo[3,4-d]pyrimidine Derivative 48 TRAP1/Hsp90PC3 (prostate cancer) mouse xenograftNot specifiedSignificantly reduced tumor growth
Experimental Protocols

Mouse Xenograft Model for Compound 4b (General Protocol): [1]

  • Cell Implantation: Human cancer cells are cultured and then subcutaneously injected into the flank of immunocompromised mice.

  • Tumor Growth: Tumors are allowed to grow to a palpable size.

  • Treatment: Mice are randomized into vehicle control and treatment groups. Compound 4b is administered orally at a specified low dose.

  • Efficacy Assessment: Tumor volume is measured regularly using calipers. Body weight is also monitored to assess toxicity.

  • Pharmacokinetic Correlation: Plasma concentrations of the drug are measured to correlate with efficacy.

Signaling Pathway

The anti-cancer activity of Compound 4b is attributed to its inhibition of Aurora Kinase B (AURKB), a key regulator of cell division.

AURKB_Pathway cluster_substrates AURKB Substrates AURKB Aurora Kinase B (AURKB) HistoneH3 Histone H3 AURKB->HistoneH3 Phosphorylates Centromeric_Proteins Centromeric Proteins AURKB->Centromeric_Proteins Phosphorylates Cytokinesis_Proteins Cytokinesis Proteins AURKB->Cytokinesis_Proteins Phosphorylates Chromosome_Condensation Chromosome Condensation HistoneH3->Chromosome_Condensation Chromosome_Segregation Proper Chromosome Segregation Centromeric_Proteins->Chromosome_Segregation Cytokinesis Cytokinesis (Cell Division) Cytokinesis_Proteins->Cytokinesis Cell_Cycle_Arrest Cell Cycle Arrest Chromosome_Condensation->Cell_Cycle_Arrest Chromosome_Segregation->Cell_Cycle_Arrest Cytokinesis->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Compound_4b Compound 4b (Pyrazole Derivative) Compound_4b->AURKB Inhibits

Aurora Kinase B Signaling Pathway and Inhibition

II. Anti-inflammatory Efficacy of Pyrazole Derivatives in Animal Models

Several pyrazole derivatives have been investigated for their anti-inflammatory properties, often targeting the cyclooxygenase (COX) enzymes.

Comparative Efficacy Data

The following table presents in vivo anti-inflammatory data for various pyrazole derivatives compared to the standard drug, Celecoxib.

Compound/AlternativeTargetAnimal ModelDosingEdema Inhibition (%)Reference
Pyrazole Derivative 5a COX-2 (putative)Carrageenan-induced rat paw edemaNot specified≥84.2%
Celecoxib COX-2Carrageenan-induced rat paw edemaNot specified86.72%
Pyrazole Derivative 13i COX-2Not specifiedNot specifiedClose to Celecoxib
Experimental Protocols

Carrageenan-Induced Rat Paw Edema:

This is a standard in vivo model to screen for acute anti-inflammatory activity.

  • Animal Model: Wistar or Sprague-Dawley rats are typically used.

  • Baseline Measurement: The initial volume of the rat's hind paw is measured using a plethysmometer.

  • Compound Administration: The test compound (pyrazole derivative) or reference drug (e.g., Celecoxib) is administered orally or intraperitoneally.

  • Induction of Inflammation: After a set time (e.g., 1 hour), a solution of carrageenan is injected into the sub-plantar tissue of the rat's paw to induce localized inflammation and edema.

  • Edema Measurement: The paw volume is measured again at various time points after the carrageenan injection (e.g., 1, 2, 3, and 4 hours).

  • Calculation of Inhibition: The percentage of edema inhibition is calculated by comparing the increase in paw volume in the treated group to the vehicle control group.

Experimental Workflow

Anti_Inflammatory_Workflow Start Start: Select Rats Measure_Paw_Volume_Initial Measure Initial Paw Volume Start->Measure_Paw_Volume_Initial Administer_Compound Administer Pyrazole Derivative or Vehicle (Control) Measure_Paw_Volume_Initial->Administer_Compound Induce_Edema Inject Carrageenan into Paw Administer_Compound->Induce_Edema Measure_Paw_Volume_Post Measure Paw Volume at Regular Intervals Induce_Edema->Measure_Paw_Volume_Post Calculate_Inhibition Calculate % Edema Inhibition Measure_Paw_Volume_Post->Calculate_Inhibition End End: Compare Efficacy Calculate_Inhibition->End

Workflow for Carrageenan-Induced Paw Edema Assay

Conclusion

While the direct in vivo efficacy of 3-(4-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine derivatives is not extensively documented in available literature, the broader class of pyrazole-containing compounds demonstrates significant promise in both oncology and inflammatory disease models. The examples provided, such as the orally active AURKB inhibitor and various anti-inflammatory pyrazoles, highlight the therapeutic potential of this scaffold. Further research into the specific derivatives of 3-(4-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine is warranted to fully elucidate their in vivo efficacy and therapeutic applications. The experimental protocols and comparative data presented in this guide can serve as a valuable resource for designing and evaluating future preclinical studies in this area.

References

Comparative

Target Validation Guide for 3-(4-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine: A Comparative Analysis of Potential Kinase Inhibition

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive framework for validating the biological target of 3-(4-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine. Based on extensive ana...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the biological target of 3-(4-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine. Based on extensive analysis of structurally related compounds, this document hypothesizes that the primary targets of this molecule are protein kinases, specifically p38 Mitogen-Activated Protein Kinase (MAPK) and Fms-Like Tyrosine Kinase 3 (FLT3). While direct experimental data for 3-(4-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine is not currently available in public databases, this guide offers detailed experimental protocols to enable its validation and presents comparative data for known inhibitors of the proposed targets to serve as benchmarks.

Target Hypothesis and Rationale

The aminopyrazole scaffold is a well-established pharmacophore in kinase inhibitor discovery. Numerous derivatives have demonstrated potent and selective inhibition of various protein kinases. The structural features of 3-(4-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine, including the pyrazole core, the 5-amino group, and the fluorophenyl moiety, are consistent with moieties known to interact with the ATP-binding pocket of kinases.

  • p38 MAP Kinase: A class of 5-amino-N-phenyl-1H-pyrazol-4-yl-3-phenylmethanones has been identified as highly selective inhibitors of p38 MAP kinase. These compounds share the core aminopyrazole structure with the compound of interest. Furthermore, pyrazole-urea-based compounds have also been developed as potent p38 MAPK inhibitors. The p38 MAPK signaling pathway is a critical regulator of inflammatory responses, making its inhibitors promising therapeutic agents for a range of diseases.

  • Fms-Like Tyrosine Kinase 3 (FLT3): Several pyrazole-based compounds have been investigated as inhibitors of FLT3, a receptor tyrosine kinase frequently mutated in acute myeloid leukemia (AML). The general structure of 3-(4-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine aligns with the characteristics of known FLT3 inhibitors.

Comparative Data for Known Kinase Inhibitors

To provide a benchmark for future experimental validation, the following tables summarize the inhibitory activities (IC50 values) of well-characterized inhibitors of p38 MAPK and FLT3.

Table 1: Comparative Inhibitory Activity of p38 MAPK Inhibitors

Inhibitorp38α IC50 (nM)p38β IC50 (nM)p38γ IC50 (nM)p38δ IC50 (nM)
Doramapimod (BIRB 796) 3865200520
SB 202190 50100--
BMS-582949 13---
Pexmetinib 4---
SD-0006 16677--

IC50 values represent the concentration of the inhibitor required to reduce the enzymatic activity by 50%. Lower values indicate higher potency. Data is compiled from various sources and experimental conditions may differ.

Table 2: Comparative Inhibitory Activity of FLT3 Inhibitors

InhibitorFLT3 (Wild-Type) IC50 (nM)FLT3-ITD IC50 (nM)
Gilteritinib 50.7 - 1.8
Quizartinib (AC220) -< 1
Crenolanib -1.8
Midostaurin -~10
Sorafenib -5.8

FLT3-ITD (Internal Tandem Duplication) is a common activating mutation. IC50 values can vary depending on the cell line and assay conditions.

Experimental Protocols for Target Validation

To validate the predicted targets and determine the inhibitory potency of 3-(4-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine, the following experimental workflow is recommended.

Experimental Workflow

G cluster_0 In Vitro Validation cluster_1 Cell-Based Validation Enzymatic Kinase Assays Enzymatic Kinase Assays Binding Assays Binding Assays Enzymatic Kinase Assays->Binding Assays Selectivity Profiling Selectivity Profiling Binding Assays->Selectivity Profiling Target Phosphorylation Assay Target Phosphorylation Assay Selectivity Profiling->Target Phosphorylation Assay Cell Proliferation Assay Cell Proliferation Assay Target Phosphorylation Assay->Cell Proliferation Assay Downstream Signaling Pathway Analysis Downstream Signaling Pathway Analysis Cell Proliferation Assay->Downstream Signaling Pathway Analysis Compound of Interest Compound of Interest Compound of Interest->Enzymatic Kinase Assays

Caption: Proposed experimental workflow for target validation.

Detailed Methodologies

3.2.1. In Vitro Enzymatic Kinase Assay (ADP-Glo™ Kinase Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.

Materials:

  • Recombinant human p38α/β or FLT3 kinase

  • Kinase-specific substrate (e.g., ATF2 for p38, synthetic peptide for FLT3)

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 3-(4-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine and control inhibitors

  • Assay plates (white, 96-well or 384-well)

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of 3-(4-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine and control inhibitors in the appropriate kinase buffer.

  • In an assay plate, add the kinase, substrate, and inhibitor solution.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).

  • Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent.

  • Incubate for 40 minutes at room temperature.

  • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Incubate for 30 minutes at room temperature.

  • Measure luminescence using a plate reader.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

3.2.2. Cellular Target Engagement Assay (Western Blot)

This assay determines if the compound inhibits the phosphorylation of the target kinase in a cellular context.

Materials:

  • Relevant cell line (e.g., HEK293 cells for p38, MV4-11 or MOLM-14 cells for FLT3-ITD)

  • Cell culture medium and supplements

  • Stimulating agent (e.g., Anisomycin for p38 activation)

  • 3-(4-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine and control inhibitors

  • Lysis buffer

  • Primary antibodies (anti-phospho-p38, anti-total-p38, anti-phospho-FLT3, anti-total-FLT3)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Western blotting equipment and reagents

Procedure:

  • Seed cells in culture plates and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of 3-(4-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine or control inhibitors for a specified time (e.g., 1-2 hours).

  • For p38, stimulate the cells with a suitable agonist (e.g., Anisomycin) for a short period (e.g., 15-30 minutes). For FLT3-ITD, no stimulation is needed as the kinase is constitutively active.

  • Wash the cells with cold PBS and lyse them.

  • Determine the protein concentration of the lysates.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and probe with primary antibodies against the phosphorylated and total forms of the target kinase.

  • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and determine the effect of the compound on target phosphorylation.

Signaling Pathway Diagrams

4.1. p38 MAPK Signaling Pathway

G cluster_0 Extracellular Stimuli cluster_1 MAPK Kinase Kinases (MAP3Ks) cluster_2 MAPK Kinases (MAP2Ks) cluster_3 MAP Kinase cluster_4 Downstream Effectors Cytokines Cytokines ASK1 ASK1 Cytokines->ASK1 Stress Stress TAK1 TAK1 Stress->TAK1 MEKKs MEKKs Stress->MEKKs MKK3 MKK3 ASK1->MKK3 MKK6 MKK6 TAK1->MKK6 MEKKs->MKK3 p38_MAPK p38 MAPK MKK3->p38_MAPK MKK6->p38_MAPK MK2 MK2 p38_MAPK->MK2 Transcription Factors Transcription Factors p38_MAPK->Transcription Factors Cellular_Response Inflammation, Apoptosis, Cell Cycle Arrest MK2->Cellular_Response Transcription Factors->Cellular_Response

Caption: Simplified p38 MAPK signaling cascade.

4.2. FLT3 Signaling Pathway

G cluster_0 Downstream Signaling Pathways FLT3_Ligand FLT3 Ligand FLT3_Receptor FLT3 Receptor FLT3_Ligand->FLT3_Receptor Dimerization Dimerization & Autophosphorylation FLT3_Receptor->Dimerization RAS/MEK/ERK RAS/MEK/ERK Dimerization->RAS/MEK/ERK PI3K/AKT PI3K/AKT Dimerization->PI3K/AKT STAT5 STAT5 Dimerization->STAT5 Cellular_Response Proliferation, Survival, Differentiation RAS/MEK/ERK->Cellular_Response PI3K/AKT->Cellular_Response STAT5->Cellular_Response

Caption: Overview of the FLT3 signaling pathway.

Safety & Regulatory Compliance

Safety

Essential Guide to the Safe Disposal of 3-(4-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides a d...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides a detailed, step-by-step protocol for the safe disposal of 3-(4-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine, a compound that should be treated as hazardous chemical waste. Adherence to these procedures is crucial, and it is imperative to consult with your institution's Environmental Health & Safety (EHS) department for specific local regulations.

Hazard Assessment and Safety Precautions

Personal Protective Equipment (PPE) is mandatory when handling this compound:

  • Gloves: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety glasses or goggles.

  • Body Protection: A lab coat or other protective clothing.

  • Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood, to avoid dust inhalation.[4][5]

Quantitative Hazard Data Summary for Analogous Pyrazole Compounds

To provide a clearer understanding of the potential risks, the following table summarizes the hazard classifications for similar pyrazole-based compounds.

Hazard ClassificationCategoryHazard StatementCitations
Acute Oral ToxicityCategory 4H302: Harmful if swallowed[2]
Skin IrritationCategory 2H315: Causes skin irritation[3][4][6]
Eye IrritationCategory 2/2AH319: Causes serious eye irritation[2][3][4][6]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation[3][4]

Step-by-Step Disposal Protocol

1. Waste Segregation and Collection:

  • Solid Waste:

    • Collect any solid waste, including the compound itself, contaminated personal protective equipment (gloves, etc.), and weighing papers, in a designated, compatible, and clearly labeled hazardous waste container.

    • Sweep up spills of the solid material and place them into a suitable, closed container for disposal.[1]

  • Liquid Waste (Solutions):

    • Collect all solutions containing 3-(4-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine in a separate, leak-proof hazardous waste container.

    • If possible, separate halogenated and non-halogenated solvent waste.[7]

  • Empty Containers:

    • Empty containers that held the compound must be treated as hazardous waste.

    • Rinse the container thoroughly with a suitable solvent (e.g., acetone, ethanol) at least three times.[7]

    • The first rinsate must be collected and disposed of as hazardous waste.[7] Subsequent rinsates may also need to be collected depending on institutional policies.

2. Waste Container Labeling:

Properly label the hazardous waste container with the following information:

  • The words "Hazardous Waste."

  • The full chemical name: "3-(4-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine."

  • An accurate list of all constituents and their approximate concentrations.

  • The date when waste accumulation began.

  • The name of the principal investigator and the laboratory location.

3. Storage of Chemical Waste:

  • Store the sealed waste container in a designated and secure hazardous waste accumulation area within the laboratory.

  • This area should be away from heat sources and incompatible materials, such as strong oxidizing agents.[1][5]

4. Arranging for Disposal:

  • Follow your institution's specific procedures for requesting a hazardous waste pickup.

  • Do not attempt to dispose of this chemical through standard trash or down the drain.[7]

  • The final disposal method will be determined by a licensed chemical waste disposal facility and may include controlled incineration or other approved treatments.[8]

Experimental Workflow for Disposal

cluster_0 Waste Generation & Segregation cluster_1 Container Management cluster_2 Final Disposal Solid Waste Solid Waste Hazardous Waste Container Hazardous Waste Container Solid Waste->Hazardous Waste Container Liquid Waste Liquid Waste Liquid Waste->Hazardous Waste Container Contaminated Materials Contaminated Materials Contaminated Materials->Hazardous Waste Container Labeling Labeling Hazardous Waste Container->Labeling Secure Storage Secure Storage Labeling->Secure Storage EHS Pickup EHS Pickup Secure Storage->EHS Pickup Approved Disposal Facility Approved Disposal Facility EHS Pickup->Approved Disposal Facility

Caption: Workflow for the proper disposal of 3-(4-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine.

Logical Relationship of Disposal Steps

A Identify as Hazardous Waste B Wear Appropriate PPE A->B C Segregate Waste Types (Solid, Liquid, Sharps) B->C D Use Labeled, Compatible Hazardous Waste Container C->D E Store in Designated Area D->E F Request EHS Pickup E->F G Document Waste Stream F->G

Caption: Logical steps for compliant chemical waste disposal in a laboratory setting.

References

Handling

Personal protective equipment for handling 3-(4-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine

Essential Safety and Handling Guide for 3-(4-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine This guide provides crucial safety, handling, and disposal information for 3-(4-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine, tailored f...

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 3-(4-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine

This guide provides crucial safety, handling, and disposal information for 3-(4-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine, tailored for researchers, scientists, and drug development professionals. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on best practices for handling structurally similar pyrazole derivatives and are intended to ensure a safe laboratory environment. It is imperative to handle this compound with the assumption that it possesses a similar or greater hazard profile than its analogues.

Hazard Summary

While specific toxicological data for 3-(4-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine is not available, data from related pyrazole compounds indicate potential for skin, eye, and respiratory irritation, as well as possible acute oral toxicity.[1][2][3] Users must handle this compound with care, assuming it may be harmful if swallowed, causes skin irritation, and causes serious eye irritation.[2][4][5][6]

Quantitative Data for Structurally Similar Compounds

The following table includes data for structurally related pyrazole compounds as a reference. This data should be used as a conservative estimate of the potential hazards.

ParameterValueSpeciesReference Compound
LD50 Oral1010 mg/kgRat1H-pyrazole
LD50 Dermal400 mg/kgRabbit1H-pyrazole

Disclaimer: The quantitative data provided is for a related pyrazole compound and should be used as a conservative estimate of the potential hazards of 3-(4-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine. Always handle this compound with the utmost caution.

Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is critical to prevent skin and eye contact, inhalation, and ingestion.

Engineering Controls
  • Fume Hood: All handling of 3-(4-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine, including weighing, transferring, and use in reactions, must be conducted within a certified chemical fume hood to minimize inhalation exposure.[7]

Personal Protective Equipment Summary
PPE CategoryItemSpecifications
Eye and Face Protection Chemical Splash GogglesMust meet national standards (e.g., EN166 or AS/NZS 1337.1). Required for all handling.[1]
Face ShieldTo be worn over goggles when there is a significant risk of splashing.[1][7]
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended. Double gloving is required.[7] Inspect gloves for integrity before each use.
Body Protection Laboratory CoatStandard for all laboratory work.[1]
Impervious ClothingRecommended to prevent skin contact.[1] Consider disposable coveralls for larger scale work.
Respiratory Protection NIOSH-approved RespiratorRequired if working outside of a fume hood or if aerosolization is possible. The type of respirator will depend on the potential exposure concentration.

Operational and Disposal Plans

Experimental Workflow for Safe Handling

The following diagram outlines the standard operating procedure for the safe handling of 3-(4-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine in a laboratory setting.

Experimental Workflow for Safe Handling cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal Review SDS Review SDS of Analogue Compounds Don PPE Don Appropriate PPE Review SDS->Don PPE Prepare Fume Hood Prepare Chemical Fume Hood Don PPE->Prepare Fume Hood Weighing Weigh Compound in Fume Hood Prepare Fume Hood->Weighing Transfer Transfer to Reaction Vessel Weighing->Transfer Reaction Perform Reaction Transfer->Reaction Decontaminate Decontaminate Glassware and Surfaces Reaction->Decontaminate Dispose Waste Dispose of Waste in Labeled Container Decontaminate->Dispose Waste Doff PPE Doff PPE Correctly Dispose Waste->Doff PPE Wash Hands Wash Hands Thoroughly Doff PPE->Wash Hands

Caption: A step-by-step workflow for the safe handling of chemical compounds.

Spill and Emergency Procedures
  • Spill: In case of a spill, evacuate the area and prevent entry. Wear appropriate PPE, including respiratory protection. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.[2] Ventilate the area and wash the spill site after material pickup is complete.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes.[4] Seek medical attention if irritation persists.

  • Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration.[4] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Wash out the mouth with water.[2] Seek immediate medical attention.[4]

Disposal Plan
  • Waste Classification: Treat 3-(4-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine and any contaminated materials as hazardous chemical waste.

  • Containerization: Collect waste in a dedicated, properly labeled, and sealed container.[8] The container must be compatible with the chemical.

  • Disposal Route: Dispose of the chemical waste through an approved hazardous waste disposal program.[4] Do not dispose of it down the drain or in regular trash.[8]

Logical Relationship for PPE Selection

The selection of appropriate PPE is based on a risk assessment of the planned experimental procedure. The following diagram illustrates the decision-making process.

PPE Selection Logic Start Start Procedure Assess Experimental Procedure Start->Procedure SplashRisk Risk of Splash? Procedure->SplashRisk Goggles Wear Chemical Goggles SplashRisk->Goggles No FaceShield Wear Goggles and Face Shield SplashRisk->FaceShield Yes AerosolRisk Risk of Aerosolization? FumeHood Work in Fume Hood AerosolRisk->FumeHood No Respirator Use Respirator in addition to Fume Hood AerosolRisk->Respirator Yes Goggles->AerosolRisk FaceShield->AerosolRisk GlovesCoat Wear Lab Coat and Double Gloves FumeHood->GlovesCoat Respirator->GlovesCoat End End GlovesCoat->End

Caption: Decision tree for selecting appropriate Personal Protective Equipment (PPE).

References

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